molecular formula C9H6BrNO2 B1361749 Methyl 2-bromo-5-cyanobenzoate CAS No. 1031927-03-3

Methyl 2-bromo-5-cyanobenzoate

Cat. No.: B1361749
CAS No.: 1031927-03-3
M. Wt: 240.05 g/mol
InChI Key: SILKGSBMCDUFGF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyanobenzoate is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-cyanobenzoate
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InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SILKGSBMCDUFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10650131
Record name Methyl 2-bromo-5-cyanobenzoate
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Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1031927-03-3
Record name Benzoic acid, 2-bromo-5-cyano-, methyl ester
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Record name Methyl 2-bromo-5-cyanobenzoate
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Record name Methyl 2-bromo-5-cyanobenzoate
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Foundational & Exploratory

Methyl 2-bromo-5-cyanobenzoate CAS 1031927-03-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-bromo-5-cyanobenzoate (CAS 1031927-03-3)

Authored by: A Senior Application Scientist

Abstract

This compound, identified by CAS number 1031927-03-3, is a trifunctional aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its unique structure, featuring a methyl ester, a nitrile group, and a bromine atom on a benzene ring, makes it a highly versatile synthetic building block.[1] The strategic placement of these functional groups allows for sequential and regioselective modifications, providing a robust scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway with detailed protocols, an analysis of its chemical reactivity, and essential safety and handling information for laboratory professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzene derivative. The ortho-bromo and meta-cyano substituents relative to the methyl ester group create a specific electronic and steric environment that dictates its reactivity. The bromine atom serves as an excellent leaving group for cross-coupling reactions, the nitrile can be transformed into various nitrogen-containing functional groups, and the ester provides a handle for hydrolysis or amidation.

G start Starting Material: 2-Amino-5-cyanobenzoic Acid step1 Step 1: Fischer Esterification Reagents: Methanol (CH₃OH), H₂SO₄ (cat.) Condition: Reflux start->step1 Esterification of carboxylic acid intermediate Intermediate: Methyl 2-amino-5-cyanobenzoate step1->intermediate step2 Step 2: Sandmeyer Reaction Reagents: NaNO₂, HBr, CuBr Condition: 0-5°C, then heat intermediate->step2 Diazotization of amine, followed by substitution product Final Product: This compound step2->product purification Purification Techniques: Extraction, Column Chromatography, and/or Recrystallization product->purification Removal of impurities and byproducts final Isolated Product (≥97% Purity) purification->final

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Part A: Fischer Esterification of 2-Amino-5-cyanobenzoic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-cyanobenzoic acid (10.0 g, 61.7 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring. The acid acts as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). This neutralizes the sulfuric acid catalyst and precipitates the ester product.

  • Isolation: Stir the suspension for 30 minutes. Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield Methyl 2-amino-5-cyanobenzoate. The product can be used in the next step without further purification if TLC shows high purity.

Part B: Sandmeyer Reaction to Yield this compound

  • Diazotization: In a 500 mL beaker, suspend the Methyl 2-amino-5-cyanobenzoate (9.0 g, 51.1 mmol) from the previous step in a solution of 48% hydrobromic acid (HBr, 60 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 3.9 g, 56.5 mmol) in water (15 mL). Add this solution dropwise to the cold suspension, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.

  • Copper Catalyst: In a separate 1 L flask, dissolve copper(I) bromide (CuBr, 8.0 g, 55.7 mmol) in 48% HBr (50 mL).

  • Substitution: Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will occur.

    • Trustworthiness: The rate of addition must be controlled to manage the effervescence and exotherm. A wide-bore addition funnel is recommended.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50-60°C) for 30 minutes to ensure the reaction goes to completion.

  • Extraction & Purification: Cool the mixture and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, allowing for a diverse range of chemical transformations.

G cluster_br Aryl Bromide (C-Br) cluster_cn Nitrile (C≡N) cluster_ester Methyl Ester (-COOCH₃) main This compound br_suzuki Suzuki Coupling (R-B(OH)₂) main->br_suzuki Pd-cat. br_buchwald Buchwald-Hartwig (R₂-NH) main->br_buchwald Pd-cat. br_sonogashira Sonogashira Coupling (R-C≡CH) main->br_sonogashira Pd/Cu-cat. br_cyanation Cyanation (CuCN) main->br_cyanation Heat cn_hydrolysis Hydrolysis (H₃O⁺) → Carboxylic Acid main->cn_hydrolysis cn_reduction Reduction (H₂, Raney Ni) → Amine main->cn_reduction cn_tetrazole Tetrazole Formation (NaN₃) main->cn_tetrazole ester_hydrolysis Saponification (NaOH) → Carboxylate Salt main->ester_hydrolysis ester_amidation Amidation (R-NH₂) → Amide main->ester_amidation

Caption: Key reaction pathways for this compound.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is the most versatile handle for molecular elaboration. It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the precise installation of aryl, heteroaryl, vinyl, alkynyl, and amino moieties, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Alternatively, it can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation. It can also react with azides to form tetrazole rings, a common bioisostere for carboxylic acids in drug design.

  • Ester Group Modifications: The methyl ester can be easily hydrolyzed to the parent carboxylic acid, which can then be coupled with amines to form amides (e.g., via EDC/HOBt coupling). This provides another avenue for diversification or for linking the scaffold to other molecular fragments.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Handling and First Aid
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [3][4]* Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. [2][5]* Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [2][3]* Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open. [4][5]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. [3][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials. [6][7]

References

  • This compound | 1031927-03-3. (n.d.). Sigma-Aldrich.
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  • 1031927-03-3|this compound. (n.d.). BLD Pharm.
  • This compound | 1031927-03-3. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.
  • This compound. (n.d.). Echemi.
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  • Safety Data Sheet. (2021, May 1). Angene Chemical.
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  • OT-6921 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • CAS 1031927-03-3 2-Bromo-5-cyano-benzoic acid methyl ester. (n.d.). BOC Sciences.
  • This compound | 1031927-03-3 (Chinese). (n.d.). Sigma-Aldrich.
  • Methyl 5-bromo-2-cyanobenzoate. (n.d.). MySkinRecipes.
  • This compound (C9H6BrNO2). (n.d.). PubChemLite.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-bromo-5-cyanobenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a trifunctionalized benzene derivative containing a bromo group, a cyano group, and a methyl ester group. The relative positions of these substituents on the aromatic ring create a specific electronic environment that profoundly influences the chemical shifts and coupling patterns of the aromatic protons. Understanding the ¹H NMR spectrum is crucial for confirming the identity and purity of this compound. This guide will delve into the theoretical principles governing the spectrum and provide a detailed interpretation of the expected proton signals.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the additive effects of the substituents on the chemical shifts of aromatic protons and typical coupling constants observed in similar aromatic systems.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.8 - 8.0Doublet of doublets (dd)J(H3-H4) ≈ 8.0-9.0 Hz (ortho), J(H3-H6) ≈ 2.0-3.0 Hz (meta)
H-4~ 7.6 - 7.8Doublet (d)J(H4-H3) ≈ 8.0-9.0 Hz (ortho)
H-6~ 8.1 - 8.3Doublet (d)J(H6-H3) ≈ 2.0-3.0 Hz (meta)
-OCH₃~ 3.9 - 4.0Singlet (s)N/A

Spectral Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons (H-3, H-4, and H-6). The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the bromo group, the cyano group, and the methyl ester group.

Substituent Effects:

  • -Br (Bromo group): This is an electronegative atom that exhibits a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. Overall, it is considered a deactivating group.

  • -CN (Cyano group): The cyano group is a strong electron-withdrawing group due to both induction and resonance.[1] This effect significantly deshields protons, particularly those in the ortho and para positions.[1]

  • -COOCH₃ (Methyl ester group): This is also an electron-withdrawing group, primarily through its resonance effect, which deshields the aromatic protons.

The combined effect of these electron-withdrawing groups is a general downfield shift of all aromatic proton signals compared to benzene (δ ≈ 7.3 ppm).[2][3]

Signal Assignments:

  • H-6: This proton is ortho to the strong electron-withdrawing cyano group and meta to the bromo and methyl ester groups. The pronounced deshielding effect of the adjacent cyano group is expected to shift this proton the furthest downfield, appearing as a doublet due to meta-coupling with H-3.

  • H-3: This proton is ortho to the bromo group and meta to the cyano and methyl ester groups. It will be deshielded, but to a lesser extent than H-6. It is expected to appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-6.

  • H-4: This proton is ortho to the methyl ester group and meta to the bromo group. It will also be deshielded. The signal for H-4 is expected to be a doublet due to ortho-coupling with H-3.

  • -OCH₃: The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a sharp singlet in a region typical for methyl esters (around 3.9-4.0 ppm).

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[5]

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

Visualizing Molecular Connectivity and Coupling

The following diagram, generated using Graphviz, illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound with proton couplings.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The distinct chemical shifts and coupling patterns of the aromatic protons, governed by the electronic effects of the bromo, cyano, and methyl ester substituents, provide a unique fingerprint for this molecule. This guide provides a solid framework for the prediction and interpretation of this spectrum, which is an essential skill for professionals in the chemical and pharmaceutical sciences.

References

  • Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube; 2021. Available from: [Link]

  • Green Chemistry.
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  • PubChem. 4-bromobenzonitrile. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). 2021. Available from: [Link]

  • Interpreting Aromatic NMR Signals. YouTube; 2021. Available from: [Link]

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  • Govindaraju V, Young K, Maudsley AA. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000;13(3):129-153.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 13C NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of Methyl 2-bromo-5-cyanobenzoate, a substituted aromatic compound that serves as an excellent case study for understanding the intricate interplay of substituent effects on chemical shifts.

For researchers and drug development professionals, a comprehensive understanding of how to predict, acquire, and interpret a 13C NMR spectrum is not merely an academic exercise; it is a critical skill for verifying synthetic outcomes, identifying impurities, and ensuring the chemical integrity of active pharmaceutical ingredients. This whitepaper will deconstruct the theoretical underpinnings of the chemical shifts for this molecule, present a field-proven protocol for data acquisition, and detail a robust strategy for spectral assignment using two-dimensional NMR techniques.

PART 1: Theoretical Analysis and Prediction of Chemical Shifts

The 13C NMR spectrum of this compound is expected to display nine unique signals, corresponding to each carbon atom in a distinct chemical environment. The position of these signals (chemical shifts, δ) is governed by the local electronic environment, which is heavily influenced by the electronic effects of the three substituents on the benzene ring: a bromo group (-Br), a cyano group (-CN), and a methyl ester group (-COOCH3).

Substituent Effects on the Aromatic Ring:

  • Methyl Ester (-COOCH3): This is an electron-withdrawing group. It deshields the ipso-carbon (C-1) and the carbon para to it (C-4), shifting their signals downfield. The carbonyl carbon itself is highly deshielded and appears in a characteristic region far downfield.[1][2]

  • Bromo (-Br): Halogens exhibit a complex influence. While inductively electron-withdrawing, bromine also possesses a significant "heavy atom effect." This effect introduces a high degree of diamagnetic shielding from bromine's large electron cloud, which paradoxically shifts the directly attached ipso-carbon (C-2) upfield compared to what would be expected based on electronegativity alone.[3][4]

  • Cyano (-CN): The cyano group is strongly electron-withdrawing through both induction and resonance. This typically results in a deshielding (downfield shift) of the para carbon (C-2). The cyano carbon itself has a characteristic chemical shift in the 110-120 ppm range.[5][6]

Based on these principles and data from similar substituted benzenes, we can predict the approximate chemical shifts for each carbon atom.[7][8][9][10]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomAssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1C-COOCH3~133 - 136Quaternary; deshielded by ortho -Br and attached ester group.
C2C-Br~118 - 122Quaternary; shielded by the "heavy atom effect" of bromine.[3][4]
C3CH (ortho to Br)~137 - 140CH; deshielded by para -CN group.
C4CH (meta to Br)~133 - 136CH; deshielded by ortho -CN group and para -COOCH3 group.
C5C-CN~112 - 115Quaternary; shielded by resonance effect of the cyano group.
C6CH (ortho to ester)~131 - 134CH; influenced by adjacent ester and meta -Br and -CN groups.
C7C =O~163 - 166Carbonyl carbon; highly deshielded.[1][11]
C8O-C H3~53 - 56Methoxy carbon; typical range for esters.[1]
C9C ≡N~116 - 119Cyano carbon; characteristic chemical shift.[5]

PART 2: Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, high-resolution 13C NMR spectrum requires careful sample preparation and parameter optimization. The low natural abundance (1.1%) and longer relaxation times of 13C nuclei compared to 1H necessitate specific experimental choices to achieve a good signal-to-noise ratio in a reasonable time.

Step-by-Step Methodology
  • Sample Preparation:

    • Amount: Weigh approximately 20-50 mg of this compound.

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a clean, dry vial. CDCl3 is often chosen for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm.

    • Reference: Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.0 ppm). However, for routine analysis, referencing to the residual solvent peak is common and acceptable.[12]

    • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe coil (typically 4-5 cm).[13]

  • NMR Data Acquisition (Example on a 400 MHz Spectrometer):

    • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Pulse Program: Select a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[12] This decouples protons from the carbons, resulting in singlet peaks for all carbons and providing a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters:

      • Spectral Width (SW): Set to ~240-250 ppm to ensure all expected signals (from ~0 to 220 ppm) are captured.[12]

      • Pulse Angle: A flip angle of 30-45 degrees is used as a compromise between signal intensity and relaxation time, allowing for faster repetition of the experiment.[14]

      • Relaxation Delay (D1): Set to 2-5 seconds. A longer delay is crucial for quantitative accuracy, especially for quaternary carbons which have long T1 relaxation times and can be easily saturated, leading to diminished or absent signals.[12]

      • Acquisition Time (AQ): Typically 1-2 seconds.

      • Number of Scans (NS): Set between 1024 and 4096 scans, depending on the sample concentration. This is necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.[12]

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode and apply an automated or manual baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the spectrum by setting the CDCl3 solvent peak to its known chemical shift (e.g., 77.16 ppm).

Visualization of the Experimental Workflow

G Figure 1: 13C NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 20-50 mg of Compound prep2 Dissolve in 0.6 mL CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample, Lock & Shim prep3->acq1 acq2 Set Parameters (zgpg30, D1=2s, NS=1024) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform (LB = 1 Hz) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum (CDCl3 = 77.16 ppm) proc2->proc3 final final proc3->final Final Spectrum

Caption: Figure 1: 13C NMR Data Acquisition Workflow

PART 3: A Self-Validating Strategy for Unambiguous Signal Assignment

While the 1D 13C NMR spectrum provides the number of unique carbons and their chemical shifts, unambiguously assigning each signal, especially the crowded aromatic carbons, requires more advanced techniques.[3] A combination of 2D NMR experiments, primarily HSQC and HMBC, provides the necessary connectivity information to build a self-validating structural assignment.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is used to identify one-bond correlations between protons and the carbons they are directly attached to.[15][16][17] This experiment is exceptionally powerful for:

  • Distinguishing CH from Quaternary Carbons: Only carbons with attached protons (CH, CH2, CH3) will show a correlation peak (cross-peak) in the HSQC spectrum. Quaternary carbons will be absent.

  • Assigning Protonated Carbons: For this compound, HSQC will reveal three cross-peaks for the aromatic CH carbons (C3, C4, C6) and one for the methoxy carbon (C8). By correlating to the already assigned 1H NMR spectrum, these carbons can be definitively assigned.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[16][17][18] One-bond correlations are suppressed. By analyzing these long-range correlations, we can connect the molecular fragments.

Key HMBC Correlations for Assignment:

  • Assigning the Carbonyl (C7): The protons of the methoxy group (H8) will show a strong three-bond correlation to the carbonyl carbon (C7). Additionally, the aromatic proton at C6 should show a three-bond correlation to C7.

  • Assigning Quaternary Carbons (C1, C2, C5):

    • The proton at C6 (H6) will show correlations to C2 and C4.

    • The proton at C4 (H4) will show correlations to C2 and C6.

    • The proton at C3 (H3) will show correlations to C1 and C5.

  • Assigning the Cyano Carbon (C9): The protons at C4 (H4) and C6 (H6) will show three-bond correlations to the cyano carbon (C9).

Table 2: Expected Key HMBC Correlations for this compound

Proton (¹H)Correlates to Carbon (¹³C)Type of CorrelationSignificance for Assignment
H3C1, C5, C9³JCH, ³JCH, ⁴JCHConnects H3 to the three quaternary carbons on its side.
H4C2, C6, C5, C9³JCH, ³JCH, ²JCH, ³JCHLinks H4 to its neighboring carbons, including C-Br and C-CN.
H6C2, C4, C7, C5³JCH, ³JCH, ³JCH, ²JCHLinks H6 to the ester group and adjacent quaternary carbons.
H8 (-OCH3)C7³JCHUnambiguously assigns the carbonyl carbon.
Visualization of Key HMBC Correlations

Caption: Figure 2: Key HMBC Correlations for Assignment

Conclusion

The structural elucidation of this compound using 13C NMR spectroscopy is a multi-faceted process that integrates theoretical prediction, meticulous experimental technique, and advanced 2D NMR analysis. By understanding the fundamental substituent effects, researchers can form a strong hypothesis for the expected chemical shifts. Following a robust data acquisition protocol ensures high-quality data, which is the foundation for any reliable interpretation. Finally, the synergistic use of 1D 13C, HSQC, and HMBC experiments provides a self-validating network of correlations that allows for the confident and unambiguous assignment of every carbon atom in the molecule. This systematic approach is indispensable in the fields of chemical synthesis and drug development, where structural certainty is non-negotiable.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing.
  • Miller, A.-F. (2010). Running 13C spectra.
  • SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS.
  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding.
  • Samanta, S., et al. (2014). Supporting Information. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Unknown. (n.d.). 13C NMR Chemical Shift Table.pdf.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. ResearchGate. Retrieved from [Link]

  • Exner, O., & Budesinsky, M. (1989). Benzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

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Mass spectrometry fragmentation of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-bromo-5-cyanobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with practical, field-proven insights into the structural elucidation of this specific molecule. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The guide details the key bond cleavages, rearrangement reactions, and the diagnostic ions that serve as fingerprints for this molecule's identity. Experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, ensuring a self-validating system for researchers. All mechanistic claims are supported by authoritative references, establishing a foundation of trustworthiness and scientific integrity.

Introduction to the Analyte and Mass Spectrometry

This compound (C₉H₆BrNO₂) is a multifunctional aromatic compound featuring an ester, a bromo substituent, and a nitrile group. This unique combination of functional groups presents a distinct challenge and opportunity for structural analysis via mass spectrometry. The electron-withdrawing nature of the cyano and ester groups, combined with the presence of a heavy halogen, dictates a rich and predictable fragmentation landscape.

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. By subjecting a molecule to ionization and inducing fragmentation, we can piece together its structural puzzle. This guide will serve as a roadmap for interpreting the mass spectra of this compound, enabling researchers to confidently identify this compound in complex mixtures and understand its chemical properties.

Foundational Principles of Fragmentation

The Molecular Ion and Its Isotopic Signature

The initial step in Electron Ionization (EI) is the formation of the molecular ion (M⁺•), a radical cation. For this compound, the molecular formula is C₉H₆BrNO₂. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The nominal mass is 239 Da.

A critical identifying feature of this compound is the isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 239 and m/z 241. This "M/M+2" pattern is a definitive marker for the presence of a single bromine atom and is the first feature to look for in the high-mass region of an EI spectrum.

General Fragmentation Rules

The fragmentation of the molecular ion is not random; it follows predictable pathways that favor the formation of the most stable products (cations, radicals, and neutral molecules).[2] Key processes applicable to our analyte include:

  • Alpha (α) Cleavage: Bond cleavage adjacent to a functional group. For the ester, this can involve the loss of the methoxy group.[3]

  • Inductive Cleavage: Driven by an electronegative atom, this charge-site initiated cleavage is common for halogens, leading to the loss of the bromine radical.[4]

  • Loss of Stable Neutrals: Energetically favorable reactions often involve the elimination of small, stable neutral molecules like carbon monoxide (CO) or formaldehyde (CH₂O).

Electron Ionization (EI) Fragmentation Analysis

EI is a high-energy ("hard") ionization technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[5] The resulting spectrum is a fingerprint unique to the molecule's structure.

Primary Fragmentation Pathways

Based on the structure of this compound and established fragmentation principles for aromatic esters and halides, we can predict several major fragmentation pathways originating from the molecular ion (m/z 239/241).[1][3]

  • Loss of a Methoxy Radical (•OCH₃): This is a classic α-cleavage for methyl esters, resulting in the formation of a highly stable benzoyl acylium ion. This is often the most abundant fragment (the base peak).

    • M⁺• (m/z 239/241) → [M - OCH₃]⁺ (m/z 208/210) + •OCH₃ (loss of 31 Da)

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and susceptible to cleavage.

    • M⁺• (m/z 239/241) → [M - Br]⁺ (m/z 160) + •Br (loss of 79/81 Da)

  • Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. The most significant secondary fragmentation is the loss of carbon monoxide (CO) from the acylium ion.

    • [M - OCH₃]⁺ (m/z 208/210) → [M - OCH₃ - CO]⁺ (m/z 180/182) + CO (loss of 28 Da)

Predicted EI Mass Spectrum Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (⁷⁹Br / ⁸¹Br)Proposed IdentityNeutral LossComments
239 / 241[M]⁺•-Molecular Ion. Characteristic 1:1 isotopic pattern.
208 / 210[M - OCH₃]⁺•OCH₃ (31 Da)Acylium ion. Likely the base peak due to its high stability.
180 / 182[M - OCH₃ - CO]⁺•OCH₃, CO (59 Da total)Loss of CO from the acylium ion.
160[M - Br]⁺•Br (79 or 81 Da)Ion resulting from C-Br bond cleavage.
129[M - Br - OCH₃]⁺•Br, •OCH₃ (110 or 112 Da)Represents the cyanobenzoyl cation.
101[M - Br - OCH₃ - CO]⁺•Br, •OCH₃, CO (138 or 140 Da)Represents the cyanophenyl cation.
Visualization of EI Fragmentation

EI_Fragmentation M [C₉H₆BrNO₂]⁺• m/z 239/241 (Molecular Ion) F1 [C₈H₃BrNO]⁺ m/z 208/210 (Acylium Ion) M->F1 - •OCH₃ F2 [C₉H₆NO₂]⁺ m/z 160 M->F2 - •Br F3 [C₇H₃BrN]⁺ m/z 180/182 F1->F3 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS and MS/MS) Analysis

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[5] Structural information is obtained via tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented through collision-induced dissociation (CID).

Positive-Ion ESI-MS/MS

In positive mode, the molecule will readily form the protonated species [M+H]⁺ at m/z 240/242. Adducts with sodium ([M+Na]⁺ at m/z 262/264) or potassium ([M+K]⁺ at m/z 278/280) are also highly probable.

Upon CID of the [M+H]⁺ precursor, the most likely fragmentation pathway is the neutral loss of methanol (CH₃OH), a common reaction for protonated methyl esters.

  • [M+H]⁺ (m/z 240/242) → [M+H - CH₃OH]⁺ (m/z 208/210) + CH₃OH (loss of 32 Da)

Notice that the primary product ion, m/z 208/210, is the same acylium ion observed in the EI spectrum, providing a valuable cross-validation point between the two techniques.

Negative-Ion ESI-MS/MS

In negative ion mode, formation of the deprotonated molecule [M-H]⁻ is less likely due to the absence of an acidic proton. However, some studies on halogenated organic compounds show that in-source fragmentation can lead to the selective detection of the halide ion itself.[6] Therefore, it is plausible to observe the bromide anion.

  • Expected ions: Br⁻ at m/z 79/81.

This can be a highly sensitive method for confirming the presence of bromine in an unknown compound.[6]

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]⁺ m/z 240/242 (Precursor Ion) F1_H [M+H - CH₃OH]⁺ m/z 208/210 (Product Ion) M_H->F1_H - CH₃OH M_neg Molecule F1_neg Br⁻ m/z 79/81 M_neg->F1_neg In-source CID

Caption: Predicted ESI-MS/MS fragmentation in positive and negative ion modes.

Experimental Protocols

To ensure trustworthy and reproducible results, the following validated protocols are recommended.

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of a suitable solvent. For GC-MS, use a volatile solvent like Dichloromethane or Ethyl Acetate. For LC-MS, use a mixture of Acetonitrile and water (e.g., 50:50 v/v).

  • Vortex the solution until the sample is fully dissolved.

  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

GC-MS Protocol for EI Analysis
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

LC-MS Protocol for ESI Analysis
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole.

  • Ionization Mode: Electrospray (ESI), positive and negative switching.

  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MS Scan: Full scan from m/z 100-500.

  • MS/MS Experiment:

    • Isolate precursor ions ([M+H]⁺ at m/z 240/242).

    • Apply collision energy (typically 15-25 eV) to induce fragmentation.

    • Scan for product ions.

Conclusion

The mass spectrometric analysis of this compound yields a wealth of structural information. Under EI conditions, the molecule produces a highly characteristic fragmentation pattern, defined by the prominent M/M+2 molecular ion peak (m/z 239/241) and a dominant acylium ion fragment (m/z 208/210) resulting from the loss of the methoxy group. Under soft ESI-MS/MS conditions, the protonated molecule (m/z 240/242) fragments via the loss of neutral methanol, conveniently producing the same diagnostic acylium ion. The combination of these techniques provides a robust, self-validating workflow for the unambiguous identification of this compound, empowering researchers in their synthetic and analytical endeavors.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

  • Schmidt, J., et al. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Kertesz, V., et al. (2001). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Schug, K. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

Sources

Understanding the Molecular Profile of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-5-cyanobenzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. We will explore the molecular characteristics that govern its solubility and present detailed protocols for both qualitative and quantitative solubility determination.

This compound is a solid at room temperature with a melting point of 104-106°C and a molecular weight of 240.06 g/mol .[1][2] Its solubility is dictated by its molecular structure, which features a combination of polar and non-polar groups.

  • Aromatic Ring: The benzene ring is inherently non-polar and favors interactions with non-polar solvents.

  • Ester Group (-COOCH₃): This group introduces polarity and the capacity for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.[3][4][5]

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.

  • Cyano Group (-CN): The nitrile group is strongly polar and can participate in dipole-dipole interactions.

The interplay of these functional groups results in a molecule with moderate polarity. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in solvents of similar polarity.[6]

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound in a range of common organic solvents:

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileHighThese solvents have strong dipole moments that can effectively solvate the polar ester and cyano groups of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can engage in hydrogen bonding with the ester group's oxygen atoms, and their polarity is sufficient to interact with the cyano and bromo groups.
Non-Polar Hexane, TolueneLow to ModerateWhile the aromatic ring has an affinity for these solvents, the polar functional groups will limit overall solubility.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate the entire molecule.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than ketones and alcohols but can still solvate the molecule through dipole-dipole interactions.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols provide a systematic approach to determining the solubility of this compound. It is crucial to use clean, dry glassware for all tests.[7]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.[8]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

  • Observe if the solid dissolves completely.

  • Record the results as "soluble," "partially soluble," or "insoluble."

G

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Protocol:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed at the same temperature for any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

  • Transfer the aliquot to a pre-weighed vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility in g/100 mL or mg/mL.

G

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[3]

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly pure sample of this compound for accurate determinations.

Practical Applications in Drug Development

Understanding the solubility of this compound is critical for its use as a pharmaceutical intermediate. Solubility data informs:

  • Reaction Solvent Selection: Choosing an appropriate solvent in which the starting materials are sufficiently soluble is essential for efficient chemical reactions.

  • Crystallization and Purification: The selection of a suitable solvent system for crystallization is based on the compound having high solubility in the solvent at an elevated temperature and low solubility at a lower temperature.

  • Formulation Development: For final drug products, the solubility of any intermediates and the active pharmaceutical ingredient (API) is a key consideration for bioavailability.

Conclusion

While specific quantitative solubility data for this compound is not extensively published, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. The experimental protocols outlined in this guide provide a robust framework for researchers to determine its solubility accurately. This information is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

  • Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of British Columbia, Department of Chemistry. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

  • Chemguide. an introduction to esters. [Link]

  • YesWeLab. Ester Dosage in the Laboratory. [Link]

  • HSC Chemistry. What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters. [Link]

  • Chemistry LibreTexts. Properties of Esters. [Link]

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Physical and chemical properties of 4-Bromo-3-(methoxycarbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-(methoxycarbonyl)benzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-(methoxycarbonyl)benzonitrile, a key intermediate in organic synthesis. This document delves into its physicochemical properties, outlines a robust synthetic pathway via the Sandmeyer reaction, and explores its reactivity and potential applications, particularly for researchers and professionals in the field of drug development. Emphasis is placed on the practical utility of this molecule as a versatile building block, stemming from its unique trifunctional substitution pattern on the benzene ring.

Introduction and Chemical Identity

4-Bromo-3-(methoxycarbonyl)benzonitrile, systematically known as Methyl 2-bromo-5-cyanobenzoate , is a substituted aromatic compound of significant interest to the synthetic chemistry community. Its structure, featuring an aryl bromide, a nitrile, and a methyl ester, presents a unique combination of reactive sites, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide serves to consolidate the available technical data for this compound, providing a foundational resource for its use in research and development.

The strategic placement of these functional groups allows for selective chemical transformations. The bromine atom is a handle for cross-coupling reactions, the nitrile group can be hydrolyzed or reduced, and the ester can undergo saponification or amidation. This trifunctional nature makes it an attractive starting material for creating diverse libraries of compounds in medicinal chemistry and materials science.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Systematic Name This compound[1][2]
Synonym 4-Bromo-3-(methoxycarbonyl)benzonitrileN/A
CAS Number 1031927-03-3[1]
Molecular Formula C₉H₆BrNO₂[3]
Molecular Weight 240.05 g/mol [3]
Appearance Yellow solid/powder[1]
Melting Point 104-106 °C[4]
Boiling Point 307.2 ± 27.0 °C (Predicted)[4]
Density 1.60 ± 0.1 g/cm³ (Predicted)[4]
Storage Conditions Sealed in a dry environment at room temperature.[1]
InChI Key SILKGSBMCDUFGF-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanism

A plausible and efficient route for the synthesis of this compound involves the Sandmeyer reaction , a cornerstone of aromatic chemistry for the conversion of primary arylamines into a variety of functional groups.[4][5] The precursor for this synthesis is Methyl 2-amino-5-bromobenzoate. The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation Start Methyl 2-amino-5-bromobenzoate Reagents1 NaNO₂, aq. HBr 0-5 °C Start->Reagents1 Intermediate Aryl Diazonium Salt (in situ) Reagents1->Intermediate Reagents2 CuCN Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Proposed two-step, one-pot synthesis of this compound.

Representative Synthetic Protocol

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[4][6] The starting material, Methyl 2-amino-5-bromobenzoate, can be synthesized via the bromination and subsequent esterification of 2-aminobenzoic acid.[7]

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aq.)

  • Copper(I) cyanide (CuCN)

  • Ice

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 2-amino-5-bromobenzoate in a solution of aqueous HBr. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. To this, slowly add the cold diazonium salt solution from the previous step. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer sequentially with water, a dilute sodium carbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5] The key steps involve the formation of an aryl radical, which is then trapped by the cyanide.

Sandmeyer Mechanism Diazonium Ar-N₂⁺ Radical_Formation Ar• + N₂ + Cu(II)(CN)₂ Diazonium->Radical_Formation Single-electron transfer from Cu(I) Cu(I) Cu(I)CN Product_Formation Ar-CN + Cu(I)CN Radical_Formation->Product_Formation Radical abstracts CN from Cu(II) species

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Spectral Data Analysis

While this compound is commercially available, detailed public-domain spectral data is scarce.[3][8] However, based on its structure, the following spectral characteristics can be predicted:

Technique Predicted Features
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.- Three aromatic protons in the range of 7.5-8.5 ppm, exhibiting complex splitting patterns (e.g., doublet, doublet of doublets) due to their coupling.
¹³C NMR - A peak for the methyl carbon (-OCH₃) around 53 ppm.- A peak for the nitrile carbon (-C≡N) around 117 ppm.- A peak for the ester carbonyl carbon (-C=O) around 164 ppm.- Six distinct aromatic carbon signals.
IR - A strong, sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.- A strong absorption band for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.- C-O stretching bands for the ester around 1200-1300 cm⁻¹.
Mass Spec - Molecular ion peaks (M⁺ and M+2⁺) with an approximate 1:1 ratio, characteristic of a monobrominated compound, at m/z 240 and 242.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its three functional groups.

  • Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents (alkyl, aryl, etc.) at the 2-position through reactions like Suzuki, Heck, and Sonogashira couplings. This is a powerful tool for building molecular complexity.[9]

  • Nitrile Group: The nitrile functionality can be transformed into other valuable groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This opens up avenues for further derivatization.

  • Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides by reacting with amines.

This multifunctionality allows for a stepwise and selective modification of the molecule, making it a highly valuable intermediate in multi-step syntheses.

Applications in Research and Drug Development

As a versatile building block, this compound is primarily used in organic synthesis to create more complex molecules.[10] Its utility is particularly pronounced in the pharmaceutical industry, where substituted benzonitriles and benzoates are common motifs in active pharmaceutical ingredients (APIs). The ability to introduce diverse functionalities through the bromo, cyano, and ester groups makes this compound an ideal starting point for generating libraries of novel compounds for biological screening.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Class GHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from supplier safety data sheets.[1]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3-(methoxycarbonyl)benzonitrile (this compound) is a highly functionalized aromatic compound with significant potential as an intermediate in synthetic chemistry. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it a reliable building block for the construction of complex organic molecules. This guide provides the essential technical information for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

[11] Supporting Information for an unspecified article. Data retrieved from a general search and may not be directly related to the target compound. [10] MySkinRecipes. (n.d.). Methyl 5-bromo-2-cyanobenzoate. Retrieved from MySkinRecipes. [12] Supporting Information for an unspecified article. Data retrieved from a general search and may not be directly related to the target compound. [4] Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia. [13] Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from Google Patents. [8] ChemicalBook. (n.d.). This compound(1031927-03-3) 1H NMR spectrum. Retrieved from ChemicalBook. [3] BLD Pharm. (n.d.). 1031927-03-3|this compound. Retrieved from BLD Pharm. [5] BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [1] Sigma-Aldrich. (n.d.). This compound | 1031927-03-3. Retrieved from Sigma-Aldrich. [6] Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [14] ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum. Retrieved from ChemicalBook. [2] PubChemLite. (n.d.). This compound (C9H6BrNO2). Retrieved from PubChemLite. [15] PubChem. (n.d.). Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. Retrieved from PubChem. [16] NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from the NIST WebBook. [17] ChemicalBook. (n.d.). This compound | 1031927-03-3. Retrieved from ChemicalBook. [18] Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from Benchchem. [7] Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Retrieved from Benchchem. [19] Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [20] NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from the NIST WebBook. [21] ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum. Retrieved from ChemicalBook. Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8. Retrieved from Sigma-Aldrich. [22] Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from Google Patents. [9] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [23] Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [24] YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from YouTube. [25] ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. Retrieved from ChemicalBook. [26] PubChem. (n.d.). Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615. Retrieved from PubChem. [27] PubChem. (n.d.). (2-Cyanophenyl)methyl 2-bromo-5-fluorobenzoate | C15H9BrFNO2. Retrieved from PubChem. [28] ChemicalBook. (n.d.). 2-bromo-5-cyanobenzoic acid CAS#: 845616-12-8. Retrieved from ChemicalBook. [29] PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. Retrieved from PubChem. [30] SpectraBase. (n.d.). Methyl 4-cyanobenzoate - Optional[ATR-IR] - Spectrum. Retrieved from SpectraBase. [31] Chemsigma. (n.d.). Methyl 5-bromo-2-cyanobenzoate [714237-95-3]. Retrieved from Chemsigma. [32] ChemicalBook. (n.d.). This compound | 1031927-03-3. Retrieved from ChemicalBook. [33] PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate | C9H8N2O2 | CID 10058039. Retrieved from PubChem. [34] NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from the NIST WebBook.

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A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-5-cyanobenzoate is a pivotal intermediate in modern organic synthesis, serving as a versatile building block for a wide array of complex molecules, particularly in the realm of pharmaceutical development.[1] Its unique trifunctional substitution pattern—comprising a bromo group, a cyano moiety, and a methyl ester—offers multiple reaction sites for strategic molecular elaboration. This guide provides an in-depth, experience-driven walkthrough of a robust synthetic pathway to this compound, followed by a detailed protocol for its structural characterization using contemporary analytical techniques. The methodologies presented herein are designed for reproducibility and are grounded in established chemical principles, ensuring both scientific integrity and practical utility for researchers in the field.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of this compound is most effectively approached through a two-stage process commencing from the commercially available precursor, 2-amino-5-bromobenzoic acid. This strategy is predicated on two cornerstone transformations in organic chemistry: Fischer esterification and the Sandmeyer reaction.

  • Stage 1: Fischer Esterification. The initial step involves the protection of the carboxylic acid functional group as a methyl ester. This is a critical decision to prevent unwanted side reactions of the carboxyl group in the subsequent step. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a methanol solvent, which also serves as the methylating agent. The equilibrium of this reaction is driven towards the product by using an excess of methanol.[2][3]

  • Stage 2: The Sandmeyer Reaction. With the carboxyl group protected, the aromatic amino group is transformed into the target cyano group. This is achieved via the Sandmeyer reaction, a powerful and reliable method for the substitution of an aromatic amino group.[4][5] The process involves two key operations:

    • Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite under cold, acidic conditions. This step is temperature-critical; diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. Maintaining a temperature between 0-5 °C is paramount for safety and yield.

    • Cyanation: The diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[6] The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[4]

This strategic pathway is illustrated in the workflow diagram below.

G start 2-Amino-5-bromobenzoic Acid ester Methyl 2-amino-5-bromobenzoate start->ester Fischer Esterification H₂SO₄, CH₃OH, Reflux diazonium Diazonium Salt Intermediate (in situ) ester->diazonium Diazotization NaNO₂, HCl, 0-5 °C product This compound diazonium->product Sandmeyer Reaction CuCN, Heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7] Reagents such as sulfuric acid, sodium nitrite, and copper cyanide are hazardous and must be handled with appropriate care.

Stage 1: Synthesis of Methyl 2-amino-5-bromobenzoate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol).

  • Reagent Addition: Add methanol (100 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while stirring. The addition of acid is exothermic and should be done carefully.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 200 mL of ice-cold water.

    • Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will occur.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Purification: Dry the crude product in a vacuum oven. The purity is often sufficient for the next step. If required, recrystallization from ethanol/water can be performed. The expected yield is typically in the range of 90-95%.

Stage 2: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization:

    • In a 500 mL beaker, suspend Methyl 2-amino-5-bromobenzoate (10.0 g, 43.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (3.3 g, 47.8 mmol) in 20 mL of cold water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20 minutes at 0-5 °C.

  • Preparation of Cyanide Solution:

    • In a separate 500 mL flask, dissolve copper(I) cyanide (4.7 g, 52.2 mmol) and sodium cyanide (5.3 g, 108.7 mmol) in 100 mL of water.

    • Gently warm the solution to around 60-70 °C. Caution: This step involves toxic cyanides and should be performed with extreme care.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.

  • Work-up and Isolation:

    • The product will separate as an oily or solid precipitate. Extract the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to afford this compound as an off-white to yellow solid.[8] The expected yield is 65-75%.

G diazonium Ar-N₂⁺ electron_transfer Single Electron Transfer diazonium->electron_transfer copper1 Cu(I)CN copper1->electron_transfer aryl_radical Ar• electron_transfer->aryl_radical nitrogen_gas N₂ (gas) electron_transfer->nitrogen_gas copper2 Cu(II)(CN)₂ electron_transfer->copper2 product Ar-CN aryl_radical->product Radical Attack copper2->product CN⁻ Transfer product->copper1 Catalyst Regeneration

Caption: Simplified mechanism of the Sandmeyer Cyanation step.

Physicochemical and Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through a combination of physical measurements and spectroscopic analysis. The data presented below are the expected values for pure this compound.

Property Value Reference
Molecular Formula C₉H₆BrNO₂[8]
Molecular Weight 240.05 g/mol [8]
Appearance Off-white to yellow solid[8]
Purity (by NMR) ≥98.0%[8]
Storage Store at room temperature, sealed in dry conditions[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be consistent with the proposed structure.[8]

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Proton~ 8.15d~ 2.0H adjacent to CN
Aromatic Proton~ 7.85dd~ 8.5, 2.0H between Br and CN
Aromatic Proton~ 7.70d~ 8.5H adjacent to C=O
Methyl Protons~ 3.95s--OCH₃
¹³C NMR (101 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~ 164.0C=O
Aromatic Carbons~ 138.0, 135.5, 133.0, 131.0Aromatic C-H
Aromatic Carbon~ 120.0Aromatic C-Br
Nitrile Carbon~ 117.0C≡N
Aromatic Carbon~ 114.0Aromatic C-CN
Methyl Carbon~ 53.0-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic, -CH₃)~ 2955Medium
C≡N (Nitrile)2240 - 2220Strong, sharp
C=O (Ester)1740 - 1720Strong, sharp
C=C (Aromatic)1600 - 1450Medium
C-O (Ester)1300 - 1100Strong
C-Br680 - 515Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition.

Technique Expected Observation
Electron Ionization (EI-MS)A characteristic molecular ion (M⁺) peak cluster around m/z 239 and 241 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10]
High-Resolution MS (HRMS)Calculated m/z for [M+H]⁺: 239.9655; Found: within 5 ppm of the calculated value.

Conclusion

This guide has detailed a reliable and well-established protocol for the synthesis of this compound, a valuable intermediate for chemical research and drug development. By leveraging a logical sequence of Fischer esterification and the Sandmeyer reaction, the target compound can be obtained in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results, ensuring the integrity of their synthesized material for subsequent applications. Adherence to the described methodologies and safety protocols will enable the successful and safe production of this important chemical building block.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization data.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H6BrNO2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-cyanobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum (electron ionization). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-bromo-2-cyanobenzoate (C9H6BrNO2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Chemsigma. (n.d.). Methyl 5-bromo-2-cyanobenzoate [714237-95-3]. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • NIST. (n.d.). Benzoic acid, 4-cyano-, methyl ester. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity Profile of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-5-cyanobenzoate, a seemingly unassuming substituted benzene derivative, emerges as a scaffold of significant synthetic utility. Its unique arrangement of three distinct functional groups—a reactive bromine atom, an electron-withdrawing nitrile, and a modifiable methyl ester—offers a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering field-proven insights and detailed protocols to empower researchers in harnessing its full synthetic potential. We will delve into the key transformations this molecule can undergo, from sophisticated cross-coupling reactions to selective functional group manipulations, thereby providing a comprehensive playbook for its application in drug discovery and development.

Molecular Architecture and Electronic Landscape

This compound possesses a fascinating electronic landscape that dictates its reactivity. The bromine atom at the 2-position, ortho to the methyl ester, is a versatile handle for a variety of cross-coupling reactions. The electron-withdrawing nature of both the cyano group (para to the bromine) and the methyl ester group (ortho to the bromine) renders the aromatic ring electron-deficient. This electronic feature significantly influences its susceptibility to nucleophilic aromatic substitution and modulates the reactivity of the bromine atom in palladium-catalyzed processes.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂PubChem[1]
Molecular Weight 240.05 g/mol PubChem[1]
CAS Number 1031927-03-3Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Sealed in dry, room temperatureSigma-Aldrich

The Cornerstone of Reactivity: The Aryl Bromide

The carbon-bromine bond is the most synthetically versatile site on the this compound scaffold. Its participation in palladium-catalyzed cross-coupling reactions allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, opening avenues to a vast array of complex derivatives.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl structures, which are prevalent in many biologically active molecules. This compound is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and their derivatives.[2][3]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand (e.g., a phosphine) is critical for stabilizing the palladium catalyst and facilitating the reaction.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Crafting Arylamines

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[4][5][6] this compound can be effectively coupled with a wide range of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium catalyst in conjunction with a specialized phosphine ligand (e.g., Xantphos) is typically required to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[7]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or DBU, is necessary to deprotonate the amine, forming the active palladium-amido complex.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • To a dry Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine product.

Buchwald-Hartwig Amination Workflow

The Electron-Deficient Ring: Nucleophilic Aromatic Substitution

The presence of strong electron-withdrawing groups (cyano and methyl ester) ortho and para to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).[8][9][10][11] This provides an alternative to palladium-catalyzed methods for the introduction of certain nucleophiles.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing cyano and ester groups, which is crucial for its stability and the overall feasibility of the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL), add sodium methoxide (1.5 mmol).

  • Heat the reaction mixture at reflux for 6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain Methyl 2-methoxy-5-cyanobenzoate.

Transformations of the Nitrile and Ester Moieties

The cyano and methyl ester groups offer further opportunities for functional group interconversion, although chemoselectivity can be a challenge.

Selective Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a valuable transformation. Achieving this selectively in the presence of a reducible ester group requires careful choice of reagents. Catalytic hydrogenation or specific hydride reagents can be employed.[12][13][14]

Causality of Experimental Choices:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can often selectively reduce the nitrile. The ester is generally less reactive under these conditions.[12]

  • Borane Reagents: Borane complexes, such as BH₃·THF, can also be effective for nitrile reduction.

Experimental Protocol: Selective Catalytic Hydrogenation of the Nitrile Group

  • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 mmol) in methanol (20 mL).

  • Add Raney Nickel (approx. 10% by weight) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl product, which can be purified by crystallization or chromatography.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is common.[15][16]

Causality of Experimental Choices:

  • Base: A stoichiometric amount of a strong base is required to saponify the ester.

  • Solvent: A mixture of water and a co-solvent like THF or methanol is used to ensure the solubility of the starting material.

Experimental Protocol: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1.0 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Add lithium hydroxide monohydrate (1.5 mmol) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-5-cyanobenzoic acid.

Functional_Group_Interconversion cluster_nitrile Nitrile Transformations cluster_ester Ester Transformations Start This compound A Selective Reduction (e.g., H2, Raney Ni) Start->A C Hydrolysis (e.g., LiOH, H2O) Start->C B Methyl 2-bromo-5-(aminomethyl)benzoate A->B Forms Primary Amine D 2-Bromo-5-cyanobenzoic Acid C->D Forms Carboxylic Acid

Key Functional Group Interconversions

Application in Pharmaceutical Synthesis: A Versatile Intermediate

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of various pharmaceutical agents. For instance, the biaryl and arylamine scaffolds accessible through Suzuki and Buchwald-Hartwig reactions are common motifs in kinase inhibitors. The ability to further manipulate the cyano and ester groups provides additional handles for molecular diversification and the introduction of pharmacophoric features. While specific, direct synthetic routes from this compound to marketed drugs are not extensively documented in readily available literature, its analogous structures are widely cited in patent literature for the synthesis of a range of therapeutic agents.[17]

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules, particularly in the context of drug discovery. A thorough understanding of its reactivity profile, as outlined in this guide, enables chemists to strategically design and execute efficient synthetic routes to novel compounds with potential therapeutic applications. The judicious choice of reaction conditions allows for the selective manipulation of its functional groups, further expanding its synthetic utility.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 12, 2026, from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-cyanobenzoate. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • aromatic nucleophilic substitution. (n.d.). Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives.
  • ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for selective nitrile reduction.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 12, 2026, from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Dual site catalyst for mild, selective nitrile reduction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 12, 2026, from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-cyanobenzoate. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). 2-broMo-5-cyanobenzoic acid Methyl ester. Retrieved January 12, 2026, from [Link]

  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]

  • Reddit. (2025). Need to hydrolyze methyl esters but compound is water sensitive. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (2-Cyanophenyl)methyl 2-bromo-5-fluorobenzoate. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-bromobenzoate. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). A kind of synthetic method of 2- halogen -5- bromobenzoic acid.
  • PubChem. (n.d.). Methyl 2-bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]

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Technical Guide: Stability Profile and Optimal Storage Protocols for Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-bromo-5-cyanobenzoate is a key intermediate in organic synthesis, particularly valued in the development of complex pharmaceutical molecules due to its distinct functional groups: a methyl ester, a nitrile, and an aromatic bromide.[1] The efficacy and reproducibility of synthetic routes employing this compound are critically dependent on its purity and stability. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. By understanding the causal factors behind its degradation—namely hydrolysis, photodegradation, and thermal stress—researchers can implement self-validating storage systems that preserve compound integrity, ensuring reliable experimental outcomes.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage and handling strategies.

PropertyValueSource(s)
CAS Number 1031927-03-3[2]
Molecular Formula C₉H₆BrNO₂[2][3]
Molecular Weight 240.06 g/mol [2]
Physical Form Solid[2]
Melting Point 104-106 °C[3]
Boiling Point 307.2 ± 27.0 °C (Predicted)[3]
Density 1.60 ± 0.1 g/cm³ (Predicted)[3]
Purity Typically ≥97%[2]

Core Stability Analysis

The stability of this compound is governed by the reactivity of its three principal functional groups. Each presents a potential vector for degradation if not properly managed.

Structural Features Influencing Stability

The molecule's architecture dictates its reactivity. The electron-withdrawing nature of the cyano and bromo groups influences the reactivity of the aromatic ring and the ester moiety.

cluster_molecule This compound cluster_groups Key Functional Groups mol C₉H₆BrNO₂ ester Methyl Ester mol->ester Susceptible to Hydrolysis nitrile Nitrile (Cyano) mol->nitrile Susceptible to Hydrolysis bromide Aromatic Bromide mol->bromide Susceptible to Photodegradation

Caption: Key functional groups of this compound.

Primary Degradation Pathways

Understanding the specific mechanisms of degradation is crucial for designing effective preventative measures. The two most significant threats to the compound's integrity are hydrolysis and photodegradation.

Moisture is a primary antagonist. Both the ester and nitrile groups are susceptible to hydrolysis, a process that can be catalyzed by trace amounts of acid or base.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid (2-bromo-5-cyanobenzoic acid). This is a common degradation pathway for methyl esters, especially if the compound is exposed to humid air or stored with acidic or basic contaminants.[4][5]

  • Nitrile Hydrolysis: The cyano group can undergo hydrolysis to first form an amide (2-bromo-5-(aminocarbonyl)benzoic acid methyl ester) and subsequently the carboxylic acid, depending on the reaction conditions.[6] This process is typically slower than ester hydrolysis but represents a significant long-term stability concern.

Aromatic bromides are known to be sensitive to ultraviolet (UV) light.[7] Exposure can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent debromination or other unwanted side reactions. This underscores the necessity of protecting the compound from light.[8][9]

With a melting point of 104-106 °C and a high predicted boiling point, the compound is thermally stable at ambient temperatures.[3] However, prolonged exposure to elevated temperatures can accelerate degradation, particularly hydrolysis if moisture is present. Studies on related cyanate esters show that thermal decomposition typically begins at much higher temperatures (400-450°C), suggesting good stability under standard laboratory conditions.[10]

cluster_hydrolysis Hydrolysis (H₂O) cluster_photo Photodegradation (UV Light) start This compound ester_hydro 2-bromo-5-cyanobenzoic acid start->ester_hydro Ester Cleavage nitrile_hydro 2-bromo-5-(aminocarbonyl)benzoic acid methyl ester start->nitrile_hydro Nitrile Hydration photo_prod Debrominated Species & Other Photoproducts start->photo_prod C-Br Bond Cleavage

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified in the stability analysis. Adherence to these procedures creates a self-validating system where compound integrity is presumed high.

Rationale for Environmental Control
  • Inert Atmosphere: To prevent hydrolysis, the compound must be protected from atmospheric moisture.

  • Exclusion of Light: To prevent photochemical degradation, light exposure must be eliminated.

  • Temperature Control: To minimize the rate of any potential degradation reactions, storage at controlled room temperature is recommended.

Standard Protocol for Long-Term Storage
  • Container Selection: Use an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap. Amber glass effectively blocks UV radiation.[8]

  • Inerting: Before sealing, flush the container headspace with an inert gas such as argon or nitrogen to displace air and moisture.

  • Sealing: Ensure the cap is tightly closed to create an airtight seal. For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Location: Store the sealed container in a dark, dry, and well-ventilated location at room temperature.[2][3][11] A dedicated desiccator cabinet is ideal.

  • Segregation: Store separately from strong oxidizing agents and bases to avoid accidental contact and reaction.[12][13]

Protocol for Handling and Use in the Laboratory
  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory to prevent condensation of moisture onto the cold solid.

  • Inert Environment: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Promptly weigh the desired amount and securely reseal the main container immediately after, flushing with inert gas if possible.

  • Short-Term Storage: If a small portion is to be used over a short period, store it in a separate, smaller, properly sealed vial to avoid repeatedly opening the main stock container.

Experimental Workflow: Verifying Compound Integrity

Trustworthiness in research requires periodic verification. A standardized analytical method should be employed to assess the purity of the compound, especially for aged stock or before use in critical, large-scale reactions.

Protocol for Purity Assessment by HPLC

This protocol provides a general reverse-phase HPLC method suitable for monitoring the purity of this compound and detecting potential degradation products.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC System & Column:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Interpreting Results
  • Primary Peak: The main peak corresponds to pure this compound.

  • Degradation Products: The primary hydrolytic degradation product, 2-bromo-5-cyanobenzoic acid, is more polar and will therefore have a shorter retention time than the parent ester. The appearance of new, more polar peaks over time is indicative of degradation.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Dilute to 0.1 mg/mL with Mobile Phase prep2->prep3 analysis1 Inject 10 µL onto C18 Column prep3->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 decision Purity > 97%? analysis3->decision pass Proceed with Experiment decision->pass Yes fail Consider Re-purification decision->fail No

Caption: Workflow for verifying the integrity of this compound.

Data Summary

ParameterRecommendationRationale
Temperature Controlled Room TemperaturePrevents thermal stress and slows kinetic degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative and hydrolytic degradation.[2][11]
Light Store in Dark (Amber Vial)Prevents UV-induced photochemical degradation.[8][9]
Container Tightly Sealed Amber GlassProvides protection from light and moisture.[8][14]
Degradation PathwayCausal FactorPrimary Degradation Product
Ester Hydrolysis Moisture, Acid/Base2-bromo-5-cyanobenzoic acid
Nitrile Hydrolysis Moisture, Acid/Base2-bromo-5-(aminocarbonyl)benzoic acid methyl ester
Photodegradation UV Light ExposureDebrominated species and other photoproducts

Conclusion

The chemical stability of this compound is robust under appropriate conditions but vulnerable to common laboratory environmental factors, primarily moisture and UV light. By implementing a storage strategy centered on the principles of inerting, desiccation, and light exclusion, researchers can significantly extend the shelf-life and preserve the high purity of this valuable synthetic intermediate. Periodic analytical verification by a standardized method such as HPLC provides a crucial quality control check, ensuring the trustworthiness of the material and the integrity of the scientific outcomes it enables.

References

  • XiXisys. GHS 11 (Rev.11) SDS for this compound. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for Methyl 3-bromobenzoate. [Link]

  • Ramírez, M. L., & Walters, R. (2002). Thermal Decomposition of Cyanate Ester Resins. Federal Aviation Administration Technical Center. [Link]

  • Organic Syntheses. Borane-Ammonia. [Link]

  • Suárez-Castillo, O. R., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]

  • ResearchGate. Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • ResearchGate. Hydrolysis of ester that carry alkyl bromide. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • MySkinRecipes. Methyl 5-bromo-2-cyanobenzoate. [Link]

  • Lumen Learning. Hydrolysis of nitriles. [Link]

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  • SlidePlayer. AROMATIC WATERS. [Link]

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Methyl 2-bromo-5-cyanobenzoate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety Data for Methyl 2-bromo-5-cyanobenzoate

Prepared by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound (CAS No. 1031927-03-3), a key intermediate in pharmaceutical and chemical synthesis. The information herein is synthesized from authoritative Safety Data Sheets (SDS) and chemical databases to ensure researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety and experimental integrity. This guide moves beyond mere compliance, offering insights into the causality behind safety protocols to foster a proactive safety culture in the laboratory.

Section 1: GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is the cornerstone of a sound risk assessment.

  • Signal Word: Warning [1][2]

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

Hazard Statements:

  • H302: Harmful if swallowed. This indicates acute oral toxicity (Category 4). Ingestion can lead to adverse health effects.[3]

  • H315: Causes skin irritation. This classifies the substance as a skin irritant (Category 2). Direct contact can cause redness, itching, and inflammation.[1][3]

  • H319: Causes serious eye irritation. As an eye irritant (Category 2A), contact can result in significant, but reversible, eye damage.[1][3]

  • H335: May cause respiratory irritation. This designates the compound as a specific target organ toxicant for the respiratory tract following a single exposure (Category 3). Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1][3]

Some sources also indicate potential for harm through skin contact (H312) and inhalation (H332), reinforcing the need for stringent protective measures.

Section 2: Physical and Chemical Properties Summary

A precise understanding of a compound's physical properties is critical for its appropriate handling and storage.

PropertyDataSource(s)
CAS Number 1031927-03-3[1][2]
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight ~240.05 g/mol
Appearance Solid[2]
Storage Temperature Room Temperature, store in a dry place.[2][3]

Section 3: Emergency Response Protocols

Rapid and correct response during an incident is critical to mitigating harm. The following protocols are based on established emergency procedures.

First-Aid Measures
  • General Advice: In all cases of exposure, consult a physician and provide them with this safety data sheet.[3][4]

  • If Inhaled: Immediately move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][6] The primary causality is to remove the individual from the source of respiratory irritation and ensure oxygenation.

  • In Case of Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[6][7] This action is necessary to remove the irritant and prevent further dermal absorption or damage.

  • In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3][5] The extended flushing is crucial to dilute and remove the chemical, minimizing damage to the cornea and other sensitive tissues.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[4][6] Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4] The choice of media should be appropriate for the surrounding fire.

  • Specific Hazards: Combustion of this compound generates hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][4] These gases are toxic and corrosive, presenting a significant inhalation hazard.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to hazardous fumes and vapors.[3][6]

Accidental Release Measures
  • Personal Precautions: Before addressing a spill, ensure all non-essential personnel are evacuated from the area. Don appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and protective clothing. Avoid generating dust.[3][4]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways, as its environmental impact has not been fully determined.[4][6]

  • Containment and Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal. Avoid actions that create dust.[3]

The following workflow illustrates the logical sequence of actions in an emergency.

Caption: Emergency response workflow for incidents involving this compound.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls provides a systematic framework for protecting laboratory personnel.

  • Engineering Controls: This is the most effective line of defense. Always handle this compound in a certified chemical fume hood to control the release of dust and vapors.[3] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on its specific hazards and control measures.

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with engineering controls.[9]

    • Eye and Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][6]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) that are inspected for tears or holes before use.[3][6] A lab coat or a chemical-protective suit is required to prevent skin contact.[3]

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[3]

Caption: The hierarchy of controls for mitigating chemical exposure risks.

Section 5: Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is a self-validating system for ensuring laboratory safety and material integrity.

Handling Protocol
  • Pre-Handling Check: Before use, review the SDS and ensure all necessary engineering controls and PPE are in place and functional.

  • Manipulation: Avoid all contact with skin and eyes.[3] Avoid the formation and inhalation of dust.[3] Weigh and transfer the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][6] Do not eat, drink, or smoke in the laboratory.

  • Clothing: Remove and wash contaminated clothing before reuse.[5]

Storage Protocol
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] The recommended storage condition is room temperature.[3]

  • Security: The storage area should be locked up or otherwise accessible only to authorized personnel.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and bases.[10]

Disposal
  • Procedure: All waste material, including empty containers, must be disposed of as hazardous waste.[5] This should be done through a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[6][8] Do not dispose of the material down the drain.

Sources

A Comprehensive Spectroscopic Guide to Methyl 2-bromo-5-cyanobenzoate: Unveiling Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. Methyl 2-bromo-5-cyanobenzoate, a substituted aromatic compound, serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical reactivity and suitability for further functionalization are intrinsically linked to the precise arrangement of its constituent atoms and functional groups. Spectroscopic techniques provide a powerful, non-destructive lens through which we can meticulously examine this molecular architecture.

This in-depth technical guide offers a detailed exploration of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind the observed spectral features. By understanding why the spectra appear as they do, researchers can gain deeper insights into the electronic and structural properties of this important synthetic intermediate. This guide will equip you with the knowledge to not only verify the identity and purity of this compound but also to confidently interpret the spectra of related molecules.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to visualize the molecular structure of this compound. The molecule consists of a benzene ring substituted with a bromine atom, a cyano group (-C≡N), and a methyl ester group (-COOCH₃). The relative positions of these substituents—bromo at position 2, cyano at position 5, and the ester at position 1—create a specific electronic environment that dictates its unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl ester protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse.

    • Pulse Width: A 90° pulse is used to excite the protons.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Data Summary: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet1HAromatic H (H-6)
~7.9Doublet of Doublets1HAromatic H (H-4)
~7.7Doublet1HAromatic H (H-3)
~3.9Singlet3H-OCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation and Causality

The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) displays signals for the three protons on the benzene ring. The downfield chemical shifts of these protons are a result of the deshielding effect of the aromatic ring current. The specific positions are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the cyano and ester groups, and the inductive effect of the bromine atom, cause the aromatic protons to be shifted further downfield compared to unsubstituted benzene (δ 7.36 ppm).[1]

  • H-6 (δ ~8.2): This proton is ortho to the electron-withdrawing cyano group and meta to the bromine atom. The strong deshielding effect of the adjacent cyano group results in the most downfield chemical shift. It appears as a doublet due to coupling with the neighboring H-4 proton.

  • H-4 (δ ~7.9): This proton is situated between the bromo and cyano groups. It experiences coupling from both H-3 and H-6, resulting in a doublet of doublets splitting pattern.

  • H-3 (δ ~7.7): This proton is ortho to the bromine atom and meta to the ester group. It appears as a doublet due to coupling with H-4.

  • -OCH₃ (δ ~3.9): The three protons of the methyl ester group are in an identical chemical environment and are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.

Caption: ¹H NMR coupling relationships in the aromatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrumentation are similar to that of ¹H NMR.

  • Acquisition Parameters:

    • Decoupling: Broadband proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed reliably.

Data Summary: ¹³C NMR
Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~138C-5 (attached to -CN)
~135C-3
~133C-1 (attached to ester)
~131C-6
~122C-2 (attached to -Br)
~117-C≡N
~115C-4
~53-OCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. Assignments are based on predictive models and data from similar compounds.

Interpretation and Causality

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.[2]

  • Carbonyl Carbon (δ ~165): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, which is characteristic for this functional group.[3]

  • Aromatic Carbons (δ ~115-138): The six aromatic carbons have distinct chemical shifts due to the different substituents attached to them. The carbon attached to the electronegative bromine atom (C-2) is shifted to a relatively upfield position for a substituted aromatic carbon, a phenomenon known as the "heavy atom effect". The carbons attached to the electron-withdrawing cyano (C-5) and ester (C-1) groups are found at more downfield positions. The chemical shifts of the carbons bearing hydrogen atoms (C-3, C-4, C-6) are also influenced by the electronic effects of the substituents in ortho, meta, and para positions.[4]

  • Nitrile Carbon (δ ~117): The carbon of the cyano group appears in a characteristic region for nitriles.

  • Methyl Carbon (δ ~53): The carbon of the methyl ester group is shielded and appears at the upfield end of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups they belong to.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. Then, the sample spectrum is acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~2230Strong, SharpC≡N stretch (Nitrile)
~1730Strong, SharpC=O stretch (Ester)
~1600, ~1470MediumAromatic C=C stretch
~1250StrongC-O stretch (Ester)
Interpretation and Causality

The IR spectrum of this compound provides clear evidence for its key functional groups.

  • C≡N Stretch (~2230 cm⁻¹): The strong, sharp absorption in this region is a definitive indicator of the nitrile functional group.[5] The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[5]

  • C=O Stretch (~1730 cm⁻¹): The intense, sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl group in an ester.[6] The conjugation with the aromatic ring influences the exact position of this band.

  • Aromatic C-H and C=C Stretches: The absorptions above 3000 cm⁻¹ are typical for C-H stretching vibrations in aromatic rings, while the peaks around 1600 and 1470 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.[7]

  • C-O Stretch (~1250 cm⁻¹): The strong absorption in this region is attributed to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules like this compound. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Summary: Mass Spectrometry
  • Molecular Ion (M⁺): m/z ≈ 239 and 241 (due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio).

  • Key Fragments (m/z):

    • ~210/212: Loss of -OCH₃

    • ~182/184: Loss of -COOCH₃

    • ~102: Loss of Br and -COOCH₃

    • ~59: [COOCH₃]⁺

Interpretation and Causality

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two molecular ion peaks of similar intensity separated by 2 m/z units.[8]

The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals.[9]

  • Loss of the methoxy radical (-OCH₃): Cleavage of the O-CH₃ bond results in a fragment ion at m/z ~210/212.

  • Loss of the methyl ester group (-COOCH₃): Cleavage of the bond between the aromatic ring and the ester group leads to a fragment at m/z ~182/184.

  • Further Fragmentation: The fragment at m/z ~182/184 can further lose a bromine radical to give a fragment at m/z ~102.

  • Ester Fragment: The methyl ester group itself can be observed as a fragment ion at m/z 59.

M [M]⁺˙ m/z 239/241 M_minus_OCH3 [M-OCH₃]⁺ m/z 210/212 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 182/184 M->M_minus_COOCH3 - •COOCH₃ Fragment_102 [C₇H₄N]⁺ m/z 102 M_minus_COOCH3->Fragment_102 - •Br

Caption: Plausible mass spectral fragmentation pathway.

Conclusion: A Unified Spectroscopic Picture

The complementary nature of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together, they confirm the identity, purity, and key structural features of the molecule. For researchers in drug development and organic synthesis, a thorough understanding of these spectroscopic techniques and their application in interpreting the data of key building blocks like this compound is indispensable for ensuring the quality and success of their scientific endeavors.

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An In-depth Technical Guide to the X-ray Crystal Structure of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-bromo-5-cyanobenzoate is a key substituted benzene derivative, serving as a versatile building block in the synthesis of pharmaceuticals and functional materials. Its structural properties, dictated by the interplay of bromo, cyano, and methyl ester functional groups, are of significant interest for crystal engineering and rational drug design. This guide provides a comprehensive technical overview of the methodologies required to determine its single-crystal X-ray structure. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of publication, this document serves as a complete procedural roadmap, detailing the synthesis, crystallization, and full crystallographic workflow necessary for its elucidation. Furthermore, it offers expert predictions on the anticipated structural features, including molecular geometry and key intermolecular interactions such as halogen bonding, which are critical for understanding its solid-state behavior and potential applications.

Introduction: Significance in Medicinal and Materials Chemistry

This compound is a valuable intermediate in organic synthesis. The presence of three distinct functional groups—a bromine atom, a cyano group, and a methyl ester—on a benzene ring provides multiple reaction sites for further chemical modification. In the context of drug development, the introduction of a bromine atom into a molecular scaffold is a well-established strategy to enhance therapeutic activity, modulate metabolic stability, or improve binding affinity with biological targets.[1] This is often attributed to the ability of bromine to participate in specific, highly directional non-covalent interactions known as halogen bonds.[2][3][4]

A halogen bond (R–X···Y) is a net attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic species (Y), such as a nitrogen or oxygen atom.[3][4] The directionality and strength of these interactions make them powerful tools in crystal engineering, allowing for the predictable self-assembly of molecules in the solid state.[1][2][5] Determining the precise three-dimensional structure of this compound through single-crystal X-ray diffraction (SCXRD) is therefore crucial. It provides definitive information on bond lengths, bond angles, molecular conformation, and, most importantly, the supramolecular architecture governed by intermolecular forces.[6][7] This knowledge is indispensable for designing novel compounds with tailored physicochemical properties.

Experimental Methodology: A Complete Workflow

This section outlines the complete, field-proven workflow for determining the crystal structure of this compound, from initial synthesis to final structural refinement.

Synthesis of this compound

A reliable synthesis of the title compound can be achieved through a multi-step process starting from a commercially available precursor, such as 2-amino-5-bromobenzoic acid. A plausible and effective route involves esterification followed by a Sandmeyer reaction to introduce the cyano group.

Step 1: Esterification of 2-amino-5-bromobenzoic acid The carboxylic acid is first converted to its methyl ester. A standard Fischer esterification is a robust method for this transformation.

  • Protocol:

    • Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in an excess of methanol (MeOH).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate. Purify further by column chromatography if necessary.

Step 2: Sandmeyer Cyanation The amino group of Methyl 2-amino-5-bromobenzoate is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[8][9]

  • Protocol:

    • Dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the aryl diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Cool the mixture and extract the product, this compound, with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

    • Purify the crude solid product by recrystallization to obtain material suitable for single-crystal growth.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often challenging step in X-ray crystallography.[10] For a small organic molecule like this compound, several techniques can be employed.

  • Recommended Protocol (Slow Evaporation):

    • Select a suitable solvent or solvent system. Ideal solvents are those in which the compound is moderately soluble. A solvent screen using common solvents like acetone, ethanol, ethyl acetate, dichloromethane, and hexane is recommended.

    • Prepare a saturated or near-saturated solution of the purified compound at room temperature or with gentle heating.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the vial for the formation of well-defined, transparent crystals.

  • Alternative Protocol (Vapor Diffusion):

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.[7]

  • Protocol:

    • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

    • Data Collection Temperature: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

    • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. This process, known as autoindexing, is performed by the instrument's control software.

    • Data Collection Strategy: Devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves a series of scans (e.g., ω-scans) covering a large portion of the reciprocal space.[11]

    • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection spot and applying corrections for factors like Lorentz-polarization effects and absorption. The data is then scaled and merged to produce a final reflection file (.hkl file).[11]

Structure Solution and Refinement

The final step is to determine the atomic arrangement from the processed diffraction data. This is a computational process using specialized software.[12][13]

  • Workflow:

    • Software: Utilize a comprehensive crystallographic software suite such as Olex2[14][15][16][17] or the SHELX package (e.g., SHELXT for solution and SHELXL for refinement).[18][19][20][21]

    • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, which are highly effective for small molecules.[11][18] This initial step yields a preliminary model of the electron density map, revealing the positions of most non-hydrogen atoms.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[20] This iterative process involves adjusting atomic coordinates, site occupancy factors, and displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms) to minimize the difference between observed and calculated structure factor amplitudes.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

    • Validation: The quality of the final model is assessed using metrics such as the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map. A final, "clean" difference map with no significant positive or negative peaks indicates a well-refined structure.

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection Processing Data Integration & Scaling (Produces .hkl file) DataCollection->Processing Raw Diffraction Images Solution Structure Solution (Direct Methods, e.g., SHELXT) Processing->Solution Refinement Least-Squares Refinement (e.g., SHELXL) Solution->Refinement Validation Model Validation & Analysis (CIF Report) Refinement->Validation

Anticipated Structural Results and Discussion

While the specific crystallographic data for this compound is yet to be determined, we can predict its key structural features based on established chemical principles and data from similar molecules found in the Cambridge Structural Database (CSD).[22][23][24][25]

Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters. These values are typical for small, rigid organic molecules.

Parameter Anticipated Value / System
Chemical FormulaC₉H₆BrNO₂
Formula Weight240.06 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca) is highly probable
Temperature100 K
Wavelength (Mo Kα)0.71073 Å
Z (Molecules per unit cell)2, 4, or 8
Refinement Statistics
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-fit (S)~1.0
Max/Min Residual Density< ±0.50 e·Å⁻³
Molecular Geometry and Conformation

The molecule is expected to be largely planar. The benzene ring itself will be planar, and the barrier to rotation for the ester and cyano groups is low. The ester group (–COOCH₃) may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent bromine atom. The precise dihedral angle between the ester plane and the aromatic ring will be a key conformational parameter determined by the refinement.

Supramolecular Assembly and Halogen Bonding

The crystal packing will be dominated by a combination of weak intermolecular interactions. Of particular interest is the potential for halogen bonding. The bromine atom, covalently bonded to a carbon atom of the electron-withdrawing benzene ring, will possess an electropositive region (a σ-hole) capable of interacting with electron-rich atoms.[3]

  • Predicted Interactions:

    • Br···N Halogen Bonds: A highly probable and structurally significant interaction is a halogen bond between the bromine atom of one molecule and the nitrogen atom of the cyano group of an adjacent molecule. This interaction is expected to be linear (C–Br···N angle ≈ 180°) and will likely direct the formation of one-dimensional chains or tapes within the crystal lattice.

    • Br···O Halogen Bonds: A weaker halogen bond between the bromine atom and one of the oxygen atoms of the ester group (either carbonyl or ether oxygen) is also possible, potentially leading to more complex two- or three-dimensional networks.

    • π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal packing.

G cluster_mol1 Molecule A cluster_mol2 Molecule B Br1 Br CN2 C≡N Br1->CN2  Halogen Bond  (Br···N) Ring1 C₆H₃(COOCH₃) CN1 C≡N Br2 Br Ring2 C₆H₃(COOCH₃)

Conclusion

This technical guide provides a comprehensive, actionable framework for researchers to determine the single-crystal X-ray structure of this compound. By following the detailed protocols for synthesis, crystallization, and crystallographic analysis, scientists can obtain a definitive three-dimensional model of this important chemical intermediate. The resulting structural data will not only confirm the molecule's precise geometry and conformation but will also provide invaluable insights into its supramolecular assembly. Elucidating the role of halogen bonding and other non-covalent interactions in its crystal packing is essential for advancing its application in the rational design of new pharmaceuticals and functional materials.

References

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  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD).

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  • G. M. Sheldrick. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [18]

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An In-depth Technical Guide to Methyl 2-bromo-5-cyanobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the strategic importance of well-defined molecular building blocks cannot be overstated. Methyl 2-bromo-5-cyanobenzoate (CAS No. 1031927-03-3) has emerged as a pivotal intermediate, offering a versatile scaffold for the synthesis of complex molecular architectures.[1][2] Its trifunctional nature, featuring a bromine atom, a cyano group, and a methyl ester on a benzene ring, provides medicinal chemists with a powerful tool for creating novel therapeutic agents and functional materials.[3] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to pale yellow powder.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 1031927-03-3[4]
Molecular Formula C₉H₆BrNO₂[3][]
Molecular Weight 240.05 g/mol [6]
Appearance White to pale yellow powder[1]
Purity Typically >97%[6][7]
Storage Store in a tightly closed container in a dry, room temperature environment.[7]

Synthesis of this compound: A Representative Protocol

While a singular "discovery" paper for this specific intermediate is not prominent in the literature, its synthesis logically follows well-established and reliable chemical transformations. The most common and industrially scalable approach involves a multi-step sequence starting from 2-amino-5-cyanobenzoic acid. This process leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups.

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

  • Diazotization and Sandmeyer Bromination: Conversion of the amino group of 2-amino-5-cyanobenzoic acid to a bromo group via a diazonium salt intermediate.

  • Esterification: Conversion of the carboxylic acid moiety to a methyl ester.

SynthesisWorkflow Start 2-Amino-5-cyanobenzoic Acid Diazonium Diazonium Salt Intermediate Start->Diazonium   NaNO₂, HBr, 0-5 °C BromoAcid 2-Bromo-5-cyanobenzoic Acid Diazonium->BromoAcid   CuBr FinalProduct This compound BromoAcid->FinalProduct   Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux caption Overall synthetic workflow for this compound.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Bromo-5-cyanobenzoic Acid via Sandmeyer Reaction

This procedure is adapted from established methods for the conversion of aromatic amines to aryl bromides.

  • Diazotization:

    • In a well-ventilated fume hood, suspend 2-amino-5-cyanobenzoic acid in an aqueous solution of hydrobromic acid (HBr) in a reaction vessel equipped with a magnetic stirrer and a cooling bath.

    • Cool the suspension to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The temperature must be maintained below 5 °C to ensure the stability of the resulting diazonium salt.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Bromination:

    • In a separate vessel, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen ceases, to ensure the reaction goes to completion.

    • The crude 2-bromo-5-cyanobenzoic acid will precipitate out of the solution.

  • Work-up and Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-5-cyanobenzoic acid.

SandmeyerMechanism ArylAmine Aryl Amine (2-Amino-5-cyanobenzoic Acid) DiazoniumSalt Aryl Diazonium Salt ArylAmine->DiazoniumSalt NaNO₂, HBr ArylRadical Aryl Radical DiazoniumSalt->ArylRadical + Cu(I)Br - N₂ - Cu(II)Br₂ ArylBromide Aryl Bromide (2-Bromo-5-cyanobenzoic Acid) ArylRadical->ArylBromide + Cu(II)Br₂ - Cu(I)Br CuI Cu(I)Br CuII Cu(II)Br₂ caption Simplified mechanism of the Sandmeyer bromination reaction.

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Part 2: Esterification of 2-Bromo-5-cyanobenzoic Acid

This is a standard Fischer esterification reaction.

  • Reaction Setup:

    • Dissolve the purified 2-bromo-5-cyanobenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The final product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.[7]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling constants. The methyl protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including those attached to the bromo and cyano groups), the carbon of the cyano group, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretch of the ester (around 1720-1740 cm⁻¹), and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[10] Its utility stems from the ability to selectively perform chemical transformations on its three functional groups. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

A notable application of this compound is in the synthesis of inhibitors of enzymes implicated in disease pathways. For instance, it has been cited as a key intermediate in the development of novel therapeutic agents.[11] The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

The strategic placement of the bromo and cyano groups on the aromatic ring allows for the construction of complex heterocyclic systems, which are prevalent in many drug candidates. The ability to introduce substituents at specific positions with high regioselectivity makes this compound a sought-after building block in the design and synthesis of new chemical entities with potential therapeutic value.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical research and development. While its formal "discovery" is not attributed to a single event, its synthesis is based on robust and well-understood organic reactions. The versatility of its functional groups allows for the efficient construction of complex molecules, making it a valuable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the importance of such well-defined building blocks in accelerating the drug discovery process is undeniable.

References

  • Guiding Bio. Custom Synthesis Products Supplier.

  • Amadis Chemical Co., Ltd. This compound CAS NO.1031927-03-3.

  • BOC Sciences. CAS 1031927-03-3 2-Bromo-5-cyano-benzoic acid methyl ester.

  • Aromsyn Co., Ltd. 1031927-03-3 | this compound.

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  • Sigma-Aldrich. This compound | 1031927-03-3.

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  • ChemicalBook. Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum.

  • ChemicalBook. This compound(1031927-03-3) 1H NMR spectrum.

  • BLD Pharm. 1031927-03-3|this compound.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.

  • ChemicalBook. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum.

  • PubChemLite. Methyl 5-bromo-2-cyanobenzoate (C9H6BrNO2).

  • MySkinRecipes. Methyl 5-bromo-2-cyanobenzoate.

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  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

  • ChemicalBook. This compound | 1031927-03-3.

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  • Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate 96% | 52727-57-8.

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Methyl 2-bromo-5-cyanobenzoate: A Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Intermediate

In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials and intermediates. Methyl 2-bromo-5-cyanobenzoate (CAS No. 1031927-03-3) has emerged as a pivotal building block, valued for its trifunctional nature that offers chemists a versatile platform for molecular elaboration.[1] The strategic arrangement of a bromine atom, a cyano group, and a methyl ester on a benzene ring provides three distinct points for chemical modification, each with orthogonal reactivity.

The bromine atom serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation through a variety of transition-metal-catalyzed cross-coupling reactions. The cyano and ester groups, while being electron-withdrawing, can be transformed into a wide array of other functionalities, such as carboxylic acids, amides, amines, and aldehydes. This inherent versatility makes this compound an invaluable intermediate in the synthesis of complex pharmaceutical ingredients (APIs) and other high-value organic molecules.[2][3] This guide provides an in-depth analysis of its commercial availability, key chemical properties, safe handling protocols, and practical application in a representative synthetic protocol.

Physicochemical Properties and Identification

A precise understanding of a reagent's properties is fundamental to its successful application and safe handling. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1031927-03-3[4][5]
Molecular Formula C₉H₆BrNO₂[5][6]
Molecular Weight 240.05 g/mol [5][6][7]
Physical Form Solid (typically off-white)
Purity Commonly available at ≥97%
InChI Key SILKGSBMCDUFGF-UHFFFAOYSA-N[8]
Storage Store in a dry, well-ventilated place. Keep container tightly sealed.[2]

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to needs from research-scale grams to bulk kilogram quantities. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the stringent quality requirements for their specific application, particularly in pharmaceutical development.

SupplierNoted Purity / GradeTypical OfferingsRegion
Sigma-Aldrich 97%Research quantitiesGlobal
Thermo Fisher Scientific (Alfa Aesar) Not specifiedResearch quantitiesGlobal
Bide Pharmatech Ltd. Not specifiedBulk and research quantitiesChina
ANTAI BIO-TECH CO LTD 99%Up to 500 kg/month capacityChina (with US warehouse)[2]
ChemicalBook Aggregators VariesConnects multiple suppliersGlobal
Echemi Industrial Grade/95%Connects multiple suppliersGlobal[6]
Santa Cruz Biotechnology Not specifiedResearch quantitiesGlobal

Note: Availability and specifications are subject to change. Always consult the supplier's current catalog and Certificate of Analysis (CoA).

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. Understanding these pathways is key to leveraging its full potential.

  • The Aryl Bromide : This is arguably the most versatile functional group on the molecule. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing the complex carbon skeletons of APIs.[3] Key transformations include:

    • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds.

    • Heck Coupling : Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling : Reaction with terminal alkynes to form aryl alkynes.

    • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

  • The Cyano Group : This group is a versatile precursor to other nitrogen-containing functionalities.

    • Hydrolysis : Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

    • Reduction : Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.

  • The Methyl Ester : The ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.

The following diagram illustrates the key reactive sites and potential transformations.

G cluster_br Aryl Bromide Reactivity cluster_cn Cyano Group Reactivity cluster_ester Ester Group Reactivity main This compound suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki Pd Catalyst heck Heck Coupling (+ Alkene) main->heck Pd Catalyst sonogashira Sonogashira Coupling (+ Alkyne) main->sonogashira Pd/Cu Catalyst buchwald Buchwald-Hartwig (+ Amine) main->buchwald Pd Catalyst hydrolysis_cn Hydrolysis (H₃O⁺ or OH⁻) main->hydrolysis_cn reduction_cn Reduction (e.g., LiAlH₄) main->reduction_cn hydrolysis_ester Hydrolysis (H₃O⁺ or OH⁻) main->hydrolysis_ester br_product C-C or C-N Bond Formation suzuki->br_product heck->br_product sonogashira->br_product buchwald->br_product cn_product Carboxylic Acid or Amine hydrolysis_cn->cn_product reduction_cn->cn_product ester_product Carboxylic Acid hydrolysis_ester->ester_product G start Start: Assemble Glassware reagents Add Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent inert Purge with Inert Gas (N₂ or Ar) for 15 min solvent->inert heat Heat Reaction Mixture (e.g., 90 °C) for 4-12 h inert->heat monitor Monitor Progress via TLC or LC-MS heat->monitor monitor->heat If incomplete workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup If complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry purify Purify via Flash Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation and Reagent Addition:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: Flame-drying removes adsorbed water, which can poison the catalyst and hydrolyze the boronic acid. The excess of boronic acid drives the reaction to completion. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent Addition and Degassing:

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

    • Causality: The solvent must solubilize both the organic and inorganic reagents. Degassing (e.g., by bubbling argon or nitrogen through the solvent) is critical because oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

  • Reaction Execution:

    • Place the flask under a positive pressure of an inert gas (N₂ or Ar).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

    • Causality: The inert atmosphere protects the catalyst throughout the reaction. Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine, to remove the base and other inorganic impurities.

    • Causality: The aqueous work-up partitions the desired organic product from the water-soluble inorganic salts and catalyst residues.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

    • Causality: Column chromatography separates the desired product from unreacted starting materials and reaction byproducts, yielding a pure compound suitable for further use.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its commercial availability from numerous suppliers, combined with its well-defined reactivity, makes it a reliable and powerful intermediate for drug discovery and materials science. By understanding its properties, handling requirements, and the causality behind its application in robust protocols like the Suzuki-Miyaura coupling, researchers can confidently and efficiently advance their synthetic programs.

References

  • This compound . ANTAI BIO-TECH CO LTD. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 1031927-03-3 Name: this compound . XiXisys. [Link]

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  • This compound (C9H6BrNO2) . PubChemLite. [Link]

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  • Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 . PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the fields of medicinal chemistry and materials science for constructing complex molecular architectures.[4]

Methyl 2-bromo-5-cyanobenzoate is a key building block in the synthesis of various pharmaceutical agents and functional materials.[5][6] The presence of an electron-withdrawing cyano group and a sterically demanding ester group ortho to the bromine atom presents unique challenges and considerations for achieving high-yielding and selective Suzuki couplings. These functional groups can influence the electronic and steric properties of the aryl halide, thereby affecting the efficiency of the catalytic cycle. This document provides a comprehensive guide, including detailed protocols, mechanistic insights, and troubleshooting strategies, for the successful application of this compound in Suzuki coupling reactions.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[2][8] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[8][9] For an electron-deficient substrate like this compound, this step is generally facilitated.[8]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex.[2][10] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][10][11][12] The choice of base is critical and can significantly influence the reaction rate and yield.[1]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[7][8][13]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation (Ar'-B(OR)2, Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product Trans->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid ArB->Trans Base Base Base->Trans caption General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][4] This guide provides a detailed technical overview and a practical, field-proven protocol for the Buchwald-Hartwig amination of Methyl 2-bromo-5-cyanobenzoate, a challenging substrate due to the presence of two electron-withdrawing groups. Understanding the nuances of this transformation is critical for researchers and drug development professionals aiming to synthesize functionalized aniline derivatives.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][4][5] The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is often the rate-determining step.[6] The resulting palladium(II) complex then undergoes coordination with the amine. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the cycle.[1][3][4]

It is important to note that for substrates with electron-withdrawing groups, such as the cyano and ester moieties in this compound, the reductive elimination step can be challenging.[7] Careful selection of the ligand is therefore crucial to facilitate this final, product-forming step.

Buchwald-Hartwig Amination Catalytic Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Pd(0)L_n Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Complex Amine_Coordination->Reductive_Elimination - HBX Reductive_Elimination->Pd(0)L Ar-NR2 Product N-Aryl Product Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Amine Primary/Secondary Amine Amine->Amine_Coordination

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for the amination of this compound. Optimization may be required depending on the specific amine coupling partner.

Materials and Reagents
ReagentPuritySupplier
This compound>98%Commercially Available
Amine (e.g., Aniline)>99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercially Available
XPhos>98%Commercially Available
Sodium tert-butoxide (NaOtBu)>97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. Sodium Bicarbonate-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate-Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), Palladium(II) Acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide). Then, add Sodium tert-butoxide (1.4 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Amine, Pd(OAc)₂, XPhos B Establish Inert Atmosphere A->B C Add Anhydrous Toluene and NaOtBu B->C D Heat to 100°C and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Key Considerations for Success

1. Choice of Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts.[8][9] Pd(OAc)₂ is often preferred due to its air stability and lower cost. The active Pd(0) species is generated in situ.

2. The Critical Role of the Ligand: Ligand selection is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates.[5] For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.[10]

  • XPhos: A highly effective and versatile ligand for a broad range of substrates, including those with electron-withdrawing groups.[9]

  • BrettPhos: Particularly effective for the coupling of primary amines.[2]

  • BINAP and DPPF: These bidentate ligands were among the first generation of effective ligands and are still used, particularly for primary amines.[1]

3. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[8]

  • Sodium tert-butoxide (NaOtBu): A common and effective base for many Buchwald-Hartwig reactions.

  • Potassium tert-butoxide (KOtBu): Another strong base that is frequently used.[11]

  • Cesium Carbonate (Cs₂CO₃): A milder base that can be advantageous when dealing with base-sensitive functional groups.[3]

4. Solvent Choice: Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst.

  • Toluene: A widely used solvent due to its high boiling point and ability to dissolve the reactants and catalyst.[12]

  • Dioxane: Another common solvent, though its potential to form peroxides requires caution.[8][12]

  • Tetrahydrofuran (THF): Can be used, but its lower boiling point may necessitate longer reaction times or sealed-tube conditions.[13]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents.1. Use a fresh batch of palladium precatalyst and ligand. 2. Ensure rigorous exclusion of air and moisture. 3. Use freshly distilled/dried solvent and high-purity reagents.
Dehalogenation of Aryl Bromide 1. Presence of water. 2. Side reaction of the catalytic cycle.1. Use scrupulously dried reagents and solvent. 2. Screen different ligands; sometimes a less bulky ligand can minimize this side reaction.
Formation of Side Products 1. Reaction with other functional groups. 2. Di-arylation of primary amines.1. Consider protecting sensitive functional groups. 2. Adjust the stoichiometry of the amine; using a slight excess of the aryl bromide can sometimes suppress di-arylation.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Increase the reaction time and/or temperature. 2. Increase the catalyst loading. Consider using a more robust ligand.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • Google Patents.
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Application Notes and Protocols: Sonogashira Coupling of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation is typically facilitated by a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1][4] The reaction's utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[1][3][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Sonogashira coupling protocols to Methyl 2-bromo-5-cyanobenzoate. This substrate, featuring an electron-withdrawing cyano group and an ester moiety, presents unique considerations for optimizing reaction conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and offer insights into troubleshooting and ensuring the trustworthiness of the results.

Mechanistic Causality: Understanding the "Why" Behind the Protocol

A robust understanding of the reaction mechanism is paramount for intelligent experimental design and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

dot graph Sonogashira_Catalytic_Cycle { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", pos="0,2!", shape=ellipse, style="", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)-X(L)₂", pos="2,2!", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", pos="2,0!", shape=ellipse, style="", fontcolor="#202124"]; alkyne_pd_intermediate [label="Ar-Pd(II)-C≡CR(L)₂", pos="2,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", pos="0,-2!", shape=ellipse, style="", fontcolor="#202124"];

// Copper Cycle Nodes cu_acetylide [label="Cu-C≡CR", pos="-3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; alkyne_deprotonation [label="Alkyne Deprotonation\n(Base)", pos="-3,2!", shape=ellipse, style="", fontcolor="#202124"]; terminal_alkyne [label="H-C≡CR", pos="-5,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; cu_catalyst [label="Cu(I)X", pos="-5,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for Palladium Cycle pd0 -> oxidative_addition [label="Ar-X", color="#EA4335"]; oxidative_addition -> pd_intermediate [color="#EA4335"]; pd_intermediate -> transmetalation [color="#EA4335"]; transmetalation -> alkyne_pd_intermediate [color="#EA4335"]; alkyne_pd_intermediate -> reductive_elimination [color="#EA4335"]; reductive_elimination -> pd0 [label="Ar-C≡CR", color="#EA4335"];

// Edges for Copper Cycle terminal_alkyne -> alkyne_deprotonation [color="#34A853"]; cu_catalyst -> alkyne_deprotonation [color="#34A853"]; alkyne_deprotonation -> cu_acetylide [color="#34A853"]; cu_acetylide -> transmetalation [label="Transfers Acetylide", color="#34A853"];

// Caption caption [label="Figure 1. Simplified Sonogashira Catalytic Cycle.", shape=plaintext, pos="0,-3.5!", fontname="Arial", fontsize=12]; }

Figure 1. Simplified Sonogashira Catalytic Cycle.
  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of this compound.[7] The reactivity of aryl halides follows the trend I > OTf > Br > Cl.[7][8] For an aryl bromide like our substrate, this step can be rate-limiting, often requiring elevated temperatures.[9] The presence of an electron-withdrawing cyano group on the aromatic ring can facilitate this step.[10]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium(II) complex.[6][7] This is often considered the rate-determining step of the overall reaction.[6][11]

    • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired alkynylated product and regenerating the Pd(0) catalyst.[12]

  • Copper Cycle:

    • Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is crucial as it acts as the activated form of the alkyne for the transmetalation step.[1][13] The amine base is essential for deprotonating the terminal alkyne.[8]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable starting point for the Sonogashira coupling of this compound. Optimization may be necessary for different terminal alkynes.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Phenylacetylene≥98%Commercial Source
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)≥98%Commercial Source
CuI (Copper(I) iodide)≥99.5%Commercial Source
Triethylamine (TEA)Anhydrous, ≥99.5%Commercial Source
TolueneAnhydrous, ≥99.8%Commercial Source
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[8]

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 80 °C. The elevated temperature is often necessary to promote the oxidative addition of the aryl bromide.[9]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL). The ammonium chloride wash helps to remove the copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Trustworthiness: A Self-Validating System

A well-designed protocol should have built-in checks and predictable outcomes.

  • Expected Observations: The reaction mixture will typically turn from a pale yellow to a darker, often black, suspension. The formation of a black precipitate ("palladium black") can indicate catalyst decomposition, but is not always a sign of reaction failure.[8][14] A white precipitate of triethylammonium bromide will also form as the reaction progresses.

  • Troubleshooting:

    • No Reaction or Low Conversion:

      • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a more robust pre-catalyst can be beneficial.[8]

      • Insufficient Temperature: For unreactive aryl bromides, a higher temperature may be required.[9]

      • Reagent Quality: Impurities in the alkyne or aryl halide can poison the catalyst.[8] Ensure all reagents are of high purity and solvents are anhydrous.

    • Glaser Homocoupling: The formation of a diyne byproduct from the alkyne is a common side reaction, especially in the presence of oxygen.

      • Rigorous Inert Atmosphere: Meticulous exclusion of oxygen is paramount.

      • Copper-Free Conditions: In cases where homocoupling is persistent, a copper-free Sonogashira protocol can be employed, though this may require different ligands and conditions.[1][3]

dot graph Troubleshooting_Flowchart { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Pd catalyst active?\nIs the CuI fresh?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are conditions anhydrous\nand anaerobic?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the reaction\ntemperature sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are reagents pure?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_catalyst [label="Use fresh catalyst.\nConsider a more active\nPd pre-catalyst or ligand.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Degas solvent thoroughly.\nUse Schlenk techniques.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_temp [label="Increase temperature.\n(e.g., to 100-120 °C)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagents [label="Purify starting materials.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_catalyst; start -> check_conditions; start -> check_temp; start -> check_reagents;

check_catalyst -> solution_catalyst; check_conditions -> solution_conditions; check_temp -> solution_temp; check_reagents -> solution_reagents;

solution_catalyst -> success; solution_conditions -> success; solution_temp -> success; solution_reagents -> success;

caption [label="Figure 2. Troubleshooting Flowchart.", shape=plaintext, fontname="Arial", fontsize=12]; }

Figure 2. Troubleshooting Flowchart for Low Yield in Sonogashira Coupling.
Key Parameters and Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Sonogashira coupling. The following table summarizes common choices for coupling aryl bromides.

ParameterRecommended for this compoundAlternatives & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand. For challenging substrates, more active catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands may be necessary.[2][6]
Copper Co-catalyst CuI (5 mol%)Copper-free conditions can be employed to avoid Glaser coupling, but may require higher catalyst loadings or more specialized ligands.[3][15]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA), piperidine, or inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[1][16] The choice of base can influence the reaction rate and side product formation.
Solvent TolueneOther common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[17] The solvent can affect catalyst solubility and stability.[18] For instance, THF has been anecdotally reported to promote the formation of palladium black.[8][14] DMF can be effective but its toxicity is a concern.[17][18]
Temperature 80 °CRoom temperature may be sufficient for more reactive aryl halides (iodides). For aryl bromides, heating is generally required.[1] Temperatures up to 120 °C may be necessary for particularly unreactive substrates.[9]

Conclusion

The Sonogashira coupling of this compound offers a versatile and efficient route to valuable alkynylated building blocks for drug discovery and materials science. By understanding the underlying mechanism and carefully selecting and controlling the reaction parameters, researchers can reliably achieve high yields of the desired products. The protocol and insights provided in this application note serve as a robust foundation for the successful implementation of this critical transformation.

References
  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Rafique, J., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available from: [Link]

  • Wang, L., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964-4968. Available from: [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Available from: [Link]

  • ResearchGate. (2015). Sonogashira coupling in natural product synthesis. Available from: [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1255-1262. Available from: [Link]

  • YouTube. (2020). Sonogashira Coupling. Available from: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7471. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • So, C. M., et al. (2009). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 74(19), 7588-7591. Available from: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available from: [Link]

  • ResearchGate. (2013). Effect of different bases in the Sonogashira reaction. Available from: [Link]

  • Lipshutz, B. H., et al. (2007). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 9(18), 3465-3468. Available from: [Link]

  • Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(9), 3625-3629. Available from: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available from: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]

  • YouTube. (2019). Sonogashira coupling. Available from: [Link]

  • Taylor, M. J., et al. (2017). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 7(79), 50388-50404. Available from: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7471. Available from: [Link]

  • ResearchGate. (2020). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Available from: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7471. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-bromo-5-cyanobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-5-cyanobenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its unique arrangement of a reactive bromine atom, an electron-withdrawing cyano group, and a versatile methyl ester moiety makes it an ideal precursor for constructing complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its utility in cornerstone synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and detail its application in the synthesis of key pharmaceutical intermediates, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Versatility of a Key Building Block

In the landscape of pharmaceutical development, the efficiency and modularity of synthetic routes are paramount. This compound (CAS 1031927-03-3) has emerged as a valuable intermediate due to its trifunctional nature.[1][2][3] The strategic positioning of its functional groups allows for sequential and selective modifications:

  • Aryl Bromide: The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is fundamental for building the complex skeletons of modern pharmaceuticals.[4]

  • Cyano Group: This electron-withdrawing group influences the reactivity of the aromatic ring and can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification pathways.

  • Methyl Ester: The ester can be readily hydrolyzed to a carboxylic acid, which can then be converted into an amide, a common pharmacophore in many drug molecules.

This combination of reactive handles allows chemists to rapidly assemble libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are indispensable tools in medicinal chemistry for their reliability and broad functional group tolerance.[4][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating biaryl structures prevalent in many therapeutic agents, particularly kinase inhibitors.[6] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, under basic conditions.[7]

Reaction Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][8]

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup_1 Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) Setup_2 Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) Setup_1->Setup_2 Setup_3 Add Degassed Solvent: (e.g., Dioxane/H2O) Setup_2->Setup_3 Reaction_1 Degas Mixture (e.g., N2 bubbling) Setup_3->Reaction_1 Reaction_2 Heat to Reaction Temp. (e.g., 80-100 °C) Reaction_1->Reaction_2 Workup_1 Aqueous Workup: Quench & Extract Reaction_2->Workup_1 Workup_2 Purification: Column Chromatography Workup_1->Workup_2 Workup_3 Characterize Product: (NMR, MS) Workup_2->Workup_3

General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from procedures for structurally similar aryl bromides and should be optimized for specific substrates.[6][9]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst system, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, forming the arylamine moieties that are crucial pharmacophores in a vast array of drugs.[5][10] This reaction couples an aryl halide with a primary or secondary amine.

Reaction Principle: The catalytic cycle is analogous to the Suzuki coupling and involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the Pd(0) catalyst.[10]

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Setup_1 Combine in Schlenk Tube: - this compound - Amine - Base (e.g., NaOtBu) Setup_2 Add Catalyst System: - Palladium Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) Setup_1->Setup_2 Setup_3 Add Anhydrous Solvent: (e.g., Toluene) Setup_2->Setup_3 Reaction_1 Seal Tube and Heat (e.g., 80-110 °C) Setup_3->Reaction_1 Reaction_2 Monitor by TLC/LC-MS Reaction_1->Reaction_2 Workup_1 Cool and Quench Reaction_2->Workup_1 Workup_2 Filter and Extract Workup_1->Workup_2 Workup_3 Purify & Characterize Workup_2->Workup_3 PARP_Synthesis Start Methyl 2-bromo- 5-cyanobenzoate Intermediate1 Biaryl Intermediate Start->Intermediate1 Suzuki Coupling (C-C Bond Formation) Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Ester Hydrolysis & Amidation Final PARP Inhibitor Core (e.g., Phthalazinone) Intermediate2->Final Cyclization via Cyano Group

Sources

Synthesis of heterocyclic compounds from Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from Methyl 2-bromo-5-cyanobenzoate

Authored by: A Senior Application Scientist

Preamble: The Strategic Value of this compound in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and rich electronic properties are central to the function of countless pharmaceuticals and functional materials.[1][2] The strategic selection of starting materials is therefore paramount to the efficient construction of molecular complexity. This compound is a prime example of a versatile and highly valuable building block.[3][4] Its utility stems from the orthogonal reactivity of its three functional groups:

  • The Aryl Bromide: A classical handle for palladium-catalyzed cross-coupling reactions, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds.[5]

  • The Cyano Group: A versatile functional group that can be transformed into various nitrogen-containing heterocycles or serve as an electronic withdrawing group to influence reactivity.

  • The Methyl Ester: Offers a site for further derivatization, such as hydrolysis and amidation, to build out molecular complexity post-synthesis.

This document serves as a technical guide for researchers, providing detailed protocols and expert insights into the application of this compound for the synthesis of two distinct and medicinally relevant classes of heterocyclic compounds. The methodologies described are grounded in established, robust catalytic cycles and are designed to be both reproducible and adaptable.

Application Note 1: Synthesis of Fused Nitrogen Heterocycles via Sequential Sonogashira Coupling and Intramolecular Cyclization

Scientific Principle

The Sonogashira reaction is a powerful palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction forms a C(sp²)-C(sp) bond under mild conditions, making it a cornerstone of modern synthesis.[7][8] For our substrate, this compound, this reaction allows for the installation of an alkyne adjacent to the cyano group. The resulting product is primed for a subsequent intramolecular cyclization, where the cyano group can act as an internal nucleophile (or be transformed into one) to construct a fused heterocyclic ring system, such as a quinoline or isoquinoline derivative. This tandem approach rapidly builds molecular complexity from simple precursors.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through a synergistic interplay between palladium and copper catalysts. The generally accepted mechanism involves two interconnected cycles.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)-X(Ln) pd0->pd_intermediate Oxidative Addition (Ar-X) pd_final Ar-Pd(II)-Alkyne(Ln) pd_intermediate->pd_final Transmetalation pd_final->pd0 Reductive Elimination product Ar-Alkyne Product cu_x Cu-X cu_alkyne Cu-Alkyne cu_alkyne->pd_intermediate To Transmetalation alkyne Terminal Alkyne alkyne->cu_alkyne base Base base->cu_alkyne

Figure 1: General Catalytic Cycle of the Sonogashira Coupling.

Expert Causality: The palladium cycle is responsible for the main C-C bond formation. Oxidative addition of the aryl bromide to the active Pd(0) catalyst is often the rate-determining step. The copper cycle facilitates the transfer of the alkyne group by forming a copper(I) acetylide intermediate, which is more reactive in the transmetalation step than the terminal alkyne itself.[9]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene as a model reaction.

sonogashira_workflow setup 1. Reaction Setup - Add solids to a Schlenk flask:  - this compound  - PdCl₂(PPh₃)₂  - CuI inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x) setup->inert reagents 3. Add Liquid Reagents - Add degassed Triethylamine (solvent/base) - Add Phenylacetylene via syringe inert->reagents reaction 4. Reaction - Heat mixture to 70 °C - Stir for 4-6 hours - Monitor by TLC reagents->reaction workup 5. Work-up - Cool to RT - Remove solvent in vacuo - Add sat. NH₄Cl solution - Extract with Ethyl Acetate (3x) reaction->workup purify 6. Purification - Dry organic layers over MgSO₄ - Filter and concentrate - Purify by column chromatography workup->purify

Figure 2: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 240 mg), Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 21 mg), and Copper(I) iodide (0.06 mmol, 11.5 mg).

  • Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Expert Insight: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Failure to properly degas the system is a common cause of reaction failure.[10]

  • Reagent Addition: Under a positive pressure of argon, add degassed triethylamine (10 mL). Stir the mixture to dissolve the solids. Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) dropwise via syringe.

    • Expert Insight: Triethylamine serves as both the solvent and the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[10]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 70 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up: Once complete, allow the reaction to cool to room temperature. Remove the triethylamine under reduced pressure. To the residue, add saturated aqueous ammonium chloride solution (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Expert Insight: The ammonium chloride wash helps to remove the triethylamine hydrobromide salt and quench any remaining reactive species.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.

ComponentM.W.Amount (mmol)Mass/VolumeRole
This compound240.061.0240 mgStarting Material
Phenylacetylene102.131.2122 mgCoupling Partner
PdCl₂(PPh₃)₂701.900.03 (3 mol%)21 mgCatalyst Precursor
Copper(I) Iodide190.450.06 (6 mol%)11.5 mgCo-catalyst
Triethylamine101.19-10 mLBase/Solvent
Expected Product Methyl 5-cyano-2-(phenylethynyl)benzoate - ~85-95% Yield Product

Application Note 2: Synthesis of Aryl-Heteroaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

Scientific Principle

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation, particularly in the pharmaceutical industry.[11][12] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[12] Its popularity stems from its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[11] Applying this to this compound allows for the direct and modular synthesis of 2-aryl or 2-heteroaryl benzoate derivatives, which are key intermediates for many biologically active molecules.[11]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling mechanism is a well-established catalytic cycle consisting of three primary steps.

suzuki_cycle pd0 Pd(0)Ln (Active Catalyst) ox_add Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X pd0->ox_add Step 1 trans Transmetalation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ [Ar'B(OH)₃]⁻ + Ar-Pd-X → Ar-Pd-Ar' ox_add->trans Step 2 red_elim Reductive Elimination Ar-Pd-Ar' → Ar-Ar' + Pd(0) trans->red_elim Step 3 red_elim->pd0 Catalyst Regeneration

Figure 3: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Expert Causality:

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. This step breaks the C-Br bond.[12]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the coupling of this compound with pyridine-3-boronic acid.

suzuki_workflow setup 1. Reaction Setup - Add solids to flask:  - this compound  - Pyridine-3-boronic acid  - K₂CO₃ inert 2. Inert Atmosphere & Solvent - Evacuate and backfill with Argon (3x) - Add 1,4-Dioxane and Water setup->inert degas 3. Degassing - Bubble Argon through the solution for 20 min inert->degas catalyst 4. Catalyst Addition - Add Pd(PPh₃)₄ under Argon flow degas->catalyst reaction 5. Reaction - Heat to 90 °C under Argon - Stir for 8-12 hours - Monitor by TLC catalyst->reaction workup 6. Work-up & Purification - Cool, filter through Celite - Partition between water and EtOAc - Column chromatography reaction->workup

Figure 4: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 mmol, 240 mg), pyridine-3-boronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inerting and Solvent Addition: Seal the flask, evacuate, and backfill with argon (3x). Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

    • Expert Insight: While the Suzuki coupling can be more robust than the Sonogashira, thorough degassing is still critical for ensuring catalyst longevity and achieving high, reproducible yields.

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 8-12 hours. The reaction should be maintained under a positive pressure of argon. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues. Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the final product.

ComponentM.W.Amount (mmol)MassRole
This compound240.061.0240 mgStarting Material
Pyridine-3-boronic acid122.921.2147 mgCoupling Partner
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgCatalyst
Potassium Carbonate138.212.0276 mgBase
1,4-Dioxane / Water--8 mL / 2 mLSolvent System
Expected Product Methyl 5-cyano-2-(pyridin-3-yl)benzoate - ~80-90% Yield Product

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Czopek, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-cyanobenzoate. Retrieved from [Link]

  • Shafi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Retrieved from [Link]

  • Wang, Z., et al. (2022). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. National Institutes of Health. Retrieved from [Link]

  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

  • ResearchGate. (2019). DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates: Via C-H sulfurization: A new route to 2-aminobenzothiazoles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Methyl 2-bromo-5-cyanobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount.[1][2] Palladium-catalyzed cross-coupling reactions have become a cornerstone of synthetic chemistry, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2][3][4] These reactions are prized for their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them indispensable in drug discovery and development.[1][2][5]

This compound is a highly valuable bifunctional building block. Its structure features an aryl bromide, a prime substrate for palladium-catalyzed reactions, positioned ortho to an electron-withdrawing methyl ester and meta to a cyano group. This specific arrangement of functional groups provides a versatile scaffold for creating a diverse array of substituted aromatic compounds, which are key intermediates in the synthesis of biologically active molecules.[6][7] This guide provides an in-depth exploration of the application of this substrate in several key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental steps that facilitates the coupling of two organic fragments.[8] While specific details can vary, the generally accepted mechanism involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[3][9]

  • Oxidative Addition : The cycle begins with the reaction of a low-valent Pd(0) complex with the aryl halide (in this case, this compound). The palladium atom inserts itself into the carbon-bromine bond, forming a new, higher-valent Pd(II) species.[3][10]

  • Transmetalation (for Suzuki, etc.) or Alkene/Amine Coordination : The next step depends on the specific reaction. In Suzuki couplings, an organoboron compound exchanges its organic group with the halide on the palladium center.[3][10] In Heck couplings, an alkene coordinates to the palladium. In Buchwald-Hartwig aminations, the amine coordinates and is subsequently deprotonated.[11][12][13]

  • Reductive Elimination : This final, irreversible step forms the new C-C or C-N bond, creating the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(Ln) OxAdd->Trans Transmetalation (R-M) or Coordination/Insertion Trans->Pd0 Reductive Elimination (Ar-R) Product Coupled Product Trans->Product ArX This compound ArX->OxAdd RM Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-CH=CH₂) RM->Trans

Caption: A generalized workflow of the Palladium cross-coupling catalytic cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures due to the stability, low toxicity, and commercial availability of the organoboron reagents.[14][15][16] The reaction requires a base to activate the boronic acid, facilitating the transmetalation step.[14][17]

Causality in Protocol Design:
  • Catalyst System : A combination of a palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and phosphine ligands is common. Tetrakis(triphenylphosphine)palladium(0) is a reliable choice as it is an active Pd(0) catalyst.[16] For more challenging couplings, specialized ligands can be employed.

  • Base : An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[14]

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used.[15][18] The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.

Protocol: Synthesis of Methyl 5-cyano-2-(4-methylphenyl)benzoate

This protocol describes the coupling of this compound with 4-methylphenylboronic acid, a reaction analogous to the synthesis of key intermediates for sartan antihypertensive drugs.[19]

Experimental Workflow

Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 240 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere : Evacuate and backfill the flask with nitrogen or argon gas three times. Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing : Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition : Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Reaction : Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup : Cool the mixture to room temperature. Add 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data Summary: Suzuki Coupling
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O906~95
4-Methoxyphenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O1004~92
3-Pyridinylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃DME/H₂O858~88
2-Thiopheneboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O906~90

Note: Yields are estimates based on typical outcomes for similar substrates and may vary.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for synthesizing aryl amines from aryl halides.[12] This reaction has profound implications in medicinal chemistry, as the aryl amine motif is present in a vast number of pharmaceuticals.[11][12] The success of this reaction is highly dependent on the choice of ligand, which must be bulky and electron-rich to promote both the oxidative addition and the crucial C-N reductive elimination step.[20]

Causality in Protocol Design:
  • Catalyst System : A palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is paired with a specialized biarylphosphine ligand such as XPhos or SPhos. These ligands are designed to stabilize the monoligated Pd(0) species, which is often the active catalyst, and accelerate the rate-limiting reductive elimination.[20]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or potassium t-butoxide (KOtBu) are commonly used.[21][22] Weaker bases like K₂CO₃ are generally ineffective for less acidic amines.[21]

  • Solvent : Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[23]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-Br(L)(R₂NH)] OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR₂(L) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination RE_out Ar-NR₂ Amido->RE_out OA_in Ar-Br OA_in->OxAdd AC_in R₂NH AC_in->AmineCoord

Sources

The Strategic Utility of Methyl 2-bromo-5-cyanobenzoate in Medicinal Chemistry: A Precursor for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Medicinal chemists continually seek versatile building blocks that offer strategic advantages in the synthesis of novel therapeutic agents. Methyl 2-bromo-5-cyanobenzoate has emerged as a highly valuable precursor, providing a unique combination of reactive handles that facilitate entry into diverse and medicinally relevant heterocyclic scaffolds. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its use in the synthesis of key intermediates for targeted therapies, including PARP and kinase inhibitors.

Synthesis of this compound: Establishing the Foundation

The availability of high-purity starting materials is the bedrock of any successful synthetic campaign. This compound can be reliably synthesized from commercially available precursors. A common and effective route involves the esterification of 2-bromo-5-cyanobenzoic acid.

Synthesis of 2-bromo-5-cyanobenzoic Acid

A practical synthesis of the carboxylic acid precursor begins with 2-amino-5-cyanobenzoic acid via a Sandmeyer-type reaction. This transformation replaces the amino group with a bromine atom, a crucial step in installing the versatile halogen handle.[1]

Esterification to this compound

With the carboxylic acid in hand, a straightforward Fischer esterification provides the target methyl ester. This reaction is typically carried out in methanol with a catalytic amount of strong acid.

Protocol 1: Synthesis of this compound

Materials:

  • 2-bromo-5-cyanobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-bromo-5-cyanobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Key C-C and C-N Bonds

The bromine atom of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in kinase inhibitors and other classes of drugs. The reaction of this compound with a variety of aryl and heteroaryl boronic acids or esters provides access to a diverse array of 2-aryl-5-cyanobenzoates.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9090-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11088-96

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines.[1] This reaction is instrumental in the synthesis of numerous pharmaceuticals, including kinase inhibitors where an aniline moiety is often a key pharmacophore.

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')Ln]+Br- [Ar-Pd(II)(NHR')Ln]+Br- Ar-Pd(II)(Br)Ln->[Ar-Pd(II)(NHR')Ln]+Br- Amine Coordination (R'NH2) Ar-Pd(II)(NR')Ln Ar-Pd(II)(NR')Ln [Ar-Pd(II)(NHR')Ln]+Br-->Ar-Pd(II)(NR')Ln Deprotonation (Base) Ar-Pd(II)(NR')Ln->Pd(0)Ln Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')Ln->Ar-NHR' Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the degassed solvent and seal the tube.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Cyclization Strategies: Building Heterocyclic Cores for Targeted Therapies

The true power of this compound lies in its ability to serve as a linchpin for the construction of complex heterocyclic systems. Following an initial cross-coupling reaction, the cyano and ester functionalities can be manipulated to forge new rings, leading to scaffolds found in potent and selective inhibitors of key biological targets.

Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Several approved PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, feature a phthalazinone or related heterocyclic core. This compound is an excellent starting point for the synthesis of analogs of these important drugs.

A plausible synthetic route towards a phthalazinone core, a key component of Olaparib, could involve an initial Suzuki coupling followed by reductive cyclization.

PARP_Inhibitor_Synthesis cluster_0 Suzuki Coupling cluster_1 Functional Group Transformation cluster_2 Cyclization This compound This compound 2-Aryl-5-cyanobenzoate 2-Aryl-5-cyanobenzoate This compound->2-Aryl-5-cyanobenzoate 2-Aryl-5-(aminomethyl)benzoic acid 2-Aryl-5-(aminomethyl)benzoic acid 2-Aryl-5-cyanobenzoate->2-Aryl-5-(aminomethyl)benzoic acid Phthalazinone Core Phthalazinone Core 2-Aryl-5-(aminomethyl)benzoic acid->Phthalazinone Core

Caption: Conceptual workflow for phthalazinone synthesis.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapies. Many of these drugs, such as Lapatinib, feature a quinazoline or quinazolinone core. The strategic functionalization of this compound can provide access to key intermediates for the synthesis of such compounds.

For instance, a Buchwald-Hartwig amination followed by intramolecular cyclization can lead to the formation of a quinazolinone ring system.

Kinase_Inhibitor_Synthesis cluster_0 Buchwald-Hartwig Amination cluster_1 Cyclization This compound This compound Methyl 2-(arylamino)-5-cyanobenzoate Methyl 2-(arylamino)-5-cyanobenzoate This compound->Methyl 2-(arylamino)-5-cyanobenzoate Quinazolinone Core Quinazolinone Core Methyl 2-(arylamino)-5-cyanobenzoate->Quinazolinone Core

Caption: Conceptual workflow for quinazolinone synthesis.

Conclusion

This compound is a powerful and versatile precursor in medicinal chemistry. Its strategically placed functional groups allow for the sequential and controlled introduction of molecular complexity through robust and well-established synthetic methodologies. The ability to readily access biaryl and arylamine intermediates, which can be further elaborated into medicinally important heterocyclic scaffolds, positions this compound as a key building block in the development of the next generation of targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic tool.

References

Sources

Application Notes & Protocols: Methyl 2-bromo-5-cyanobenzoate as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-5-cyanobenzoate (CAS No: 1031927-03-3) has emerged as a highly valuable and versatile building block.[1] Its trifunctional nature—featuring a reactive bromine atom, an electron-withdrawing cyano group, and a modifiable methyl ester—provides a powerful platform for sequential and diverse chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. The cyano and ester moieties offer orthogonal sites for further derivatization, including hydrolysis, reduction, or participation in cyclization reactions to form heterocyclic cores common in many pharmacologically active agents.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application in constructing scaffolds relevant to pharmaceutical research.

Physicochemical Properties & Safety Information

A foundational understanding of the reagent's properties and handling requirements is critical for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1031927-03-3[2][3]
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight 240.06 g/mol [2]
Appearance Solid[2]
Storage Sealed in dry, room temperature[2][3]
Purity Typically ≥97%[2]

Safety Profile: this compound is a warning-level hazardous substance. Always consult the Safety Data Sheet (SDS) before use.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Core Synthetic Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide is the most powerful feature of this reagent, making it an ideal substrate for palladium-catalyzed reactions that form the cornerstone of modern synthetic chemistry.

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in numerous approved drugs.[4] The reaction exhibits high functional group tolerance and typically proceeds under mild conditions.[5]

Mechanistic Rationale: The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂(R') Transmetalation->ArPdAr Base_in Base Transmetalation->Base_in Boronic_out [B(OR)₂(OH)]⁻ Transmetalation->Boronic_out RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-R' RedElim->Product_out ArBr_in Ar-Br ArBr_in->OxAdd ArBr_out Br⁻ Boronic_in R'-B(OR)₂ Boronic_in->Transmetalation

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Methyl 5-cyano-2-(pyridin-3-yl)benzoate

This protocol details a typical Suzuki-Miyaura coupling procedure.

Materials:

  • This compound (1.0 eq, 240 mg, 1.0 mmol)

  • Pyridine-3-boronic acid (1.2 eq, 148 mg, 1.2 mmol)

  • Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-3-boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the stirring mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Scientist's Note: The choice of base and solvent system is crucial. Aqueous potassium or sodium carbonate is common, but other bases like K₃PO₄ or Cs₂CO₃ can be effective, especially for sensitive substrates. The solvent mixture (e.g., dioxane/water, toluene/water, or DME/water) helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination for N-Aryl Scaffolds

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, providing access to substituted anilines and N-heterocycles that are key components of many pharmaceuticals.[6] This reaction has seen continuous development, expanding its substrate scope and improving catalyst efficiency.[7][8]

Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to furnish the N-aryl product.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr AmineCoord Amine Coordination & Deprotonation ArPdAmido Ar-Pd(II)L(NR'R'') AmineCoord->ArPdAmido RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-NR'R'' RedElim->Product_out ArBr_in Ar-Br ArBr_in->OxAdd Amine_in HNR'R'' Amine_in->AmineCoord Base_in Base Base_in->AmineCoord

General catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of Methyl 5-cyano-2-(morpholino)benzoate

This protocol outlines a Buchwald-Hartwig amination using a common cyclic secondary amine.

Materials:

  • This compound (1.0 eq, 240 mg, 1.0 mmol)

  • Morpholine (1.2 eq, 105 µL, 1.2 mmol)

  • Pd₂(dba)₃ (0.01 eq, 9.2 mg, 0.01 mmol)

  • XPhos (0.03 eq, 14.3 mg, 0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried reaction vial equipped with a stir bar.

  • Add dry, degassed toluene (5 mL) to the vial, followed by morpholine (105 µL).

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-arylated product.

Scientist's Note: The choice of ligand and base is critical for success in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. The reaction is highly sensitive to air and moisture, so maintaining an inert atmosphere is essential.[9]

Core Synthetic Application 2: Construction of Bioactive Heterocycles

The strategic placement of the cyano and ester groups allows for subsequent transformations into valuable heterocyclic systems, which are privileged structures in medicinal chemistry.

Strategy: Post-Coupling Cyclization

A powerful strategy involves first using a cross-coupling reaction to install a side chain containing a nucleophile, followed by an intramolecular cyclization to form a fused heterocyclic ring system.

workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Functional Group Interconversion (optional) (e.g., -CN reduction) C->D E Cyclization Precursor D->E F Intramolecular Cyclization (Base or Acid-mediated) E->F G Bioactive Heterocyclic Core (e.g., Quinazolinone) F->G

Sources

The Versatility of Methyl 2-bromo-5-cyanobenzoate: A Gateway to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-5-cyanobenzoate is a strategically functionalized aromatic compound poised for significant applications in materials science. Its unique trifecta of reactive sites—a polymerizable bromo group, an electron-withdrawing cyano moiety, and a modifiable methyl ester—renders it a highly valuable building block for a new generation of functional polymers and porous crystalline materials. This comprehensive guide explores the untapped potential of this compound, providing detailed theoretical frameworks and practical protocols for its application in the synthesis of conjugated polymers for organic electronics and as a precursor for bespoke Metal-Organic Frameworks (MOFs). This document is intended for researchers and professionals in materials science and drug development, offering a roadmap for innovation with this versatile chemical intermediate.

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the relentless pursuit of novel materials with tailored properties, the design and synthesis of precise molecular precursors are of paramount importance. This compound (C₉H₆BrNO₂) is one such precursor, offering a compelling combination of functionalities for the materials scientist.[1][2][3][4][5] The strategic placement of the bromo, cyano, and methyl ester groups on the benzene ring provides a versatile platform for creating complex macromolecular architectures.

The bromo substituent serves as a prime reactive site for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern polymer synthesis for producing conjugated polymers.[6][7] These polymers are the active components in a wide array of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8][9]

The electron-withdrawing nature of the cyano and methyl ester groups can significantly influence the electronic properties of any resulting polymer, potentially leading to materials with high electron affinity, which is desirable for n-type organic semiconductors.[10] Furthermore, the methyl ester can be readily hydrolyzed to a carboxylic acid, transforming the molecule into a ligand suitable for the construction of Metal-Organic Frameworks (MOFs).[11][12] MOFs are a class of crystalline porous materials with exceptionally high surface areas and tunable pore environments, making them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[13]

This document will provide a detailed exploration of two primary applications of this compound in materials science: as a monomer for the synthesis of conjugated polymers and as a precursor for a functionalized MOF ligand.

Application in Conjugated Polymer Synthesis via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of conjugated polymers.[6][7][14] In this context, this compound can be envisioned as an "A-B" type monomer, where 'A' is the bromo group and 'B' is a boronic acid or boronic ester group that would need to be introduced in a separate synthetic step. Alternatively, and more straightforwardly, it can be used as a difunctional monomer in an "A-A" + "B-B" type polymerization with a diboronic acid or diboronic ester comonomer.

Rationale for Application

The incorporation of the cyanobenzoate moiety into a conjugated polymer backbone is expected to impart several desirable properties:

  • Enhanced Electron Affinity: The strong electron-withdrawing nature of both the cyano and ester groups will lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer. This is a key characteristic for n-type semiconductor materials, which are essential for the fabrication of efficient organic electronic devices.

  • Improved Solubility and Processability: The presence of the methyl ester group can enhance the solubility of the resulting polymer in common organic solvents, facilitating its purification and deposition into thin films for device fabrication.

  • Tunable Optoelectronic Properties: The rigid and planar structure of the benzene ring, combined with the electronic influence of the substituents, will contribute to the delocalization of π-electrons along the polymer chain, leading to interesting photophysical and electronic properties.[8]

Hypothetical Polymerization Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of a conjugated copolymer using this compound and a fluorene-based diboronic ester comonomer, a common building block in organic electronics.

G cluster_synthesis Monomer Preparation & Polymerization cluster_purification Purification & Characterization cluster_application Device Fabrication A This compound C Suzuki-Miyaura Polymerization (Pd Catalyst, Base, Solvent) A->C B Comonomer (e.g., Fluorene-2,7-diboronic acid bis(pinacol) ester) B->C D Crude Copolymer E Purification (e.g., Soxhlet Extraction) D->E F Characterized Copolymer E->F G Solution Processing (e.g., Spin Coating) F->G H Thin Film G->H I Device Assembly (e.g., OFET) H->I J Functional Organic Electronic Device I->J

Caption: Hypothetical workflow for the synthesis and application of a conjugated copolymer derived from this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a conjugated copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Acetone

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and add Aliquat 336 (2 drops). Degas both the toluene mixture and the aqueous base solution with argon for 30 minutes.

  • Polymerization: Using a cannula, transfer the degassed K₂CO₃ solution (5 mL) to the reaction flask. Heat the mixture to 90 °C with vigorous stirring under an argon atmosphere for 48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing methanol (200 mL) to precipitate the polymer. Filter the crude polymer and wash with deionized water, methanol, and acetone.

  • Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove oligomers and catalyst residues. The desired polymer is then extracted with chloroform or chlorobenzene.

  • Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution by adding it to methanol. Filter and dry the polymer under vacuum at 60 °C for 24 hours.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, UV-Vis spectroscopy to investigate its optical properties, and Cyclic Voltammetry (CV) to determine its HOMO and LUMO energy levels.

ParameterExpected Value/Technique
Molecular Weight (Mn)10-50 kDa (by GPC)
Polydispersity Index (PDI)1.5 - 2.5 (by GPC)
Structure Confirmation¹H and ¹³C NMR Spectroscopy
Optical Bandgap2.5 - 3.0 eV (from UV-Vis absorption edge)
HOMO/LUMO Levels-5.5 to -6.0 eV / -3.0 to -3.5 eV (by CV)

Application as a Precursor for Metal-Organic Framework (MOF) Ligands

The methyl ester functionality of this compound can be readily converted to a carboxylic acid, a common coordinating group for the synthesis of MOFs. The resulting ligand, 2-bromo-5-cyanobenzoic acid, can then be reacted with various metal ions to form novel MOFs with potentially interesting properties arising from the cyano group.

Rationale for Application
  • Pore Functionality: The cyano group, being a polar functionality, can be oriented towards the pores of the MOF, creating specific interaction sites for gas molecules like CO₂ or for catalytic substrates.

  • Post-Synthetic Modification: The bromo group on the ligand can serve as a handle for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to further tailor the properties of the material.

  • Structural Diversity: The rigid nature of the benzoic acid backbone can lead to the formation of robust and porous frameworks with a variety of metal clusters.

Synthetic Pathway to a Functional MOF

The following diagram outlines the synthetic pathway from this compound to a hypothetical MOF.

G cluster_ligand_synthesis Ligand Synthesis cluster_mof_synthesis MOF Synthesis cluster_activation_characterization Activation & Characterization A This compound B Hydrolysis (e.g., NaOH, H₂O/MeOH) A->B C 2-bromo-5-cyanobenzoic acid (Ligand) B->C E Solvothermal Reaction (DMF, Heat) C->E D Metal Salt (e.g., Zn(NO₃)₂·6H₂O) D->E F Functional MOF Crystals E->F G Solvent Exchange & Activation F->G H Porous MOF G->H I Characterization (PXRD, BET, TGA) H->I J Characterized Functional MOF I->J

Caption: Synthetic pathway from this compound to a functionalized Metal-Organic Framework.

Detailed Experimental Protocol: Ligand and MOF Synthesis

Part A: Synthesis of 2-bromo-5-cyanobenzoic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Hydrolysis: Dissolve this compound (5.0 g, 20.8 mmol) in methanol (100 mL) in a round-bottom flask. Add a solution of NaOH (2.5 g, 62.5 mmol) in deionized water (25 mL).

  • Reaction: Reflux the mixture for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with deionized water (100 mL) and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 80 °C.

Part B: Synthesis of a Hypothetical Zn-based MOF

Materials:

  • 2-bromo-5-cyanobenzoic acid

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Mixture: In a 20 mL scintillation vial, combine 2-bromo-5-cyanobenzoic acid (45 mg, 0.2 mmol), Zn(NO₃)₂·6H₂O (60 mg, 0.2 mmol), and DMF (10 mL).

  • Solvothermal Synthesis: Sonicate the mixture for 10 minutes to ensure homogeneity. Tightly cap the vial and place it in a programmable oven. Heat to 120 °C for 24 hours.

  • Isolation: Cool the oven to room temperature. Colorless crystals should be present. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).

  • Activation: To activate the MOF, immerse the crystals in fresh chloroform for 3 days, replacing the chloroform daily. Then, decant the chloroform and heat the crystals under vacuum at 150 °C for 12 hours to remove all guest solvent molecules.

Characterization: The synthesized MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine its surface area and porosity.

ParameterExpected Outcome/Technique
Ligand Purity>98% (by NMR and HPLC)
MOF CrystallinitySharp peaks in PXRD pattern
Thermal StabilityStable up to 300-400 °C (by TGA)
BET Surface Area500 - 2000 m²/g
Pore Volume0.3 - 0.8 cm³/g

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for the creation of advanced functional materials. The protocols and theoretical considerations outlined in this guide demonstrate its potential for the synthesis of both n-type conjugated polymers and functionalized Metal-Organic Frameworks. The true potential of this molecule will be realized through the experimental validation of these proposed applications and the thorough characterization of the resulting materials. Further research into the derivatization of the cyano and ester groups could open up even more avenues for the creation of novel materials with unique and desirable properties for a wide range of applications in electronics, catalysis, and separations.

References

  • MySkinRecipes. Methyl 5-bromo-2-cyanobenzoate. MySkinRecipes. Available at: [Link].

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • CrystEngComm. Utilising hinged ligands in MOF synthesis: a covalent linking strategy for forming 3D MOFs. RSC Publishing. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link].

  • Synthesis, characterization and applications of conductive polymers: A brief review. (2021). Wiley.
  • Semantic Scholar. Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Available at: [Link].

  • The Royal Society of Chemistry. Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Available at: [Link].

  • PubMed. Synthesis of multifunctional metal-organic frameworks and tuning the functionalities with pendant ligands. Available at: [Link].

  • National Institutes of Health. Recent Advances of Conducting Polymers and Their Composites for Electrochemical Biosensing Applications. Available at: [Link].

  • ResearchGate. Electrochemical Synthesis of Conductive Polymers to Enhance Carbon Supports for Metal Catalysts. Available at: [Link].

  • Google Patents. Novel 3-cyano methyl benzoate preparing method.
  • ResearchGate. Representative examples of organic ligands used in MOF synthesis. Available at: [Link].

  • Google Patents. Novel 3-cyano methyl benzoate preparing method.
  • Frontiers. (PDF) Conjugated Conductive Polymer Materials and its Applications: A Mini-Review. Available at: [Link].

  • PubMed. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Available at: [Link].

  • Google Patents. Polymerization catalysts, methods and products.
  • CoLab. Green Polymer Chemistry VIII: Synthesis of Halo-ester-Functionalized Poly(ethylene glycol)s via Enzymatic Catalysis.
  • MDPI. Application of a Mixed-Ligand Metal–Organic Framework in Photocatalytic CO2 Reduction, Antibacterial Activity and Dye Adsorption. Available at: [Link].

  • ANTAI BIO-TECH CO LTD. This compound. Available at: [Link].

  • National Institutes of Health. Recent Developments and Implementations of Conductive Polymer-Based Flexible Devices in Sensing Applications. Available at: [Link].

  • YouTube. Suzuki Coupling Mechanism and Applications. Available at: [Link].

  • Google Patents. Organic semiconductor doping process.
  • PubChem. This compound. Available at: [Link].

Sources

Application Notes and Protocols for Cyanation Reactions on Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Nitriles

Aryl nitriles are indispensable structural motifs in the landscape of modern organic chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The cyano group's versatile reactivity allows for its transformation into various functional groups, including carboxylic acids, amines, and tetrazoles, making it a cornerstone in drug discovery and development. Methyl 2-bromo-5-cyanobenzoate is a valuable starting material, and its efficient conversion to methyl 2,5-dicyanobenzoate opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document provides a comprehensive guide to the cyanation of this compound, detailing established protocols and the underlying chemical principles.

Mechanistic Considerations and Protocol Selection

The conversion of an aryl bromide to an aryl nitrile can be achieved through several methodologies, most notably transition-metal-catalyzed cross-coupling reactions. The two most prominent approaches are palladium-catalyzed and copper-catalyzed cyanations.

Palladium-Catalyzed Cyanation: This method is renowned for its high efficiency and broad functional group tolerance.[1][2][3] The catalytic cycle, as depicted below, typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active catalyst. A significant challenge in palladium-catalyzed cyanation is the potential for catalyst inhibition by excess cyanide ions.[2] To mitigate this, cyanide sources with low solubility or those that release cyanide slowly, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), are often employed.[2][4]

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classical method involves the reaction of an aryl halide with a copper(I) cyanide salt, often at elevated temperatures.[5][6] While traditionally requiring stoichiometric amounts of copper cyanide and harsh conditions, modern modifications have enabled catalytic versions with improved substrate scope and milder conditions.[5][7][8] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination.[5]

For the specific substrate, this compound, both palladium and copper-catalyzed methods are viable. The electron-withdrawing nature of the ester and existing cyano group can influence the reactivity of the aryl bromide, making careful selection of reaction conditions paramount.

Visualizing the Catalytic Cycles

To illustrate the fundamental steps of these transformations, the following diagrams outline the proposed catalytic cycles for both palladium and copper-catalyzed cyanation reactions.

Palladium_Cyanation_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(CN)L2 Transmetalation ([CN]⁻ source) Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN Reductive Elimination Pd(0)L2_leg Active Catalyst Ar-Pd(II)(Br)L2_leg Oxidative Adduct Ar-Pd(II)(CN)L2_leg Cyanide Complex Ar-CN_leg Product Copper_Cyanation_Cycle cluster_legend Legend Cu(I)CN Cu(I)CN Ar-Cu(III)(Br)(CN) Ar-Cu(III)(Br)(CN) Cu(I)CN->Ar-Cu(III)(Br)(CN) Oxidative Addition (Ar-Br) Ar-CN Ar-CN Ar-Cu(III)(Br)(CN)->Ar-CN Reductive Elimination Cu(I)CN_leg Active Catalyst Ar-Cu(III)(Br)(CN)_leg Oxidative Adduct Ar-CN_leg Product

Caption: Copper-Catalyzed Cyanation Cycle.

Experimental Protocols

Crucial Safety Precautions: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [9][10][11]All manipulations involving cyanide salts must be performed in a certified chemical fume hood. [9][10][11]Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended), must be worn at all times. [9][10]An emergency plan should be in place, and all personnel must be trained on the specific hazards and emergency procedures for cyanide exposure. [9][10][12][13]All cyanide-containing waste must be quenched with an alkaline solution (pH > 10) of 10% bleach before disposal as hazardous waste. [11]

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol utilizes a well-established palladium catalyst system with a less toxic and easy-to-handle cyanide source.

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (nitrogen or argon manifold)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.6 eq), and sodium carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 eq) and dppf (0.04 eq).

  • Add the catalyst precursor to the Schlenk flask.

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a substrate concentration of 0.2 M.

  • Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 2,5-dicyanobenzoate.

ParameterConditionRationale
Catalyst Pd(OAc)₂/dppfA robust and versatile catalyst system for cross-coupling reactions.
Cyanide Source K₄[Fe(CN)₆]·3H₂OA non-toxic and stable source of cyanide that minimizes catalyst poisoning. [2][4]
Base Na₂CO₃Essential for the catalytic cycle, facilitating the regeneration of the active catalyst.
Solvent DMFA polar aprotic solvent that aids in the dissolution of the reactants.
Temperature 120 °CProvides the necessary thermal energy to drive the reaction to completion.
Atmosphere Inert (Nitrogen)Prevents the oxidation and deactivation of the palladium catalyst.
Protocol 2: Copper-Catalyzed Cyanation (Modified Rosenmund-von Braun Reaction)

This protocol offers a potentially more cost-effective alternative to palladium catalysis, employing a modified, milder version of the classic Rosenmund-von Braun reaction.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Sodium cyanide (NaCN) (EXTREMELY TOXIC)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk tube or oven-dried sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (nitrogen or argon manifold)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (0.1 eq), potassium iodide (0.2 eq), and sodium cyanide (1.2 eq). Handle NaCN with extreme caution in a fume hood.

  • Seal the tube, then evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene to the tube via syringe.

  • Add N,N'-dimethylethylenediamine (DMEDA) (1.0 eq) to the mixture via syringe.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully open the tube in a fume hood and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2,5-dicyanobenzoate.

ParameterConditionRationale
Catalyst CuIA common and effective copper(I) source for cyanation reactions.
Additive KIFacilitates a domino halide exchange, converting the aryl bromide to the more reactive aryl iodide in situ. [5][7][8]
Cyanide Source NaCNA potent nucleophilic cyanide source. Extreme caution is required.
Ligand DMEDAA cost-effective ligand that enhances the solubility and reactivity of the copper catalyst. [7]
Solvent TolueneA non-polar solvent that simplifies product isolation compared to traditional polar solvents used in Rosenmund-von Braun reactions. [7][8]
Temperature 110 °CA milder temperature than classic Rosenmund-von Braun conditions, improving functional group tolerance. [7][8]
Atmosphere Inert (Nitrogen)Prevents oxidation of the Cu(I) catalyst.

Conclusion

The cyanation of this compound to Methyl 2,5-dicyanobenzoate is a crucial transformation for the synthesis of novel chemical entities. Both palladium and copper-catalyzed methods offer efficient routes to the desired product. The choice of protocol will depend on factors such as cost, availability of reagents, and the scale of the reaction. The palladium-catalyzed method using potassium hexacyanoferrate(II) is generally preferred for its use of a less toxic cyanide source and high functional group tolerance. The modified copper-catalyzed protocol provides a viable, lower-cost alternative, albeit with the need for stringent safety measures due to the use of sodium cyanide. By following the detailed protocols and adhering to the safety precautions outlined in this document, researchers can confidently and safely perform this important synthetic transformation.

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Retrieved from [Link]

  • Littke, A. F., Soumeillant, M., Kaltenbach, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 9(9), 1711–1714. [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Chemistry – A European Journal, 10(7), 1827–1833. [Link]

  • University of California, Los Angeles Chemistry & Biochemistry. (n.d.). Safety Module: Cyanides. Retrieved from [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from [Link]

  • Kumar, A., & Reja, D. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(63), 7799-7802. [Link]

  • Divya, K. V., & Namboodiri, V. V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(54), 32445-32465. [Link]

  • Wikipedia contributors. (2023, December 1). Rosenmund–von Braun reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has become indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[2][3] The reaction's value lies in its tolerance of a wide array of functional groups, allowing for the direct and efficient synthesis of substituted alkenes.[4]

Methyl 2-bromo-5-cyanobenzoate is a particularly interesting substrate for the Heck reaction. The presence of two electron-withdrawing groups, the ester and the nitrile, activates the aryl bromide towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. This guide provides a comprehensive overview of the theoretical and practical considerations for successfully employing this compound in Heck coupling reactions, complete with detailed protocols and mechanistic insights.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.[1][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

A generalized catalytic cycle for the Heck reaction is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the palladium-aryl bond.[5]

  • β-Hydride Elimination: A hydrogen atom from the alkyl group attached to the palladium is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[5]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 ArPd(II)BrL₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition AlkeneComplex ArPd(II)(alkene)BrL ArPd(II)BrL2->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)BrL AlkeneComplex->InsertionProduct Migratory Insertion HPd(II)BrL2 HPd(II)BrL₂ InsertionProduct->HPd(II)BrL2 β-Hydride Elimination Product Substituted Alkene (Ar-CH=CH-R) InsertionProduct->Product HPd(II)BrL2->Pd(0)L2 Reductive Elimination Salt [Base-H]⁺Br⁻ HPd(II)BrL2->Salt ArBr This compound (Ar-Br) ArBr->ArPd(II)BrL2 Alkene Alkene (R-CH=CH₂) Alkene->AlkeneComplex Base Base Base->HPd(II)BrL2 caption Figure 1: Simplified Heck Reaction Catalytic Cycle.

Caption: Figure 1: Simplified Heck Reaction Catalytic Cycle.

Key Reaction Parameters and Their Rationale

The success of a Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, the following considerations are crucial:

ParameterRecommended OptionsRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[5] The other listed catalysts are also effective and can be chosen based on air stability and desired reactivity.
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands stabilize the palladium catalyst and modulate its reactivity.[6] For electron-deficient aryl bromides, simple phosphines like triphenylphosphine are often sufficient. Bulky or electron-rich phosphines can be beneficial in more challenging couplings.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃A base is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[1][6] The choice of base can influence the reaction rate and selectivity. Inorganic bases are often used for their affordability and effectiveness.
Solvent DMF, DMAc, NMP, Acetonitrile, ToluenePolar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.[6] The choice of solvent can also affect the reaction temperature.
Temperature 80-140 °CThe reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst decomposition.
Alkene Substrate Acrylates, Styrenes, Simple alkenesElectron-deficient alkenes like acrylates are excellent substrates for the Heck reaction.[1] The choice of alkene will determine the structure of the final product.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound with a generic alkene. Optimization of these conditions may be necessary for specific alkene substrates.

Protocol 1: Heck Reaction with an Activated Alkene (e.g., n-Butyl Acrylate)

This protocol is suitable for the coupling of this compound with an electron-deficient alkene like n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add n-butyl acrylate (1.2 equiv) and triethylamine (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and the triethylammonium salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Protocol 2: Heck Reaction with a Styrenic Alkene (e.g., Styrene)

This protocol can be adapted for the coupling with styrene and its derivatives.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMAc to the flask.

  • Add styrene (1.5 equiv) to the reaction mixture.

  • Heat the mixture to 120 °C with efficient stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Partition the filtrate between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate the product.

Sources

Application Note: Strategic Derivatization of Methyl 2-bromo-5-cyanobenzoate for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-bromo-5-cyanobenzoate stands as a pivotal scaffold in modern medicinal chemistry. Its trifunctional nature—featuring an aryl bromide for cross-coupling, a nitrile group as a key pharmacophore, and a methyl ester for further modification—makes it an exceptionally versatile starting point for the synthesis of diverse small-molecule libraries.[1][2] This guide provides an in-depth exploration of robust and scalable derivatization strategies centered on this building block. We will dissect the underlying chemical principles and provide field-proven, step-by-step protocols for critical C-C and C-N bond-forming reactions, empowering researchers in drug discovery to rapidly generate novel chemical equity.

Foundational Chemical Principles

The synthetic utility of this compound is primarily dictated by the reactivity of its carbon-bromine bond. This bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern library synthesis. The general mechanism for these transformations follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Furthermore, the electronic landscape of the aromatic ring is significantly influenced by the two electron-withdrawing groups: the cyano (-CN) and methyl ester (-CO₂Me) moieties. The cyano group, positioned para to the bromine, strongly activates the ring, rendering it electron-deficient and susceptible to nucleophilic attack, opening potential avenues for Nucleophilic Aromatic Substitution (SNAr) reactions under specific conditions.[6][7]

Logical Workflow: Derivatization Pathways

The following diagram illustrates the primary synthetic vectors available from the core scaffold.

G cluster_start Starting Material cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_snar C-Nu Bond Formation Start This compound Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Arylamine Synthesis) Start->Buchwald R¹R²NH Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (SNA_r - Potential Pathway) Start->SNAr Nu⁻ Strong Nucleophile

Caption: High-level overview of derivatization strategies.

Core Experimental Protocols

The following protocols are designed to be robust and serve as excellent starting points for reaction optimization and library generation.

Protocol 1: Suzuki-Miyaura C-C Coupling for Biaryl Synthesis

Objective: To install diverse aryl or heteroaryl moieties at the 2-position via a palladium-catalyzed cross-coupling reaction with a boronic acid or ester.

Underlying Principle: The Suzuki-Miyaura coupling is a powerful method for C(sp²)–C(sp²) bond formation.[8][9] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. A crucial step is the activation of the organoboron reagent by a base to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.[10][11] The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_trans_complex L₂Pd(II)(Ar)(R) transmetalation->pd_trans_complex activated_boron R-B(OR)₃⁻ activated_boron->transmetalation base_activation Base (e.g., K₂CO₃) base_activation->activated_boron boronic_acid R-B(OH)₂ boronic_acid->base_activation reductive_elimination Reductive Elimination pd_trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[3]

  • Catalyst Addition: To the stirring suspension, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig C-N Amination

Objective: To synthesize a library of N-aryl amines by coupling primary or secondary amines with the aryl bromide scaffold.

Underlying Principle: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[12] The mechanism is analogous to other cross-coupling reactions but has unique requirements.[13] It involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[12][13] The choice of a bulky, electron-rich phosphine ligand is paramount to promote the reductive elimination step, which is often rate-limiting.[14]

Buchwald_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [L₂Pd(II)(Ar)(NHR¹R²)]⁺Br⁻ amine_coordination->pd_amine_complex amine R¹R²NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->pd_amido_complex base Base (e.g., NaOtBu) base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² (Product) reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: The catalytic cycle for Buchwald-Hartwig amination.

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add to a dry Schlenk flask: Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%).

  • Inert Atmosphere & Reagent Addition: Seal the flask, remove from the glovebox (if used), and establish an inert atmosphere. Add this compound (1.0 mmol, 1.0 equiv) followed by the primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the bromide with a potent nucleophile, leveraging the ring's electronic activation.

Underlying Principle: SNAr proceeds via a two-step addition-elimination mechanism.[7][15] A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity is temporarily broken. In the second, typically faster step, the leaving group is expelled, and aromaticity is restored.[15] This pathway requires significant activation from electron-withdrawing groups positioned ortho or para to the leaving group.[7][17] In our substrate, the para-cyano group provides this necessary activation.

SNAr_Mechanism reactant Substrate (Ar-Br) + Nu⁻ addition Addition (Slow Step) reactant->addition meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) addition->meisenheimer elimination Elimination (Fast Step) meisenheimer->elimination product Product (Ar-Nu) + Br⁻ elimination->product

Caption: General mechanism for Nucleophilic Aromatic Substitution.

  • Vessel Preparation: To a round-bottom flask fitted with a reflux condenser and stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Nucleophile: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (10 mL). Add a solution of sodium methoxide (NaOMe, 2.0 mmol, 2.0 equiv) in methanol or add solid NaOMe directly.

  • Reaction: Heat the reaction to 80-120 °C. The reaction is often slower than palladium-catalyzed couplings and may require higher temperatures or extended reaction times (12-48 hours). Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

Data Summary for Library Synthesis

For efficient library synthesis, conditions must be selected to maximize scope and yield. The table below summarizes typical starting conditions for derivatizing this compound.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O80-10070-95%
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene100-11065-90%
SNAr (e.g., -OMe) --NaOMe (2.0)DMF / DMSO80-12040-75%

References

  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. Benchchem.
  • The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Compar
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
  • Suzuki cross-coupling of 2-bromobenzonitrile with p -tolyl boronic acid...
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innov
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nucleophilic Arom
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
  • Nucelophilic Arom
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

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Application Note: High-Throughput Analytical Methodologies for Monitoring Reactions of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-5-cyanobenzoate is a key trifunctional building block in medicinal chemistry and materials science, prized for its versatile reactivity at the bromine, cyano, and methyl ester moieties. Efficiently monitoring its consumption and the formation of products in complex reaction mixtures is critical for process optimization, kinetic studies, and ensuring product quality. This application note provides detailed protocols for two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the real-time monitoring of reactions involving this compound. Additionally, a rapid qualitative assessment using Thin-Layer Chromatography (TLC) is described. These methods are designed to be robust, reliable, and adaptable for researchers in drug development and organic synthesis.

Introduction

This compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its structure incorporates an electron-withdrawing cyano group and a methyl ester, activating the aryl bromide for various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. The ability to selectively react one of the three functional groups makes it a valuable scaffold in the generation of compound libraries for drug discovery.

Given the importance of this intermediate, the development of reliable and efficient analytical methods to monitor its reactions is paramount. Real-time reaction monitoring provides invaluable insights into reaction kinetics, the formation of intermediates and byproducts, and helps determine the optimal reaction endpoint. This guide presents validated protocols for HPLC-UV, GC-MS, and TLC, explaining the rationale behind the chosen methodologies and providing step-by-step instructions for their implementation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 1031927-03-3[1][2][3][4]
Molecular Formula C₉H₆BrNO₂[3][5]
Molecular Weight 240.05 g/mol [6]
Appearance Solid[3]
Purity Typically >97%[3]
Storage Sealed in a dry environment at room temperature.[3]

Analytical Methodologies

This section details three complementary analytical techniques for monitoring reactions of this compound. The choice of method will depend on the specific reaction, available instrumentation, and the desired level of detail.

Thin-Layer Chromatography (TLC) for Rapid Qualitative Analysis

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. Its low cost and speed make it ideal for initial reaction screening and for determining the approximate reaction endpoint before committing to more time-consuming quantitative techniques.

Protocol:

  • Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F₂₅₄).

  • Spotting: Using a capillary tube, spot the reaction mixture, the starting material (this compound), and any available standards of expected products onto the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase. A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). A common starting ratio is 7:3 (Hexane:Ethyl Acetate). The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light: Since this compound and many of its likely aromatic products are UV-active, they will appear as dark spots against a fluorescent green background under short-wave UV light (254 nm).[1][5][6][7] This is a non-destructive visualization method.

    • Iodine Staining: Place the dried plate in a chamber containing iodine crystals. Aromatic compounds will typically form yellow-brown spots.[1][5] This method is semi-destructive.

    • Potassium Permanganate Stain: This stain is useful if the reaction involves the formation or consumption of oxidizable functional groups (e.g., alkenes, alkynes, or alcohols).

Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. The relative intensity of the spots can provide a qualitative measure of conversion.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

HPLC-UV is a robust and widely used technique for the quantitative analysis of organic reactions. It offers excellent resolution, sensitivity, and reproducibility. The aromatic nature of this compound and its derivatives makes them well-suited for UV detection.

Sample Preparation Workflow:

cluster_prep HPLC Sample Preparation A 1. Quench a small aliquot of the reaction mixture B 2. Dilute with a suitable solvent (e.g., Acetonitrile) A->B C 3. Filter through a 0.22 µm syringe filter B->C D 4. Transfer to an HPLC vial C->D

Caption: Workflow for preparing a reaction sample for HPLC analysis.

HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (HPLC grade) with 0.1% formic acid or TFA.

  • Gradient Elution: A gradient elution is recommended to separate the starting material from products and potential impurities with varying polarities.

Time (min)% Solvent A% Solvent B
07030
151090
201090
217030
257030
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection Wavelength: 254 nm is a good starting point due to the aromatic nature of the compounds. A diode array detector (DAD) can be used to monitor multiple wavelengths and obtain UV spectra for peak purity analysis.

  • Quantification: Create a calibration curve using standards of known concentrations for the starting material and, if available, the product(s). The concentration of the species in the reaction mixture can then be determined by comparing their peak areas to the calibration curve.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: This is the most common and versatile column for the separation of small organic molecules of moderate polarity.

  • Acidified Mobile Phase: The addition of a small amount of acid (formic acid or TFA) improves peak shape for acidic and basic compounds and can enhance the separation of closely eluting peaks.

  • Gradient Elution: A gradient from a more polar to a less polar mobile phase allows for the efficient elution of a wide range of compounds with different polarities, which is typical in a reaction mixture containing starting materials, intermediates, and products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectra for structural elucidation. This compound and many of its potential products are sufficiently volatile for GC analysis.

Sample Preparation Workflow:

cluster_prep GC-MS Sample Preparation A 1. Quench a small aliquot of the reaction mixture B 2. Extract with an organic solvent (e.g., Ethyl Acetate) A->B C 3. Dry the organic layer (e.g., with Na₂SO₄) B->C D 4. Dilute to an appropriate concentration C->D E 5. Transfer to a GC vial D->E

Caption: Workflow for preparing a reaction sample for GC-MS analysis.

GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Quantification: Use the total ion chromatogram (TIC) for quantification based on peak areas. An internal standard can be used for improved accuracy.

  • Identification: The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification of the starting material, products, and byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a distinctive feature to look for in the mass spectra of bromine-containing compounds.

Rationale for Parameter Selection:

  • HP-5ms Column: This type of column is robust and provides good separation for a wide range of semi-volatile organic compounds.

  • Temperature Program: The initial hold at a moderate temperature allows for the elution of volatile solvents, while the temperature ramp ensures the elution of the higher-boiling starting material and products.

  • Electron Ionization (EI): EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural elucidation.

Expected Analytical Data Summary

The following table summarizes the expected analytical data for this compound. Retention times and fragmentation patterns for products will vary depending on their structure.

ParameterHPLC-UVGC-MS
Analyte This compoundThis compound
Expected Retention Time Dependent on specific column and gradient, but will be less polar than more functionalized products.Dependent on temperature program, but will elute before larger, less volatile products.
UV λmax ~254 nmN/A
Key Mass Fragments (m/z) N/A239/241 (M⁺), 208/210 ([M-OCH₃]⁺), 180/182 ([M-COOCH₃]⁺), 101 ([M-Br-COOCH₃]⁺)

Conclusion

The analytical methods presented in this application note provide a comprehensive toolkit for researchers working with this compound. The combination of rapid qualitative assessment by TLC and robust quantitative analysis by HPLC-UV and GC-MS enables efficient reaction monitoring, optimization, and a deeper understanding of the reaction kinetics and pathways. The provided protocols are intended as a starting point and can be further optimized to meet the specific requirements of individual reactions and analytical instrumentation.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-cyanobenzoate. [Link]

  • PubChem. (n.d.). This compound. [Link]

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Application Notes & Protocols: Large-Scale Synthesis of Pharmaceutical Intermediates from Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-5-cyanobenzoate is a highly functionalized aromatic building block, poised for the synthesis of complex molecular architectures. Its strategic placement of a bromine atom, a cyano group, and a methyl ester offers orthogonal chemical handles for diversification, making it an attractive starting material for drug discovery and development programs. The bromine atom serves as a key anchor for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of robust, scalable synthetic protocols originating from this compound, with a focus on the practical considerations required for large-scale industrial production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure process safety, efficiency, and reproducibility.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, starting materials that offer a blend of stability and versatile reactivity are invaluable. This compound (CAS No. 1031927-03-3) fits this profile perfectly.[1][2] It is a trifunctional compound where each functional group can be addressed with high chemoselectivity:

  • 2-Bromo Group : The primary site for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the ester provides steric influence that can be leveraged for regioselective transformations.

  • 5-Cyano Group : A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. It is an important pharmacophore in its own right, found in numerous APIs.

  • Methyl Ester : Can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.[3]

This document outlines scalable protocols for three of the most powerful transformations in modern organic synthesis, applied to this specific substrate: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Physicochemical Properties and Large-Scale Handling

Accurate knowledge of a starting material's properties is critical for safe and effective scale-up.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1031927-03-3[1][2]
Molecular Formula C₉H₆BrNO₂[1][2]
Molecular Weight 240.05 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[2][4]
Storage Sealed in a dry place at room temperature.[1][2]
Safety & Handling for Large-Scale Operations

On a large scale, adherence to safety protocols is paramount. This compound is classified as an irritant.[2][5]

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Personal Protective Equipment (PPE) : When handling large quantities, personnel must wear appropriate protective gloves, clothing, and eye/face protection.[5] Use in a well-ventilated area is mandatory. For operations with a high potential for dust generation, a NIOSH/MSHA approved respirator is recommended.[6]

  • Spill & Disposal : Spills should be swept up and placed into suitable containers for disposal.[7] All waste must be disposed of in an approved waste disposal plant in accordance with local and national regulations.[5]

Core Synthetic Transformations: Protocols and Scientific Rationale

The true utility of this compound is realized through its application in robust, scalable cross-coupling reactions.

G cluster_input Starting Material cluster_reactions Key Large-Scale Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki  + Ar-B(OH)₂  + Pd Catalyst buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald  + R₂NH  + Pd Catalyst sonogashira Sonogashira (C-C Coupling) start->sonogashira  + Alkyne  + Pd/Cu Catalyst biaryl Biaryl Carboxynitriles suzuki->biaryl arylamine Arylamine Derivatives buchwald->arylamine arylalkyne Arylalkyne Intermediates sonogashira->arylalkyne

Caption: General workflow for the synthesis of key intermediates.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the stability of its boronic acid reagents.[8] It is extensively used in the pharmaceutical industry to construct the biaryl cores of many drugs.

Expertise & Causality : For large-scale synthesis, the choice of catalyst, base, and solvent system is critical to ensure high conversion, minimize side products, and facilitate product isolation. A biphasic system (e.g., Toluene/Water) is often preferred as it allows for easy separation and helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base. The use of a phase-transfer catalyst is generally not required but can be considered if reaction rates are slow.

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br (L₂) pd0->pd2 Oxidative Addition pd2_ar Ar-Pd(II)-Ar' (L₂) pd2->pd2_ar Transmetalation pd2_ar->pd0 Reductive Elimination out Ar-Ar' pd2_ar->out in1 Ar-Br in1->pd2 in2 Ar'-B(OR)₂ Base in2->pd2_ar

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Large-Scale Suzuki-Miyaura Coupling

  • Reactor Setup : To a clean, dry, and inerted (Nitrogen or Argon) glass-lined reactor, charge this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and a suitable solvent system such as Toluene and Water (e.g., 5-10 volumes of Toluene, 2-4 volumes of Water).

  • Base Addition : Charge an aqueous solution of a base like Potassium Carbonate (K₂CO₃, 2.0-3.0 eq) or Sodium Carbonate (Na₂CO₃, 2.0-3.0 eq). The choice of a milder base like a carbonate is often sufficient and avoids potential hydrolysis of the ester group, which can occur with stronger bases like hydroxides.[9]

  • Degassing : Sparge the reaction mixture with an inert gas (Nitrogen or Argon) for at least 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction : Heat the mixture to the target temperature, typically 80-100 °C, and monitor the reaction progress by HPLC or UPLC.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Toluene/Heptane).

Table 2: Typical Parameters for Large-Scale Suzuki-Miyaura Coupling

ParameterTypical ValueRationale / Notes
Arylboronic Acid 1.1 - 1.3 eqA slight excess ensures complete consumption of the starting bromide.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄0.5 - 2.0 mol%. Higher loadings may be needed for less reactive substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃2.0 - 3.0 eq. Carbonates are effective and cost-efficient for scale-up.
Solvent Toluene/H₂O, Dioxane/H₂O5-10 volumes. Biphasic systems are common and aid in work-up.
Temperature 80 - 100 °CSufficient to drive the reaction without significant thermal degradation.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11] The reaction's success on a large scale hinges on the careful selection of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand.

Expertise & Causality : The choice of ligand is crucial and substrate-dependent. Ligands like XPhos and BrettPhos are often effective for coupling aryl bromides.[12] The base used is typically a non-nucleophilic strong base like sodium tert-butoxide (NaOtBu) or a milder carbonate/phosphate if the amine is sufficiently nucleophilic. Handling large quantities of pyrophoric or air-sensitive reagents like NaOtBu and phosphine ligands requires specialized equipment and procedures to ensure safety and reaction efficacy.

G pd0 Pd(0)L pd2 Ar-Pd(II)-Br (L) pd0->pd2 Oxidative Addition pd2_am [Ar-Pd(II)-NR₂ (L)] pd2->pd2_am Amine Coordination & Deprotonation pd2_am->pd0 Reductive Elimination out Ar-NR₂ pd2_am->out in1 Ar-Br in1->pd2 in2 HNR₂ Base in2->pd2_am

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Large-Scale Buchwald-Hartwig Amination

  • Reactor Setup : To a scrupulously dry and inerted reactor, charge the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.5-1.5 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.2 eq relative to Pd). Add a dry, degassed solvent like Toluene or Dioxane (5-10 volumes).

  • Reagent Addition : Add this compound (1.0 eq), the amine coupling partner (1.1-1.5 eq), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq). The base should be added carefully portion-wise to control any initial exotherm.

  • Reaction : Heat the mixture to the target temperature, typically 90-110 °C. Monitor the reaction progress by HPLC or UPLC. These reactions are often run for 12-24 hours.

  • Work-up : Cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification : Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product often requires chromatographic purification on a large scale (using a biotage or similar automated system) or can be isolated via recrystallization or salt formation if the product is basic. Dealing with poorly soluble intermediates may require developing slurry-to-slurry protocols to avoid difficult filtration steps.[10]

Table 3: Typical Parameters for Large-Scale Buchwald-Hartwig Amination

ParameterTypical ValueRationale / Notes
Amine 1.1 - 1.5 eqExcess amine can sometimes act as a ligand and may be required for less reactive partners.
Catalyst/Ligand Pd₂(dba)₃ / XPhos or BrettPhos1-3 mol% Pd. Ligand choice is critical for success and requires screening.
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5 - 2.5 eq. Stronger bases for less nucleophilic amines; phosphates/carbonates for others.
Solvent Toluene, Dioxane, CPME5-15 volumes. Must be anhydrous and deoxygenated.
Temperature 90 - 110 °CNecessary to drive the catalytic cycle, especially the reductive elimination step.
Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for constructing heterocycles and other complex motifs.[13] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[14]

Expertise & Causality : A critical challenge in large-scale Sonogashira couplings is the prevention of the alkyne's oxidative homocoupling (Glaser coupling).[15] This is achieved by maintaining strictly anaerobic conditions throughout the process. The choice of an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is strategic as it serves both as the base and often as the solvent or co-solvent.

Protocol: Large-Scale Sonogashira Coupling

  • Reactor Setup : To a clean, dry, and inerted reactor, charge this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagent Addition : Add a degassed solvent, typically an amine like triethylamine or a mixture such as Toluene/Triethylamine (5-10 volumes). Add the terminal alkyne (1.1-1.5 eq).

  • Reaction : The reaction can often be run at temperatures ranging from room temperature to 60 °C. Higher temperatures may be required for less reactive bromides but can also increase the rate of side reactions. Monitor by HPLC or UPLC.

  • Work-up : Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. The celite pad should be washed with the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure. The residue can be partitioned between an organic solvent (e.g., Ethyl Acetate) and water. Wash the organic layer with dilute acid (to remove excess amine base), water, and brine. Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Table 4: Typical Parameters for Large-Scale Sonogashira Coupling

ParameterTypical ValueRationale / Notes
Terminal Alkyne 1.1 - 1.5 eqA slight excess is used to drive the reaction to completion.
Pd Catalyst Pd(PPh₃)₂Cl₂1 - 3 mol%. Other Pd(0) or Pd(II) sources can also be used.
Cu Co-catalyst CuI1 - 5 mol%. Essential for the copper cycle of the mechanism.
Base/Solvent Triethylamine, DIPEACan serve as both base and solvent, must be thoroughly degassed.
Temperature 25 - 60 °COften proceeds under mild conditions, minimizing thermal degradation.

Conclusion

This compound stands out as a strategic and versatile starting material for the large-scale synthesis of advanced pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and scalable pathways to diverse chemical scaffolds. By understanding the underlying mechanistic principles and adhering to the practical considerations for scale-up, researchers and process chemists can effectively leverage this building block to accelerate drug development programs. The key to success lies in careful process optimization, rigorous safety protocols, and a deep understanding of the causality behind each experimental parameter.

References

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of ortho-Bromo Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of ortho-bromo benzoates. The steric hindrance imposed by the ortho-ester functionality presents unique challenges that can lead to low yields, slow reaction times, and catalyst deactivation. This resource is designed to help you navigate these complexities and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields when coupling ortho-bromo benzoates?

A1: The most common reason for low yields is the significant steric hindrance created by the ortho-ester group. This steric bulk impedes crucial steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the desired biaryl product.[1] Inefficient oxidative addition is a major hurdle, often requiring specialized ligands to overcome.[1]

Q2: My standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are failing. What should be my first troubleshooting step?

A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] The first and most critical adjustment is to switch to a catalyst system featuring a bulky, electron-rich phosphine ligand.[2][3] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are specifically designed to facilitate reactions with sterically demanding partners by promoting both oxidative addition and reductive elimination.[3][4]

Q3: How do I minimize common side reactions like protodeboronation or homocoupling?

A3: Protodeboronation, the cleavage of the boronic acid's C-B bond, can be minimized by using anhydrous solvents and reagents, as water can facilitate this side reaction.[1][5] Using boronic esters (e.g., pinacol esters) can also enhance stability.[1] Homocoupling of the boronic acid or aryl halide is often caused by the presence of oxygen.[1][5] To suppress this, it is essential to rigorously degas the reaction mixture and maintain a strict inert (argon or nitrogen) atmosphere throughout the experiment.[1][3]

Q4: Can the ester group on the benzoate be hydrolyzed under the reaction conditions?

A4: Yes, if using strongly basic aqueous conditions, hydrolysis of the methyl or ethyl ester is a potential side reaction. To prevent this, consider using a non-aqueous solvent system or a milder, non-nucleophilic base. Powdered potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be effective alternatives to stronger bases like carbonates in certain systems.[1][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with ortho-bromo benzoates.

ProblemPossible CauseSuggested Solution
Low or No Conversion of Starting Material Inactive Catalyst: The active Pd(0) species is not being generated or is degrading.Use a fresh batch of palladium catalyst or a pre-activated catalyst (precatalyst). Ensure proper in-situ reduction if starting with a Pd(II) source.[3]
Inefficient Oxidative Addition: The steric bulk of the ortho-ester prevents the palladium from inserting into the C-Br bond.Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate this step.[1][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3][7]
Suboptimal Base: The base may be too weak to facilitate the transmetalation step effectively.Switch to a stronger base. For sterically hindered couplings, K₃PO₄, Cs₂CO₃, or even K-t-BuOK are often more effective than weaker bases like K₂CO₃.[2][7]
Significant Formation of Side Products Protodeboronation: The boronic acid is being consumed by reaction with solvent or trace water.Use anhydrous solvents and reagents. Consider using a more stable boronic acid pinacol (Bpin) ester instead of the free boronic acid.[1]
Homocoupling: Unwanted coupling of two boronic acid molecules or two aryl halide molecules.Rigorously degas the reaction mixture to remove all traces of oxygen, which promotes homocoupling.[1][8] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also favor the desired cross-coupling pathway.[1]
Dehalogenation: The aryl bromide is reduced to the corresponding benzoate.This can occur if a hydride source is present. Ensure solvents (like alcohols) or bases are not inadvertently acting as hydride donors under the reaction conditions.[8]
Reaction Stalls or is Very Slow Steric Hindrance: The combination of a hindered aryl halide and a hindered boronic acid partner slows the reaction dramatically.Increase the reaction temperature or consider switching to a microwave reactor to provide more energy.[2] Use a highly active catalyst system with bulky ligands like AntPhos, which has shown excellent reactivity for tetra-ortho-substituted biaryl coupling.[9][10]
Catalyst Deactivation: Nitrogen-containing heterocycles in the coupling partner can coordinate to the palladium center, inhibiting catalysis.[11]For heteroaryl boronic acids, specific ligands like CataCXium A may be required to prevent catalyst poisoning.[12]

Catalytic Cycle and Troubleshooting Workflow

A fundamental understanding of the catalytic cycle is key to effective troubleshooting. The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for addressing common experimental failures.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar-Pd(II)-X]L2 RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-Ar']L2 RedElim->Pd(0)L2 Ar-Ar' ArX ortho-Bromo Benzoate (Ar-X) ArB Boronic Acid (Ar'-B(OR)2) ArB->Transmetalation Activated by Base Base Base (e.g., K3PO4) Base->Transmetalation Product Coupled Product (Ar-Ar')

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_base Base & Solvent cluster_conditions Reaction Conditions Start Low Yield / No Reaction Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Base 2. Assess Base & Solvent Check_Catalyst->Check_Base No Improvement Use_Bulky_Ligand Use Bulky Ligand (SPhos, XPhos, RuPhos) Check_Catalyst->Use_Bulky_Ligand Use_Precatalyst Use Stable Precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Use_Precatalyst Check_Conditions 3. Optimize Conditions Check_Base->Check_Conditions No Improvement Stronger_Base Use Stronger Base (K3PO4, Cs2CO3) Check_Base->Stronger_Base Anhydrous_Solvent Ensure Anhydrous Solvent (to prevent protodeboronation) Check_Base->Anhydrous_Solvent Success Successful Coupling Check_Conditions->Success Improvement Increase_Temp Increase Temperature (80-110 °C or Microwave) Check_Conditions->Increase_Temp Degas_Thoroughly Degas Rigorously (to prevent homocoupling) Check_Conditions->Degas_Thoroughly

A logical workflow for troubleshooting low yields in the Suzuki coupling.

Data Presentation: Effect of Reaction Parameters

The following tables summarize representative conditions for the Suzuki coupling of sterically hindered aryl bromides, which can serve as a starting point for optimizing your specific reaction.

Table 1: Comparison of Ligands for a Hindered Coupling Reaction: 2-Bromobenzoate derivative with Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Reference
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100< 10[2]
SPhos Pd(OAc)₂K₃PO₄Toluene100> 95[4][13]
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane8090-98[13]
RuPhos Pd(OAc)₂Cs₂CO₃1,4-Dioxane100High[14]
P(tBu)₃ Pd₂(dba)₃KFDioxaneRTHigh[6]

Table 2: Influence of Base and Solvent Reaction: Methyl 2-bromobenzoate with an Arylboronic Acid

BaseSolventTemp (°C)Key ConsiderationsReference
K₂CO₃Dioxane/H₂O100Often too weak for hindered substrates.[2]
K₃PO₄ Toluene or Dioxane80-110Good starting point, non-aqueous conditions possible.[1][2]
Cs₂CO₃ Dioxane or DMF80-110Highly effective but more expensive.[2][15]
K-t-BuOK Dioxane100Very strong base, useful for highly challenging couplings.[7][7]
KF Dioxane100Milder, can help prevent ester hydrolysis.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of ortho-Bromo Benzoates

This protocol provides a robust starting point for the coupling of various ortho-bromo benzoates with arylboronic acids.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the ortho-bromo benzoate (1.0 equiv.), the arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[1][2]

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe.[3]

  • Degassing: Further degas the sealed reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[16]

  • Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Microwave-Assisted Protocol for Highly Hindered Substrates

For particularly challenging couplings, microwave irradiation can significantly reduce reaction times and improve yields.

  • Reaction Setup: In a microwave vial, combine the ortho-bromo benzoate (1.0 equiv.), the arylboronic acid (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., SPhos Pd G4, 2-3 mol%).[2]

  • Solvent Addition: Add degassed solvent (e.g., 4:1 1,4-dioxane/water or anhydrous cyclopentyl methyl ether (CPME)).[2]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.[2]

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Tech Support.
  • BenchChem. (2025).
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ACS Publications. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Organic Chemistry Portal. (2012).
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • PubMed. (2003).
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 4-bromo-3-(bromomethyl)
  • PMC. (2024).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • NIH. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-(hydroxymethyl)
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025). Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Semantic Scholar. (2017).
  • PubMed. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • PMC - NIH. (n.d.).
  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (2016). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions.
  • NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • (n.d.).
  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic Syntheses. (2024).

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Steric Hindrance

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency. However, when substrates possess significant steric bulk around the reacting centers—such as ortho-substituted aryl halides or bulky secondary amines—the reaction often becomes sluggish, inefficient, or fails entirely. This guide provides a comprehensive resource for researchers encountering these challenges, offering expert-driven troubleshooting advice, detailed protocols, and a deep dive into the mechanistic principles governing these demanding transformations.

The primary obstacle in coupling sterically hindered substrates is the difficulty of the final C-N reductive elimination step from the palladium center. This step, which forms the desired product, requires the two bulky groups to approach each other, leading to a high-energy transition state. Consequently, competing side reactions, such as β-hydride elimination or catalyst decomposition, can become dominant pathways. Success hinges on the careful selection of a catalyst system—specifically the ligand, palladium precatalyst, and base—that can accelerate the rate-limiting reductive elimination while maintaining catalyst stability.

Frequently Asked Questions (FAQs)

Q1: My reaction with a di-ortho-substituted aryl halide and a secondary amine is failing. How do I choose a better ligand?

Answer: This is a classic challenge where steric congestion is high on both coupling partners. The ligand is the most critical parameter to adjust. For such demanding couplings, you need ligands that are both bulky and electron-rich to promote the difficult reductive elimination step.

  • Mechanism Insight: Bulky, electron-donating phosphine ligands stabilize the coordinatively unsaturated L-Pd(0) species, facilitate oxidative addition, and, most importantly, accelerate the rate-limiting C-N reductive elimination. The large cone angle of the ligand forces the aryl and amino groups into a conformation that favors bond formation.

  • Recommended Ligand Classes:

    • Dialkylbiaryl Phosphines (Buchwald Ligands): These are often the first choice. Ligands like XPhos, RuPhos, and BrettPhos are exceptionally effective. BrettPhos, with its bulky adamantyl groups and a biphenyl backbone, is particularly well-suited for creating a sterically demanding pocket around the palladium center that can overcome the high activation barrier of reductive elimination.

    • Ferrocene-Based Ligands: Josiphos-type ligands provide a rigid, sterically imposing framework that can be highly effective. Their robustness and modularity allow for fine-tuning.

Table 1: Recommended Ligands for Sterically Hindered Couplings

LigandStructureKey FeaturesTypical Applications
BrettPhos [Image of BrettPhos structure]Extremely bulky (adamantyl groups), electron-rich.Coupling of secondary amines with di-ortho-substituted aryl halides.
RuPhos [Image of RuPhos structure]Bulky, electron-rich biaryl phosphine.General purpose for hindered substrates; excellent for N-arylation of alkylamines.
XPhos [Image of XPhos structure]Highly active and versatile biaryl phosphine.Broad applicability, including challenging C-N and C-O couplings.
tBuXPhos [Image of tBuXPhos structure]Increased steric bulk compared to XPhos.Highly challenging couplings involving tertiary-alkylamines or hindered anilines.
Q2: What is the best palladium precatalyst, and does it really matter which one I use?

Answer: Yes, the choice of precatalyst is crucial for ensuring the efficient formation of the active L-Pd(0) catalyst, especially at low temperatures. Modern precatalysts are designed to be air-stable and generate the active catalytic species reliably and quantitatively.

  • Recommendation: For most applications, especially with sterically hindered substrates, the G3 and G4 palladacycle precatalysts are superior. For example, (BrettPhos)Pd G4 is an excellent starting point for the scenario described in Q1.

  • Why it Matters: These precatalysts ensure a 1:1 ligand-to-palladium ratio in the active catalyst, which is critical for performance. They readily form the active L-Pd(0) species under mild conditions via reductive elimination of the carbazole moiety, minimizing the formation of inactive palladium species. Using older sources like Pd(OAc)₂ or Pd₂(dba)₃ can lead to inconsistent results due to the variable formation of the active catalyst.

Q3: Which base and solvent combination is optimal for coupling bulky substrates?

Answer: The base and solvent work in concert and their choice is critical. A poorly soluble base or a coordinating solvent can inhibit the reaction.

  • Bases: Strong, non-nucleophilic bases are required.

    • Sodium tert-butoxide (NaOtBu): Often the most effective base, but its high reactivity can sometimes promote side reactions.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-coordinating base that is particularly useful in cases where NaOtBu leads to decomposition or side products. Its solubility in ethereal solvents is a key advantage.

    • Potassium Phosphate (K₃PO₄): A weaker base that can be effective in specific cases, often when dealing with base-sensitive functional groups, but it is generally not the first choice for highly hindered substrates.

  • Solvents: Aprotic, non-coordinating solvents are preferred.

    • Toluene or Dioxane: These are standard choices.

    • tert-Butyl methyl ether (MTBE) or Cyclopentyl methyl ether (CPME): These ethereal solvents are excellent alternatives, particularly when using LiHMDS. They often provide better solubility for the base and intermediates. Avoid coordinating solvents like THF, which can compete with the phosphine ligand for binding to the palladium center and inhibit catalysis.

Troubleshooting Guide: A Systematic Approach

Problem: My reaction shows no conversion, or stalls at <10% conversion.

This is a common issue when dealing with sterically demanding substrates. A systematic approach is needed to identify the bottleneck.

DOT Diagram: Troubleshooting Workflow for Failed Reactions

G start Reaction Failed (Conversion <10%) check_reagents Step 1: Verify Reagent Quality - Anhydrous solvent? - Freshly opened base? - Precatalyst integrity? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok screen_ligands Step 2: Screen More Bulky Ligands - Try BrettPhos, tBuXPhos - Increase ligand:Pd ratio (e.g., 1.5:1) reagents_ok->screen_ligands Yes failure Consider Alternative Synthetic Route reagents_ok->failure No, Reagents Degraded ligands_ok Still No Improvement screen_ligands->ligands_ok change_base_solvent Step 3: Change Base/Solvent System - Switch from NaOtBu/Toluene to LiHMDS/CPME ligands_ok->change_base_solvent Yes success Reaction Successful ligands_ok->success No, Improvement Observed base_ok Still No Improvement change_base_solvent->base_ok increase_temp Step 4: Increase Temperature - Incrementally raise temp. (e.g., 100°C -> 120°C) - Use a sealed vessel base_ok->increase_temp Yes base_ok->success No, Improvement Observed increase_temp->success Conversion Improved increase_temp->failure Decomposition Observed

Caption: A step-by-step decision tree for troubleshooting failed Buchwald-Hartwig aminations.

Detailed Steps:

  • Verify Reagent Purity and Inertness:

    • Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst.

    • Solvent & Base: Use freshly distilled, anhydrous solvent. The base, particularly NaOtBu, is highly hygroscopic. Use a fresh bottle or material stored in a glovebox. Water will quench the base and inhibit the reaction.

    • Catalyst: Check the appearance of your precatalyst. If it has changed color or appears clumped, it may have decomposed.

  • Move to a More Active Catalyst System:

    • If you started with a less bulky ligand (e.g., SPhos), switch to a more sterically demanding one like BrettPhos or tBuXPhos . These are specifically designed to accelerate reductive elimination for hindered substrates.

    • Ensure you are using a modern precatalyst (e.g., a G4 palladacycle) for reliable activation.

  • Optimize the Base and Solvent:

    • If NaOtBu in toluene is not effective, switch to LiHMDS in CPME or MTBE . LiHMDS is a stronger, non-coordinating base that can deprotonate even weakly acidic amines and its solubility profile in ethers can be advantageous.

  • Increase Reaction Temperature and Time:

    • Sterically hindered couplings have a high activation energy. If the reaction is clean but slow at 100 °C, cautiously increase the temperature to 110-120 °C in a sealed tube.

    • Extend the reaction time. Some difficult couplings may require 24-48 hours to reach completion. Monitor by TLC or LC-MS to track progress.

Problem: I am observing significant hydrodehalogenation of my aryl halide.

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, especially with electron-rich aryl halides.

  • Cause: This side reaction can arise from several pathways, including a reaction of the aryl halide with trace water or β-hydride elimination from certain intermediates followed by reductive elimination.

  • Solutions:

    • Use a Drier, Stronger Base: Switching to LiHMDS can often suppress this pathway. LiHMDS is a powerful base but is less prone to certain decomposition pathways compared to metal alkoxides.

    • Use a More Hindered Ligand: Ligands like BrettPhos create a crowded coordination sphere around the palladium, which can sterically disfavor the transition state leading to hydrodehalogenation relative to the desired C-N coupling.

    • Ensure Strict Anhydrous Conditions: As mentioned before, rigorously exclude water from the reaction.

Key Experimental Protocol: General Procedure for a Challenging C-N Coupling

This protocol provides a robust starting point for coupling a di-ortho-substituted aryl chloride with a secondary amine.

Reagents & Equipment:

  • Oven-dried Schlenk flask or vial with a stir bar

  • Inert atmosphere (Glovebox or Schlenk line with Argon/Nitrogen)

  • (BrettPhos)Pd G4 precatalyst

  • BrettPhos (additional ligand, if needed)

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • LiHMDS (1.5 equiv)

  • Anhydrous CPME

Procedure:

  • Setup: In a glovebox, add the aryl halide (e.g., 1.0 mmol), (BrettPhos)Pd G4 precatalyst (0.02 mmol, 2 mol%), and LiHMDS (1.5 mmol) to the reaction vial.

  • Reagent Addition: Add anhydrous CPME (to make a 0.2 M solution with respect to the aryl halide).

  • Initiation: Add the secondary amine (1.2 mmol) to the mixture.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

DOT Diagram: Catalytic Cycle with Steric Hindrance

Buchwald_Hartwig_Cycle cluster_challenge Steric Clash Hinders This Step Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X (L) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-NR'R'']+ (L) OA_Complex->Amine_Complex Base, R'R''NH (Amine Binding & Deprotonation) Amine_Complex->Pd0 Reductive Elimination (RATE LIMITING) Product_Complex Ar-NR'R'' Amine_Complex->Product_Complex

Caption: The Buchwald-Hartwig catalytic cycle, highlighting the sterically demanding and often rate-limiting reductive elimination step.

References

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent advances and applications of Buchwald–Hartwig amination in C–N bond formation. RSC Advances. [Link]

Technical Support Center: Sonogashira Coupling of Bromo-cyanobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of the Sonogashira coupling with bromo-cyanobenzoate substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction and may encounter challenges with side product formation. My aim here is to provide not just procedural instructions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Bromo-cyanobenzoates in Sonogashira Coupling

Bromo-cyanobenzoates are valuable building blocks in medicinal chemistry and materials science. However, their electron-deficient nature, a consequence of the electron-withdrawing cyano and carboxylate groups, presents a unique set of challenges in Sonogashira couplings. While the oxidative addition of palladium to the aryl bromide is generally facilitated, the substrate's electronic properties can also influence the rates of competing side reactions. This guide will dissect the most common side products observed and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary side product is a homocoupled diyne (Glaser coupling). What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical 1,3-diyne, resulting from the homocoupling of your terminal alkyne, is arguably the most common side reaction in copper-co-catalyzed Sonogashira reactions.[1][2] This process, often referred to as Glaser or Glaser-Hay coupling, is particularly problematic as it consumes your alkyne, reduces the yield of the desired product, and can complicate purification.

Root Cause:

The Glaser coupling is an oxidative dimerization of copper acetylide intermediates, a process that is highly promoted by the presence of oxygen.[3] The copper(I) co-catalyst, while accelerating the desired Sonogashira reaction, also catalyzes this unwanted side reaction.

Troubleshooting Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical first step. Ensure your solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.

  • Minimize Copper(I) Catalyst Loading: While catalytically necessary in the traditional protocol, reducing the concentration of the copper(I) source (e.g., CuI) can disfavor the bimolecular homocoupling pathway.

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help maintain a low instantaneous concentration of the alkyne, thereby reducing the rate of the homocoupling side reaction.

  • Adopt a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to switch to a copper-free Sonogashira protocol. Numerous methodologies have been developed that circumvent the formation of Glaser byproducts entirely.[3]

FAQ 2: I am observing a significant amount of the corresponding cyanobenzoate (hydrodehalogenation product). What leads to this side reaction?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a frequently encountered side reaction in palladium-catalyzed cross-coupling reactions, leading to diminished yields of the desired coupled product.[4]

Root Cause:

The mechanism of hydrodehalogenation can be complex and dependent on the reaction conditions. One common pathway involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a reaction pathway that ultimately leads to the reductive elimination of the arene (your cyanobenzoate) instead of the desired cross-coupled product. This can be facilitated by various hydrogen sources in the reaction mixture, including the amine base, solvent, or even trace water. For instance, in alcohol solvents like methanol, a proposed mechanism involves the displacement of the halide ligand by methoxide, followed by β-hydride elimination from the methoxide to form a palladium-hydride species, which then reductively eliminates the hydrodehalogenated product.[4]

Troubleshooting Strategies:

  • Choice of Solvent and Base: Be mindful of your solvent and base as potential hydrogen donors. While amine bases are standard, consider using a non-protic organic base or an inorganic base like K₂CO₃ or Cs₂CO₃ in an anhydrous, aprotic solvent such as THF, dioxane, or toluene.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water as a potential proton source.

  • Optimize Ligand and Palladium Source: The choice of phosphine ligand can influence the relative rates of the desired catalytic cycle versus the hydrodehalogenation pathway. Bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination.

FAQ 3: My reaction is sluggish, and I suspect the cyano group might be interfering with the catalysis or undergoing side reactions. Is this a common issue?

Answer:

While the cyano group is generally considered a robust functional group in many cross-coupling reactions, it is not entirely inert under all Sonogashira conditions. Its stability can be compromised, leading to side products or reaction inhibition.

Potential Issues and Side Reactions Involving the Cyano Group:

  • Hydrolysis to Amide or Carboxylic Acid: The basic conditions, often employing amine bases and sometimes aqueous workups, can lead to the hydrolysis of the nitrile functionality.[5][6] Milder basic conditions might result in the formation of the corresponding benzamide, while more vigorous conditions (higher temperatures, prolonged reaction times) can lead to the carboxylic acid.[5]

  • Reduction to a Benzylamine: Although less common under standard Sonogashira conditions, palladium catalysts are known to catalyze the hydrogenation of nitriles to primary amines in the presence of a suitable hydrogen source.[7][8] If your reaction conditions inadvertently generate a palladium-hydride species (as discussed in hydrodehalogenation), this could potentially lead to the reduction of the cyano group.

Troubleshooting Strategies:

  • Control of Basicity and Temperature: If hydrolysis is suspected, consider using a milder, non-nucleophilic base and maintaining the lowest possible reaction temperature that still allows for efficient coupling.

  • Careful Selection of Reagents: Avoid conditions that are known to promote nitrile reduction. If using an amine base, ensure it is not also acting as a significant hydrogen donor under the reaction conditions.

  • Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS to detect the formation of more polar byproducts that could correspond to the amide or carboxylic acid.

Summary of Common Side Products and Mitigation Strategies

Side Product Common Cause(s) Primary Mitigation Strategy Secondary Mitigation Strategies
Glaser Homocoupling Presence of oxygen, high concentration of copper(I) catalystRigorous exclusion of oxygen (inert atmosphere, degassed solvents)Adopt a copper-free protocol, slow addition of the alkyne, minimize CuI loading
Hydrodehalogenation Presence of hydrogen donors (e.g., protic solvents, water, certain amines)Use of anhydrous, aprotic solvents and non-protic or inorganic basesOptimize ligand selection, ensure all reagents are anhydrous
Nitrile Hydrolysis Basic reaction conditions, presence of waterUse of milder, non-nucleophilic bases and lower reaction temperaturesMinimize reaction time, use anhydrous conditions
Nitrile Reduction In situ generation of palladium-hydride speciesAvoid conditions that favor hydrodehalogenationCareful selection of base and solvent to avoid hydrogen donation

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a starting point and may require optimization.

Reaction Setup:

  • To a flame-dried Schlenk flask, add the bromo-cyanobenzoate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a thoroughly degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the amine salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling for Aryl Bromides

This protocol is designed to eliminate Glaser homocoupling.

Reaction Setup:

  • To a flame-dried Schlenk flask, add the bromo-cyanobenzoate (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add an inorganic base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) and a degassed anhydrous solvent (e.g., dioxane or toluene).

  • Add the terminal alkyne (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

Work-up:

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira catalytic cycle and the pathways leading to the major side products.

Sonogashira_and_Side_Reactions cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Glaser Homocoupling cluster_hydrodehalogenation Hydrodehalogenation cluster_nitrile_hydrolysis Nitrile Hydrolysis pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-Br(L)₂ pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_aryl->pd_alkyne Transmetalation (from Cu-C≡CR) pd_hydride H-Pd(II)-Br(L)₂ pd_aryl->pd_hydride β-Hydride Elim. (from solvent/base) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_acetylide Cu-C≡CR diyne R-C≡C-C≡C-R cu_acetylide->diyne Oxidative Dimerization (O₂) pd_hydride->pd0 Reductive Elimination dehalogenated Ar-H pd_hydride->dehalogenated nitrile Ar-CN amide Ar-CONH₂ nitrile->amide H₂O / Base

Caption: Competing reaction pathways in the Sonogashira coupling.

Concluding Remarks

The Sonogashira coupling of bromo-cyanobenzoates is a powerful synthetic tool, but its success hinges on a nuanced understanding of potential side reactions. By anticipating and addressing the formation of Glaser coupling products, hydrodehalogenated species, and products arising from nitrile instability, researchers can significantly improve yields and product purity. The key to success lies in a systematic approach to troubleshooting, starting with the rigorous exclusion of oxygen and moving towards the optimization of catalysts, ligands, solvents, and bases to favor the desired reaction pathway.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Al-Zoubi, R. M.; Al-Masri, M.; Marion, N.; Nolan, S. P. Copper-Free Sonogashira Coupling Reactions. In Modern Tools for the Synthesis of Complex Bioactive Molecules; John Wiley & Sons, Ltd, 2017; pp 1–32. [Link]

  • Ahmadi, Z.; McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chem. Commun.2013 , 49 (100), 11776–11778. [Link]

  • Larhed, M.; Hallberg, A. Microwave-Assisted High-Speed Chemistry: A New Powerful Tool in Drug Discovery. Drug Discov. Today2001 , 6 (8), 406–416. [Link]

  • Shafir, A.; Buchwald, S. L. A Generally Applicable, Mild, and Efficient Method for the Synthesis of Anilines. J. Am. Chem. Soc.2006 , 128 (27), 8742–8743. [Link]

  • Caddick, S.; Jenkins, H. D. H.; Lindsley, C. W.; Riebesehl, B. Palladium-Catalyzed Hydrogenolysis of Aryl and Vinyl Halides with Polymethylhydrosiloxane. Tetrahedron2001 , 57 (31), 6615–6626. [Link]

  • Biffis, A.; Zecca, M.; Basato, M. Palladium metal nanoparticles as catalysts for cross-coupling reactions. J. Mol. Catal. A: Chem.2001 , 173 (1-2), 249–274. [Link]

Sources

Technical Support Center: Purification of Methyl 2-bromo-5-cyanobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-bromo-5-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its synthesis, often involving multi-step reactions like the Sandmeyer cyanation, can introduce a range of impurities that complicate purification. This guide provides a structured approach to identifying and resolving these purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My purified product still shows the presence of a starting material, 2-amino-5-bromobenzoic acid, by TLC and NMR.

  • Probable Cause: Incomplete diazotization or an inefficient Sandmeyer reaction can lead to the carryover of the starting aniline.

  • Solution:

    • Aqueous Acid Wash: During the workup, perform a thorough wash of the organic layer with a dilute acid solution (e.g., 1M HCl). The acidic wash will protonate the basic amino group of the unreacted starting material, forming a water-soluble salt that will partition into the aqueous layer.

    • Column Chromatography Optimization: If an acid wash is insufficient, careful column chromatography is necessary. 2-amino-5-bromobenzoic acid is significantly more polar than the desired product. A step-gradient elution, starting with a non-polar eluent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, should effectively separate the two compounds.

Issue 2: I observe an impurity with a similar Rf to my product on the TLC plate, making separation by column chromatography difficult.

  • Probable Cause: This could be a hydrodediazoniation byproduct (Methyl 2-bromobenzoate) or a biaryl impurity, both common in Sandmeyer reactions.[1] These byproducts often have polarities close to the desired product.

  • Solution:

    • TLC Solvent System Optimization: Experiment with different solvent systems for TLC to achieve better separation. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., dichloromethane or toluene) can improve resolution.

    • Recrystallization: If column chromatography is ineffective, recrystallization is an excellent alternative. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

    • Preparative HPLC: For very challenging separations of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is a more resource-intensive technique.

Issue 3: My final product yield is low, and I suspect hydrolysis of the ester or cyano group during purification.

  • Probable Cause: Both the methyl ester and the cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3][4]

  • Solution:

    • Avoid Strong Acids and Bases: During the workup, use mild acidic (e.g., dilute HCl) and basic (e.g., saturated sodium bicarbonate) solutions and avoid prolonged contact times.

    • Temperature Control: Perform all extraction and washing steps at room temperature or below to minimize the rate of hydrolysis.

    • Anhydrous Conditions: Ensure all organic solvents and drying agents are anhydrous to prevent water-mediated hydrolysis.

    • Neutralize Promptly: If the reaction is performed under acidic or basic conditions, neutralize the reaction mixture promptly during the workup.

Issue 4: My product appears as an oil and is difficult to handle and purify.

  • Probable Cause: The presence of residual solvents or impurities can lower the melting point of the product, causing it to be an oil or a low-melting solid. This compound is a solid at room temperature.

  • Solution:

    • High Vacuum Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.

    • Recrystallization: This is the most effective method to obtain a crystalline solid from an oily product. Experiment with different solvent systems to induce crystallization.

    • Trituration: If recrystallization is challenging, try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or wash away oily impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography eluent system for this compound?

A1: A good starting point is a mixture of hexane and ethyl acetate. Based on the polarity of the molecule, a ratio of 8:2 to 9:1 (hexane:ethyl acetate) is a reasonable starting point for elution.[5] It is always recommended to first determine the optimal solvent system by running a TLC. The ideal Rf value for the product on a TLC plate for good separation on a column is typically between 0.2 and 0.4.

Q2: What is a suitable recrystallization solvent for this compound?

A2: While a specific solvent for this exact compound is not widely published, a common strategy for aromatic esters is to use a binary solvent system.[6] A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexane or heptane) until the solution becomes turbid. Cooling this mixture should yield crystals.

Q3: How can I visualize this compound on a TLC plate?

A3: Due to its aromatic nature, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[7] For a more permanent visualization or if the compound's UV activity is weak, staining with a potassium permanganate (KMnO₄) solution can be effective, as the ester group is susceptible to oxidation.[8]

Q4: What are the main impurities to expect from a Sandmeyer reaction synthesis of this compound?

A4: The Sandmeyer reaction, while powerful, can generate several byproducts.[1] The most common impurities include:

  • Phenolic byproduct: Formed if the diazonium salt reacts with water.

  • Hydrodediazoniation product: The diazonium group is replaced by a hydrogen atom.

  • Biaryl compounds: Formed from the coupling of two aryl radicals.

  • Unreacted starting material: Incomplete reaction can leave the starting aniline.

Q5: My NMR spectrum shows unexpected peaks. What could they be?

A5: Besides the common Sandmeyer byproducts, unexpected peaks could arise from:

  • Residual Solvents: Common laboratory solvents used in the reaction or workup.

  • Hydrolysis Products: 2-bromo-5-cyanobenzoic acid (from ester hydrolysis) or methyl 2-bromo-5-carbamoylbenzoate (from nitrile hydrolysis).

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers could be formed.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC of the crude reaction mixture using a hexane/ethyl acetate solvent system to determine the optimal eluent for column chromatography. Aim for an Rf of 0.2-0.4 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent. A typical ratio is 50-100g of silica gel per gram of crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Dry the purified product under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).

  • Induce Crystallization: Allow the solution to cool to room temperature and then in an ice bath. If crystals form, this is a good single-solvent system. If not, try a binary system.

  • Binary Solvent System: Dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethyl acetate). Slowly add a poor, non-polar solvent (e.g., hexane) until the solution becomes cloudy.

  • Heating and Cooling: Gently heat the mixture until it becomes clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.

Data Presentation

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, can yield very pure crystalline product.Can have lower yields, requires finding a suitable solvent.Removing small amounts of impurities from a mostly pure solid product.
Column Chromatography Versatile, can separate complex mixtures and isomers.More time-consuming, requires larger volumes of solvent.Separating mixtures of compounds with different polarities.
Aqueous Wash Quick and effective for removing acidic or basic impurities.Only effective for impurities that can be converted to water-soluble salts.Initial workup to remove starting materials or catalysts.

Visualizations

Troubleshooting Workflow for Purification Issues

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR) impurity_type Identify Impurity Type start->impurity_type polar_impurity Polar Impurity (e.g., Starting Amine) impurity_type->polar_impurity Polar nonpolar_impurity Non-Polar/Similar Polarity Impurity impurity_type->nonpolar_impurity Non-Polar/ Similar Polarity hydrolysis_suspected Low Yield/Suspected Hydrolysis impurity_type->hydrolysis_suspected Low Yield oily_product Product is an Oil impurity_type->oily_product Oily acid_wash Aqueous Acid Wash polar_impurity->acid_wash column_chrom Optimize Column Chromatography nonpolar_impurity->column_chrom mild_conditions Use Mild Workup Conditions (pH, Temp) hydrolysis_suspected->mild_conditions high_vac Dry Under High Vacuum oily_product->high_vac acid_wash->column_chrom If necessary recrystallization Recrystallization column_chrom->recrystallization If co-eluting success Pure Crystalline Product column_chrom->success solvent_screen Screen Recrystallization Solvents recrystallization->solvent_screen solvent_screen->success mild_conditions->success high_vac->recrystallization If still oily trituration Triturate with Non-Polar Solvent

Caption: A logical workflow for troubleshooting common purification problems.

Potential Impurities from Sandmeyer Reaction

SandmeyerImpurities Start 2-Amino-5-bromobenzoic acid derivative Diazonium Aryl Diazonium Salt Start->Diazonium Diazotization Product This compound Diazonium->Product Sandmeyer Cyanation Impurity1 Phenolic Byproduct Diazonium->Impurity1 Reaction with H2O Impurity2 Hydrodediazoniation Product Diazonium->Impurity2 Radical Quenching Impurity3 Biaryl Byproduct Diazonium->Impurity3 Dimerization

Caption: Common byproducts in the Sandmeyer synthesis of the target molecule.

References

  • Gallagher, G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Rounds, W. D., et al. (1988). Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • UCLA Chemistry and Biochemistry. TLC Visualization Methods. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • University of Colorado Boulder, Department of Chemistry. Stains for Developing TLC Plates. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. [Link]

  • The Synthetic Organic Chemist's Companion. Ester to Acid - Common Conditions. [Link]

  • Petr, M. A., & Johnston, J. N. (2007). A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron Letters, 48(48), 8439–8442. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Stack, D. E., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters. [Link]

  • PubChem. Methyl 5-bromo-2-cyanobenzoate. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • Organic Chemistry at the University of Colorado, Boulder. TLC stains. [Link]

  • Reddit. Co-Eluting compounds in Column chromatography. [Link]

  • Klapars, A., et al. (2004). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]

  • ResearchGate. How can I get my resolved compound with the eluent in column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. How to choose the best solution for column chromatography?. [Link]

  • PubChem. Methyl 3-bromo-5-cyanobenzoate. [Link]

  • PubChem. Methyl 2-bromobenzoate. [Link]

  • Khan, I. U., et al. (2011). Methyl 5-bromo-2-hydroxybenzoate. PMC. [Link]

  • Wu, S., et al. (2023). The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3. ResearchGate. [Link]

Sources

Technical Support Center: Palladium Cross-Coupling with Nitrile-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving nitrile-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when a cyano group is present on a coupling partner. Nitriles are valuable functional groups, but their inherent ability to coordinate to palladium can lead to catalyst inhibition and complex reaction outcomes.

This document moves beyond simple protocols to explain the underlying organometallic principles governing these challenges. By understanding the "why," you can more effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction failing or giving low yields when I use a substrate with a nitrile group?

The primary reason for poor performance is catalyst poisoning. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can interfere with the catalytic cycle in several ways:

  • Competitive Inhibition: The nitrile can compete with your phosphine ligand for a coordination site on the palladium, disrupting the formation of the active catalytic species.

  • Formation of Off-Cycle, Inactive Complexes: The palladium catalyst can become sequestered in a stable, catalytically inactive complex with the nitrile-containing substrate or product.[1][2]

  • Inhibition of Key Steps: Coordination of the nitrile can hinder crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, by altering the electronic properties and steric environment of the palladium center.[3]

Q2: Are certain cross-coupling reactions more sensitive to nitrile poisoning than others?

Yes. Reactions that are inherently slower or require more forcing conditions can be more susceptible. For example, couplings involving less reactive electrophiles like aryl chlorides may allow more time for the nitrile to coordinate and poison the catalyst compared to faster reactions with aryl iodides.[4][5] Similarly, reactions that are sensitive to the electronic nature of the catalyst, such as the Buchwald-Hartwig amination, can be significantly impacted.[6][7]

Q3: Can the position of the nitrile group on the substrate affect the reaction?

Absolutely. A nitrile group located ortho to the reacting site can exert a more profound inhibitory effect due to the potential for chelation, where it acts as a bidentate ligand along with the halide, forming a very stable and often inactive palladacycle. Nitriles in meta and para positions are generally less problematic but can still cause issues through non-chelating coordination.

Q4: Should I always use a higher catalyst loading for nitrile-containing substrates?

Increasing the catalyst loading can sometimes overcome partial poisoning and is a common first step in troubleshooting.[8] However, this is often a brute-force solution that can be expensive and lead to higher levels of palladium contamination in your product. A more elegant and efficient approach is to optimize the ligand and reaction conditions to prevent poisoning in the first place.

Troubleshooting Guide: Low Conversion and Side Reactions

This section provides a systematic approach to diagnosing and solving common problems encountered with nitrile-containing substrates.

Problem 1: Low or No Conversion of Starting Material

This is the most common symptom of catalyst poisoning. The active catalyst concentration is too low to sustain the reaction.

// Nodes start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Strong Pd-Nitrile Coordination\nInhibits Catalytic Cycle", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

solution1 [label="Solution 1:\nChange the Ligand", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Solution 2:\nUse a Precatalyst", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Solution 3:\nOptimize Reaction Conditions", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

action1a [label="Switch to Bulky, Electron-Rich\nBiarylphosphine Ligands\n(e.g., XPhos, SPhos, tBuXPhos)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; action1b [label="Rationale: Steric bulk disfavors\ncoordination of the linear nitrile group.\nElectron-richness accelerates reductive\nelimination, outcompeting poisoning.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

action2a [label="Use a well-defined Pd precatalyst\n(e.g., G3-XPhos Palladacycle)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; action2b [label="Rationale: Ensures efficient and clean\ngeneration of the active L1Pd(0) species,\nminimizing side reactions during activation.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

action3a [label="Increase Temperature:\nCarefully increment in 10-20 °C steps.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; action3b [label="Rationale: May favor the desired catalytic\nturnover over the equilibrium of\ninhibitory Pd-nitrile binding.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; action3c [label="Screen Solvents:\nTest less-coordinating solvents\n(e.g., Toluene, Dioxane vs. THF).", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> cause1 [label="Primary Symptom"]; cause1 -> solution1; cause1 -> solution2; cause1 -> solution3;

solution1 -> action1a; action1a -> action1b;

solution2 -> action2a; action2a -> action2b;

solution3 -> action3a; action3a -> action3b; solution3 -> action3c; } ends_dot

Figure 1. Troubleshooting workflow for low conversion.

The choice of ligand is the single most critical parameter for success. Bulky, electron-donating monophosphine ligands are the state-of-the-art for mitigating nitrile inhibition.[9][10]

LigandStructure TypeKey Features & RationaleRecommended For
XPhos BiarylphosphineHighly bulky and electron-rich. Creates a sterically hindered coordination sphere around Pd, discouraging nitrile binding.Suzuki, Buchwald-Hartwig, Sonogashira
SPhos BiarylphosphineSimilar to XPhos with slightly different steric profile. Excellent general ligand.Suzuki, Buchwald-Hartwig
tBuXPhos BiarylphosphineExtremely sterically demanding. Particularly effective when other bulky ligands fail.[11]Challenging Suzuki and C-N couplings
P(t-Bu)₃ TrialkylphosphineVery electron-rich and sterically bulky, though less so than biarylphosphines. Can accelerate reductive elimination.Buchwald-Hartwig

This protocol outlines a parallel screening experiment to identify the optimal ligand for the coupling of 4-bromobenzonitrile with phenylboronic acid.

1. Reagent Preparation:

  • Prepare a stock solution of 4-bromobenzonitrile (1.0 eq) and phenylboronic acid (1.2 eq) in anhydrous dioxane.
  • Prepare a stock solution of your base, e.g., K₃PO₄ (2.0 eq), in the same solvent if possible, or plan to add it as a solid.
  • Use a consistent palladium source, preferably a precatalyst like XPhos Pd G3 (0.5 - 2 mol %). If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, ensure a consistent Pd:Ligand ratio (typically 1:2.2).

2. Reaction Setup (in a glovebox or under inert atmosphere):

  • To an array of reaction vials, add the palladium source.
  • If not using a precatalyst, add the respective ligand to each vial (e.g., Vial 1: XPhos, Vial 2: SPhos, Vial 3: tBuXPhos).
  • Add the base to each vial.
  • Aliquot the substrate/boronic acid stock solution into each vial.
  • Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at a starting temperature of 100 °C.

3. Monitoring and Analysis:

  • Take aliquots at regular intervals (e.g., 1h, 4h, 12h) and quench with a small amount of water/acetonitrile.
  • Analyze the conversion to product by LC-MS or GC-MS.
  • Compare the reaction profiles to identify the ligand that provides the fastest conversion and highest yield.

Trustworthiness Check: Include a control reaction with a standard, less-hindered ligand (e.g., PPh₃) to confirm the inhibitory effect of the nitrile under non-optimal conditions. This validates the necessity of the specialized ligands.

Problem 2: Formation of Hydrodehalogenated or Homocoupled Side Products

Seeing significant amounts of arene (from hydrodehalogenation) or biaryl (from boronic acid homocoupling) suggests that the desired catalytic cycle is being disrupted.

// Main Cycle Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; oa_complex [label="L-Pd(II)(Ar-CN)(X)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="L-Pd(II)(Ar-CN)(Ar')", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-CN-Ar'\n(Desired Product)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];

// Poisoning Pathway poison [label="Nitrile Coordination", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inactive_pd [label="[L-Pd(0)]---(NC-Ar)\n(Inactive Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=dashed];

// Side Reaction Pathways decomposition [label="Catalyst Decomposition\n(Loss of Ligand)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_black [label="Pd Black\n(Inactive)", fillcolor="#202124", fontcolor="#FFFFFF"]; homocoupling [label="Ar'-Ar'\n(Homocoupling)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; hydrodehalogenation [label="Ar-CN-H\n(Hydrodehalogenation)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];

// Connections pd0 -> oa_complex [label=" Oxidative\nAddition "]; oa_complex -> trans_complex [label=" Transmetalation "]; trans_complex -> product [label=" Reductive\nElimination "]; product -> pd0 [style=invis]; trans_complex -> pd0 [label=" "];

pd0 -> poison [color="#EA4335"]; poison -> inactive_pd [color="#EA4335"]; inactive_pd -> decomposition [label="Leads to", color="#EA4335"]; decomposition -> pd_black [color="#EA4335"]; decomposition -> homocoupling [label="Promotes", color="#EA4335", style=dashed]; oa_complex -> hydrodehalogenation [label="β-Hydride Elimination\n(if applicable) or\nProtonolysis", color="#EA4335", style=dashed]; } ends_dot

Figure 2. Pathways leading to side products due to catalyst deactivation.

When the nitrile group poisons the catalyst, it can lead to the decomposition of the active L-Pd(0) species into palladium black.[12] Palladium black is known to promote the homocoupling of boronic acids.[13] Hydrodehalogenation can arise from premature protonolysis of reaction intermediates, a pathway that becomes more competitive when the desired reductive elimination step is slowed by nitrile coordination.

  • Ensure Rigorous Inert Conditions: Oxygen can accelerate the decomposition of Pd(0) species to palladium black, which promotes homocoupling.[14] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.

  • Re-evaluate the Base: For Suzuki couplings, a weaker base (e.g., K₂CO₃, CsF) may be preferable to strong bases like hydroxides or alkoxides. Strong bases can promote side reactions and may not be necessary with modern, highly active catalysts. For Buchwald-Hartwig aminations, the choice of base is critical and must be matched to the amine pKa.[14]

  • Check Reagent Purity: Impurities in starting materials can act as catalyst poisons.[15] Ensure the purity of your aryl halide and coupling partner. For example, elemental sulfur is a known poison for palladium catalysts.[15]

References

  • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]

  • Title: Transition‐metal‐catalyzed cross‐coupling strategies to functionalize nitrile at α‐position Source: ResearchGate URL: [Link]

  • Title: An unprecedented palladium-arsenic catalytic cycle for nitriles hydration Source: NIH National Library of Medicine URL: [Link]

  • Title: Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO 2 -Supported Palladium Catalyst under Continuous-Flow Conditions Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Transforming Olefins into γ,δ-Unsaturated Nitriles by Cu-Catalysis Source: NIH National Library of Medicine URL: [Link]

  • Title: Nitrile hydration catalysed by palladium(II) complexes Source: RSC Publishing URL: [Link]

  • Title: Nitrile Ligated Transition Metal Complexes with Weakly Coordinating Counteranions and Their Catalytic Applications Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile Source: ACS Central Science URL: [Link]

  • Title: Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst Source: ResearchGate URL: [Link]

  • Title: Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile Source: NIH National Library of Medicine URL: [Link]

  • Title: Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds Source: Frontiers in Chemistry URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]

  • Title: An unprecedented palladium-arsenic catalytic cycle for nitriles hydration Source: Frontiers in Chemistry URL: [Link]

  • Title: Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates Source: NIH National Library of Medicine URL: [Link]

  • Title: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: ACS Publications URL: [Link]

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: ACS Publications URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH National Library of Medicine URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Poisoning and deactivation of palladium catalysts Source: ResearchGate URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

Sources

Technical Support Center: Overcoming Low Yields in Cross-Coupling of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the cross-coupling of Methyl 2-bromo-5-cyanobenzoate. This substrate presents a unique combination of steric and electronic challenges that can often lead to disappointing yields. Here, we move beyond generic advice to explain the causality behind our recommendations, empowering you to make informed decisions in your experiments.

Analysis of the Substrate: A Duality of Effects

This compound is a challenging substrate due to two competing factors:

  • Steric Hindrance : The methyl ester group is positioned ortho to the bromine atom. This bulkiness can significantly impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step, which is often rate-limiting.[1][2]

  • Electronic Activation : The ester and the para-cyano group are both strongly electron-withdrawing. This makes the aryl ring electron-deficient, which generally accelerates the rate of oxidative addition.[3][4]

The key to success is selecting a catalytic system that can overcome the severe steric barrier while taking advantage of the favorable electronic properties.

Troubleshooting Guide: From Failed Reaction to High Yield

This section is designed for when your reaction has already produced a low yield or failed entirely.

Q1: My reaction resulted in a low yield or no product at all. Where do I start my investigation?

A systematic diagnosis is critical. The first step is to determine whether your starting material was consumed. This will guide your troubleshooting efforts.

G A Low Yield / Reaction Failure B Was Aryl Bromide Consumed? (Check by TLC, LC-MS) A->B C NO: Catalyst Inactivity or Slow Oxidative Addition B->C No D YES: Side Reaction Dominance B->D Yes E Investigate Catalyst System: - Use a more active pre-catalyst (e.g., G3/G4 precatalysts). - Screen bulky, electron-rich ligands (XPhos, SPhos, RuPhos). - Increase catalyst loading (try 2-5 mol%). - Ensure rigorous inert atmosphere (degas solvents thoroughly). C->E F Identify Major Side Products: - Dehalogenation (Ar-H)? - Homocoupling (Ar-Ar)? - Hydrolysis (Ester/Cyano)? - Protodeboronation (in Suzuki)? D->F

Caption: Initial troubleshooting workflow for low-yield reactions.

Q2: I see significant consumption of my starting material, but very little desired product. What are the likely side reactions and how can I suppress them?

Observing starting material consumption is actually a good sign—it means your catalyst is active. The issue lies in reaction pathways competing with your desired coupling.

  • Dehalogenation (Hydrodehalogenation) : This is the replacement of the bromine with a hydrogen atom and is particularly common with electron-deficient aryl halides.[5]

    • Cause : Often caused by hydride sources in the reaction. This can be trace water reacting with the base, the solvent itself (e.g., alcohols), or impurities in the reagents. A slow transmetalation step can also give the palladium intermediate more time to undergo this side reaction.[5]

    • Solution :

      • Use aprotic, anhydrous solvents : Switch to rigorously dried dioxane, toluene, or THF.[5]

      • Optimize the base : Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[5][6]

      • Ensure reagent purity : Use freshly purified reagents and ensure your boronic acid (for Suzuki) is high quality.

  • Homocoupling of Boronic Acid (Suzuki) : The formation of a biaryl product from two molecules of your boronic acid partner (Ar'-Ar').

    • Cause : This is almost always due to the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate this unwanted pathway.[3]

    • Solution : Rigorous degassing is non-negotiable. Use a freeze-pump-thaw technique (at least three cycles) or bubble argon/nitrogen through your solvent for a minimum of 20-30 minutes before adding the catalyst.[2]

  • Hydrolysis of Ester or Cyano Groups : The reaction conditions may be too harsh for the functional groups on your substrate.

    • Cause : Strong bases (especially hydroxides like NaOH, KOH) in the presence of water, combined with high temperatures, can hydrolyze the methyl ester to a carboxylic acid or the nitrile to an amide.[7][8][9]

    • Solution :

      • Use a non-hydroxide base like K₃PO₄, K₂CO₃, or Cs₂CO₃.

      • Minimize the amount of water in the reaction, or run under anhydrous conditions if the specific coupling chemistry allows.

      • Keep the reaction temperature as low as possible while still achieving a reasonable rate.

Q3: My starting material remains largely unreacted. How do I activate this sterically hindered substrate?

This points directly to a problem with the initial oxidative addition step. Your catalyst system is not powerful enough to overcome the steric shield of the ortho-ester group.

  • The Problem with Standard Ligands : Simple phosphine ligands like PPh₃ are often too small and not electron-rich enough to facilitate the difficult oxidative addition for this substrate.[2]

  • The Solution: Bulky, Electron-Rich Ligands : You must use ligands specifically designed for challenging couplings. The most successful are the Buchwald biaryl phosphine ligands.

    • Rationale : These ligands are both very bulky and highly electron-donating. The bulkiness promotes the final reductive elimination step, while the strong electron-donating character increases the electron density on the palladium center, making it more nucleophilic and reactive in the oxidative addition step.[2][10]

LigandRecommended ForKey Advantages
XPhos General starting point for hindered substrates.Excellent for coupling aryl chlorides and bromides. Very robust and broadly applicable.[11]
SPhos Electron-rich and hindered substrates.Often highly effective for heteroaryl couplings and can sometimes provide better results than XPhos.[2][10]
RuPhos Buchwald-Hartwig Amination.Particularly efficient for the arylation of secondary amines.[12]
AntPhos Extremely hindered aryl-alkyl couplings.Has shown unprecedented reactivity for di-ortho-substituted aryl halides.[13]

Recommendation : Start with XPhos or SPhos. If yields are still low, consider screening other specialized ligands.

G cluster_0 Catalytic Cycle L2Pd(0) L2Pd(0) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) L2Pd(0)->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Nu(L2) Transmetalation (Suzuki) or Amine Coordination (B-H) Ar-Pd(II)-Nu(L2)->L2Pd(0) Reductive Elimination (Ar-Nu) OA_Problem Slow Step! Steric hindrance from ortho-ester group. Ligand Bulky, Electron-Rich Ligand (e.g., XPhos) Ligand->L2Pd(0) Accelerates this step

Caption: The catalytic cycle highlighting the sterically hindered oxidative addition step.

Frequently Asked Questions (FAQs)

This section addresses common questions when planning your experiment.

Q4: Which specific cross-coupling reaction is best suited for my needs with this substrate?

The choice depends on the bond you want to form (C-C, C-N, C-O, etc.).

  • Suzuki-Miyaura Coupling (C-C bond) : Excellent choice for forming biaryl structures or coupling with alkyl boron reagents. It is generally tolerant of many functional groups and uses stable, readily available boronic acids/esters.[6][10] This is often the first choice for C-C bond formation.

  • Buchwald-Hartwig Amination (C-N bond) : The premier method for coupling primary or secondary amines.[14][15] Given the substrate's use in pharmaceutical development, this is a highly relevant reaction.

  • Sonogashira Coupling (C-C triple bond) : Used to couple terminal alkynes. It typically requires a palladium catalyst and a copper(I) co-catalyst, though copper-free methods exist.[16][17][18]

  • Heck Coupling (C-C bond with alkenes) : Couples the aryl bromide with an alkene. A key challenge is controlling the regioselectivity of the alkene addition.[19][20]

Q5: What is the best general-purpose protocol to start with for a Suzuki-Miyaura coupling of this substrate?

This robust starting protocol incorporates best practices for challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation :

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 equiv)

    • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground and dried.

    • Palladium Precatalyst & Ligand: SPhos Pd G3 (2 mol %) OR Pd₂(dba)₃ (1 mol %) + SPhos (2.2 mol %)

    • Solvent: 1,4-Dioxane/H₂O (10:1 ratio, 0.1 M concentration relative to aryl bromide)

  • Reaction Setup :

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K₃PO₄.

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

    • Add the palladium precatalyst (or Pd source and ligand) under a positive pressure of inert gas.

    • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution :

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[21]

    • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Workup and Purification :

    • Once complete, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Q6: Can the cyano group interfere with the palladium catalyst?

Yes, this is a valid concern. Nitriles can coordinate to transition metals, and in some cases, this can lead to catalyst inhibition or deactivation.[22] The C≡N triple bond can act as a ligand, occupying a coordination site on the palladium and preventing it from participating effectively in the catalytic cycle.

Mitigation Strategy : Using strongly binding, bulky biaryl phosphine ligands (like XPhos or SPhos) is the best defense. These ligands form very stable and robust complexes with the palladium center, making it less likely for the cyano group of the substrate or product to displace them and poison the catalyst.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. (n.d.).
  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025). PubMed.
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (2013). Organic Chemistry Portal.
  • A Comparative Analysis of Cyanating Agents in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Help troubleshooting a Buchwald-Hartwig amin
  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Metal-mediated C–CN Bond Activation in Organic Synthesis. (2020). Chemical Reviews.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Heck Reaction—St
  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. (2017). Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Buchwald-Hartwig Amin
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020). YouTube.
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. (n.d.). ChemRxiv.
  • Advancements in Cross-Coupling Catalysis with MPhos, A Novel Tunable Ligand. (n.d.). American Chemical Society.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE.
  • Chemistry of Nitriles. (2025). LibreTexts.

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Technical Support Center: Mitigating Hydrodehalogenation of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with Methyl 2-bromo-5-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of hydrodehalogenation. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize the yield of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem with my this compound reactions?

A1: Hydrodehalogenation is an undesired side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, yielding Methyl 5-cyanobenzoate. This byproduct consumes your valuable substrate, reduces the yield of the target molecule, and complicates purification. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the cyano (-CN) and methyl ester (-COOMe) groups. These groups make the ipso-carbon (the carbon attached to the bromine) more electron-deficient and thus more reactive in certain catalytic pathways that lead to hydrodehalogenation.

Q2: What is the primary mechanism and source of the unwanted hydrogen atom?

A2: In palladium-catalyzed cross-coupling reactions, the most accepted mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can undergo reductive elimination with the aryl group bound to the palladium center (Ar-Pd-X) to release the hydrodehalogenated product (Ar-H).

The hydrogen atom can originate from several sources in your reaction mixture:

  • Solvents: Protic solvents, especially alcohols like methanol or isopropanol, are common hydrogen donors.[2][3][4][5]

  • Bases: Certain bases, particularly strong alkoxides (e.g., sodium tert-butoxide), can generate Pd-H species or act as hydride sources.[5]

  • Water: Even trace amounts of water present in reagents or solvents can serve as a proton source leading to Pd-H formation.[2][3][4]

  • Reagents: Impurities or decomposition products from the coupling partner (e.g., boronic acids) can sometimes contribute.

Q3: How can I reliably detect and quantify the extent of hydrodehalogenation?

A3: Identifying and quantifying the hydrodehalogenated byproduct is crucial for troubleshooting. Standard analytical techniques are highly effective:[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful methods. It allows for the separation of the starting material, desired product, and the hydrodehalogenated byproduct, with mass spectrometry providing definitive identification based on their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will clearly show a new aromatic proton signal in the region where the bromine atom was previously located, allowing for quantification by integration against an internal standard.

  • Thin Layer Chromatography (TLC): The hydrodehalogenated product (Methyl 5-cyanobenzoate) is typically less polar than the starting aryl bromide. It will appear as a new spot with a higher Rf value on the TLC plate.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides specific advice for minimizing hydrodehalogenation in three major classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki reaction is a workhorse for C-C bond formation, but hydrodehalogenation can be a persistent issue.

Q: My Suzuki reaction of this compound with an arylboronic acid is producing a large amount of Methyl 5-cyanobenzoate. What are the most likely causes?

A: This is a classic problem. The primary culprits are typically an inappropriate choice of base, solvent, or a suboptimal catalyst system that allows the hydrodehalogenation pathway to compete effectively with the desired cross-coupling. High temperatures can also accelerate this side reaction.

Q: How can I adjust my Suzuki protocol to suppress this side reaction?

A: A systematic optimization of your reaction conditions is key. The goal is to accelerate the rate of reductive elimination of your desired product so that it outcompetes the hydrodehalogenation pathway.

Table 1: Recommended Adjustments for Suzuki-Miyaura Coupling

ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu) in protic solvents.Use a milder inorganic base like K₃PO₄ or Cs₂CO₃ .[1] These are less likely to generate Pd-H species.
Solvent Protic solvents (e.g., Methanol, Ethanol, Isopropanol).Switch to aprotic solvents such as Toluene , Dioxane , or THF .[1] If a co-solvent is required, use minimal water.
Ligand Standard, less bulky ligands (e.g., PPh₃).Employ bulky, electron-rich biaryl phosphine ligands like SPhos , XPhos , or tBu₃P . These ligands accelerate the rate-limiting reductive elimination step, favoring product formation over side reactions.[7]
Temperature Excessively high temperatures (>100 °C).Carefully lower the reaction temperature. Often, an optimal balance can be found around 80-90 °C that promotes the desired coupling without significantly accelerating hydrodehalogenation.[8]
Water Content Adventitious water in reagents/solvents.Use anhydrous solvents and dry reagents. While some Suzuki reactions tolerate water, minimizing it can reduce a potential hydrogen source.[1]

Suzuki_Troubleshooting Start High Hydrodehalogenation in Suzuki Coupling Base Is the base a strong alkoxide (e.g., NaOtBu)? Start->Base Solvent Is the solvent protic (e.g., MeOH, EtOH)? Base->Solvent No Sol_Base Switch to K3PO4 or Cs2CO3 Base->Sol_Base Yes Ligand Is the ligand small (e.g., PPh3)? Solvent->Ligand No Sol_Solvent Use aprotic solvent (Toluene, Dioxane) Solvent->Sol_Solvent Yes Temp Is the temperature >100°C? Ligand->Temp No Sol_Ligand Use bulky ligand (SPhos, XPhos) Ligand->Sol_Ligand Yes Sol_Temp Lower temperature to 80-90°C Temp->Sol_Temp Yes End Optimized Reaction Temp->End No Sol_Base->End Sol_Solvent->End Sol_Ligand->End Sol_Temp->End

Caption: Competing cross-coupling and hydrodehalogenation pathways.

Sonogashira Coupling

The formation of C(sp²)-C(sp) bonds can also be plagued by hydrodehalogenation, particularly with electron-poor aryl halides like this compound.

Q: My Sonogashira reaction is sluggish and I'm isolating mainly the debrominated starting material. What should I investigate first?

A: In Sonogashira couplings, hydrodehalogenation is often linked to catalyst deactivation or conditions that favor the formation of Pd-H species over the desired catalytic cycle. T[5]he copper co-catalyst, while often beneficial, can sometimes promote unwanted side reactions like alkyne homocoupling (Glaser coupling).

Q: What specific changes can improve the outcome of my Sonogashira reaction?

A: Fine-tuning the catalyst system and ensuring an inert atmosphere are critical first steps.

Table 3: Recommended Adjustments for Sonogashira Coupling

ParameterProblematic ConditionRecommended Solution & Rationale
Copper Presence of Cu(I) co-catalyst leading to side reactions.Try a copper-free Sonogashira protocol . T[9]hese methods often use a more robust palladium/ligand system and a stronger base to facilitate the cycle without copper.
Ligand Standard phosphine ligands.Use bulky, electron-donating phosphine ligands such as P(t-Bu)₃ or specific Buchwald ligands. These stabilize the palladium center and accelerate the catalytic turnover.
Base Triethylamine (often used).Consider a bulkier amine base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ . This can alter the reaction kinetics and suppress side pathways.
Atmosphere Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles) to prevent oxidative degradation of the catalyst and alkyne.

Optimized Experimental Protocols

Protocol 1: Low-Hydrodehalogenation Suzuki-Miyaura Coupling

This protocol is designed to minimize byproduct formation when coupling this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G2 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial, stir bar, inert gas line (Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G2 precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add the degassed anhydrous toluene and degassed water via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the higher Rf byproduct spot (hydrodehalogenation) and the desired product spot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel.

Protocol 2: Analysis of Product/Byproduct Ratio by GC-MS

Procedure:

  • Sample Preparation: After the reaction is complete (before workup), take a small aliquot (~50 µL) from the vigorously stirred, cooled reaction mixture.

  • Quenching & Extraction: Dilute the aliquot with 1 mL of ethyl acetate and 0.5 mL of water. Vortex thoroughly.

  • Analysis: Centrifuge the sample and carefully transfer the top organic layer to a GC vial.

  • Injection: Inject 1 µL of the organic solution into the GC-MS.

  • Data Interpretation: Integrate the peaks corresponding to this compound (starting material), Methyl 5-cyanobenzoate (byproduct), and the desired coupled product. Calculate the relative percentages to determine conversion and selectivity.

References

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • The Weizmann Institute of Science. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]

  • Sci-Hub. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772. [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
  • Rossi, R. A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9785–9793. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Li, Y., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3078–3082. [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. [Link]

  • Stanforth, S. P. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 41(19), 3747-3749.
  • Sigman, M. S., & Carrow, B. P. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 141(1), 174–182.
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  • ResearchGate. (2016).
  • Watson, D. A., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Hartwig, J. F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
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  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1666–1673.
  • Milner, P. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637.
  • Daugulis, O., et al. (2014). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes.
  • Colacot, T. J. (Ed.). (2015).
  • Banfi, L., et al. (2019). Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 223–232.
  • ResearchGate. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
  • BLDpharm. (n.d.). BD236129boronic acid.

  • World Health Organization. (2011). Analytical methods and achievability.
  • ResearchGate. (2014). Ligand-Enabled Cross-Coupling of C(sp3)-H Bonds with Arylboron Reagents via Pd(II)/Pd(0)
  • Google Patents. (2017).
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • RSC Publishing. (2020).

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Technical Support Center: The Effect of the Base on Sonogashira Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide focuses on one of the most critical, and often overlooked, parameters: the choice of base. Here, we will move beyond simple protocols to understand the causality behind how different bases impact reaction efficiency, troubleshoot common issues, and provide actionable solutions.

Troubleshooting Guide: Base-Related Issues in Sonogashira Coupling

This section addresses specific problems you may encounter during your experiments, with a focus on how the base is often implicated and how to resolve the issue.

Issue 1: Low or No Product Yield

A common frustration is the failure of the reaction to proceed to completion or at all. Before questioning the catalyst or substrates, a critical evaluation of the base is warranted.

Potential Cause A: Incorrect Base Strength (pKa)

  • The "Why": The primary role of the base is to deprotonate the terminal alkyne, forming the copper(I) acetylide intermediate in the copper-catalyzed cycle or facilitating direct interaction with the palladium complex in copper-free systems.[1][2] The base must be sufficiently strong to deprotonate the alkyne (pKa typically ~25), but an overly strong base can lead to unwanted side reactions, such as dehydrohalogenation of the aryl halide or catalyst deactivation. The reaction medium must be basic enough to neutralize the hydrogen halide (HX) produced as a byproduct.[3]

  • Solution: Select a base with an appropriate pKa. Amine bases are most common. For standard couplings, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are excellent starting points.[4] If your alkyne is particularly acidic or your halide is sensitive, a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be more suitable, especially in copper-free protocols.[3][5]

Potential Cause B: Steric Hindrance

  • The "Why": If either your alkyne or your base is sterically bulky, the deprotonation step can be kinetically slow. A hindered base like DIPEA might struggle to access the acetylenic proton of a bulky alkyne.

  • Solution: If you suspect steric hindrance is an issue, consider switching to a less hindered base. For example, if DIPEA fails, triethylamine or even a smaller secondary amine like diethylamine or piperidine could be more effective.[6] Conversely, for highly reactive substrates where side reactions are a concern, a hindered non-nucleophilic base can be advantageous.

Potential Cause C: Base Purity and Stoichiometry

  • The "Why": Amine bases can oxidize over time, and impurities can poison the palladium catalyst.[7] Water in the base or solvent can also negatively impact the catalytic cycle. Furthermore, an insufficient amount of base will fail to neutralize the generated HX, leading to a drop in pH and catalyst deactivation.

  • Solution: Always use a fresh, high-purity base, preferably distilled before use.[7] Ensure the base is used in stoichiometric excess (typically 2-5 equivalents, or even as the solvent) to maintain basic conditions throughout the reaction.[3][8] Running the reaction under anhydrous and anaerobic conditions is critical to prevent catalyst degradation.[9][10]

Issue 2: Homocoupling of the Alkyne (Glaser Coupling) is the Major Product

Observing a significant amount of the alkyne dimer is a frequent and wasteful side reaction.

Potential Cause: Oxygen and Copper Co-catalyst

  • The "Why": The Glaser-Hay homocoupling of alkynes is an oxidative process, greatly accelerated by the presence of a copper(I) co-catalyst and oxygen.[9][11] The base facilitates the formation of the copper acetylide, which can then be oxidized to form the dimer instead of participating in the desired cross-coupling.

  • Solution 1: Rigorous Degassing: The most immediate solution is to ensure your reaction is completely free of oxygen. Use robust degassing techniques like freeze-pump-thaw cycles for your solvent and base mixture before adding the catalyst and substrates.[7]

  • Solution 2: Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira reactions are well-established and often preferred to avoid this side reaction.[4] These protocols frequently employ different base/solvent systems, often relying on inorganic bases like Cs₂CO₃ or K₂CO₃, or specific amine bases like pyrrolidine.[5][12]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign that your active Pd(0) catalyst has crashed out of solution.

Potential Cause: Inappropriate Base or Solvent

  • The "Why": While temperature and substrate impurities are common culprits, the base can play a role. Some amine bases can coordinate too strongly to the palladium center, altering its catalytic activity or promoting aggregation.[6] Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under Sonogashira conditions.[7][9]

  • Solution: If you observe catalyst decomposition, consider changing the base or solvent. If using an amine, switch to a different one (e.g., from Et₃N to DIPEA) or move to an inorganic base system. Switching from THF to a solvent like DMF or toluene may also prevent catalyst precipitation.[13][14]

Data & Diagrams for Deeper Insight
Table 1: Common Bases for Sonogashira Coupling
BaseAbbreviationpKa (of conjugate acid)ClassCommon Use Case & Notes
TriethylamineEt₃N, TEA10.75Tertiary AmineThe most common, all-purpose base. Also acts as a solvent.[3]
DiisopropylethylamineDIPEA, Hünig's Base10.75Tertiary AmineSterically hindered and non-nucleophilic. Good for sensitive substrates.[4]
DiisopropylamineDIPA11.05Secondary AmineOften used in copper-free conditions. Can act as a ligand.[6]
Piperidine-11.12Secondary AmineHighly efficient secondary amine, but more nucleophilic.[6]
1,8-Diazabicycloundec-7-eneDBU13.5AmidineA strong, non-nucleophilic base sometimes used for challenging couplings.[13]
Potassium CarbonateK₂CO₃10.33InorganicCommon in copper-free systems, especially with polar solvents.[5]
Cesium CarbonateCs₂CO₃10.33InorganicHighly effective inorganic base, often provides better solubility and reactivity.[5]
Sodium PhosphateNa₃PO₄12.32InorganicUsed in some amine-free protocols, particularly with Pd/C.[15]
Diagram 1: The Role of the Base in the Catalytic Cycle

This diagram illustrates the two interconnected catalytic cycles in a standard Sonogashira reaction, highlighting the critical deprotonation step facilitated by the base.

Caption: The base deprotonates the alkyne, enabling formation of the key copper acetylide intermediate.

Diagram 2: Decision Workflow for Base Selection

This flowchart provides a logical path for selecting an appropriate base based on your specific reaction partners.

Base_Selection start Start: Define Substrates (Aryl Halide & Alkyne) halide_reactivity Aryl Halide Reactivity? start->halide_reactivity high_reactivity High Reactivity (Ar-I, Activated Ar-Br) halide_reactivity->high_reactivity High low_reactivity Low Reactivity (Ar-Cl, Deactivated Ar-Br) halide_reactivity->low_reactivity Low homocoupling Is Homocoupling a Major Concern? sterics Are Substrates Sterically Hindered? homocoupling->sterics No inorganic_base Use Copper-Free Protocol with Inorganic Base: Cs₂CO₃ or K₂CO₃ homocoupling->inorganic_base Yes amine_base Start with Amine Base: Et₃N or DIPEA sterics->amine_base No less_hindered_base Use Less Hindered Base (e.g., Et₃N over DIPEA) sterics->less_hindered_base Yes high_reactivity->homocoupling stronger_base Consider Stronger Base (e.g., DBU) or Secondary Amine (DIPA) low_reactivity->stronger_base

Caption: A decision-making guide for selecting the optimal base for your Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: Can I run a Sonogashira coupling without a copper co-catalyst? A: Yes, absolutely. Copper-free Sonogashira reactions are widely used to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[4][9] These protocols often require slightly different conditions, such as the use of specific palladium catalysts, different ligands, or a switch from amine bases to inorganic bases like potassium or cesium carbonate.[16]

Q2: What is the difference between using an amine base and an inorganic base? A: Amine bases (e.g., Et₃N, DIPA) are organic, typically liquids, and can often serve as both the base and the solvent or co-solvent.[3] They are highly effective but can sometimes act as ligands to the palladium center or contribute to side reactions.[6] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are solids and are frequently used in copper-free systems. They are non-nucleophilic and do not coordinate to the catalyst, which can be an advantage, but they may require specific solvents for adequate solubility and effectiveness.[5][15]

Q3: I see a black precipitate in my reaction. What is it and what should I do? A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst.[9] This can be caused by impurities, an inappropriate solvent, or incorrect temperature. Regarding the base, ensure it is high purity and anhydrous. If the problem persists, try switching your base (e.g., from an amine to an inorganic base) or your solvent (e.g., from THF to DMF or toluene), as some combinations are more prone to causing catalyst decomposition.[7][14]

Q4: What is the reactivity order for aryl halides in the Sonogashira coupling? A: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions needed. The general reactivity trend from most to least reactive is: I > OTf > Br >> Cl.[9][17] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[3] Aryl chlorides are generally the least reactive and require more specialized catalytic systems.

Experimental Protocols

These generalized protocols are starting points. Optimization of temperature, time, and catalyst loading may be necessary for your specific substrates.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is adapted from established procedures.[18]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent/Base Addition: Add degassed solvent (e.g., toluene or DMF, 5 mL) followed by a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Stir the mixture at room temperature for 15 minutes. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with an Inorganic Base
  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (if required by the catalyst), and the inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or acetonitrile, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction to a higher temperature than the copper-catalyzed version (typically 80-120 °C) and monitor its progress.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1, omitting the ammonium chloride wash if no amine is present.

References
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Influence of base on the Sonogashira coupling reactiona. ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Effect of different bases in the Sonogashira reaction a. ResearchGate. [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues. Books. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem. [Link]

  • Sonogashira coupling. Golden. [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Catalyst Deactivation by Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting catalyst deactivation caused by cyanide-containing molecules. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with a comprehensive resource to understand, diagnose, and resolve issues related to catalyst poisoning by cyanide and its derivatives. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges effectively.

Understanding the Enemy: The Mechanism of Cyanide Poisoning

Cyanide (CN⁻) and its related species are notorious for their ability to deactivate a wide range of catalysts, particularly those based on transition metals such as palladium, platinum, nickel, and rhodium.[1] The deactivation mechanism stems from the strong and often irreversible binding of the cyanide ligand to the active metal centers of the catalyst.[1] This strong chemisorption blocks the sites that are essential for the desired catalytic reaction, leading to a rapid or gradual loss of activity.[2][3]

The lone pair of electrons on the carbon atom of the cyanide ion forms a strong sigma bond with the vacant d-orbitals of the transition metal. This interaction is so potent that it can displace other ligands and even lead to the leaching of the metal from its support. The result is a poisoned catalyst with significantly diminished or completely arrested catalytic performance.[2]

Frequently Asked Questions (FAQs) - Quick Navigation

Section 1: Diagnosis of Cyanide Poisoning

Section 2: Troubleshooting and Mitigation Strategies

Section 3: Experimental Protocols

Section 1: Diagnosis of Cyanide Poisoning

FAQ 1.1: What are the common symptoms of catalyst deactivation by cyanide?

The primary symptom of catalyst poisoning is a decline in catalytic activity.[2] This can manifest in several ways, depending on your specific process:

  • Decreased Conversion Rate: The most direct indicator is a drop in the conversion of your reactants to the desired products over time.

  • Reduced Selectivity: You may observe an increase in the formation of unwanted byproducts as the catalyst's ability to direct the reaction pathway is compromised.

  • Increased Reaction Time or Temperature Requirement: To achieve the same level of conversion, you may need to increase the reaction time or temperature, indicating a less efficient catalytic process.

  • Changes in Reaction Kinetics: The overall reaction order may change, reflecting a modification of the rate-determining step due to the poisoned active sites.

A sudden and sharp drop in activity is often characteristic of poisoning by a strong inhibitor like cyanide, especially if a new batch of starting material or solvent was recently introduced.

FAQ 1.2: How can I confirm that cyanide is the cause of deactivation?

Confirming cyanide as the culprit requires a systematic approach. Here is a logical workflow to follow:

A Observe Catalyst Deactivation B Review Experimental Records (New Reagents, Feedstock Source) A->B C Analyze Feedstock for Cyanide B->C D Analyze Spent Catalyst for Cyanide B->D E Correlate Cyanide Presence with Deactivation C->E D->E F Confirmed Cyanide Poisoning E->F

Caption: Troubleshooting workflow for confirming cyanide poisoning.

Start by reviewing your experimental logs. Have any new reagents, solvents, or starting materials been introduced? A change in the source of a chemical can sometimes introduce trace amounts of cyanide-containing impurities. If a change in feedstock correlates with the onset of deactivation, the next step is to analyze a sample of that feedstock for the presence of cyanide. Concurrently, an analysis of the deactivated catalyst surface can provide direct evidence of cyanide poisoning.

FAQ 1.3: What analytical techniques are available to detect cyanide on a catalyst's surface?

Several analytical methods can be employed to detect and quantify cyanide. The choice of technique will depend on the sample matrix and the required sensitivity.

Analytical TechniquePrincipleDetection LimitSample TypeKey Considerations
Colorimetric Methods Reaction with a chromogenic agent (e.g., pyridine-barbituric acid) to form a colored complex that is measured spectrophotometrically.[4][5]Low to mid ppb (µg/L) range.[6]Liquid extracts from catalyst washing or feedstock.Subject to interferences from sulfides, oxidizing agents, and certain organic compounds.[5][6]
Ion Chromatography (IC) Separation of cyanide and metal-cyanide complexes followed by detection, often with pulsed amperometric detection (PAD).[7]Can be very low (e.g., 1 µg/L).[7]Aqueous samples.Can resolve different metal-cyanide complexes, offering more detailed information.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of cyanide to a volatile compound for separation and detection.Highly sensitive, depending on the derivatization agent.Liquid or solid samples after extraction.Requires sample preparation but offers high specificity.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique that can identify the elemental composition and chemical state of elements on the catalyst surface.Typically in the range of 0.1 atomic percent.Solid catalyst samples.Provides direct evidence of cyanide on the catalyst surface and can give insights into the binding mechanism.

For a definitive diagnosis, a combination of analyzing the feedstock and the spent catalyst is recommended.

Section 2: Troubleshooting and Mitigation Strategies

FAQ 2.1: My catalyst has been deactivated by cyanide. Can it be regenerated?

In some cases, yes. The reversibility of cyanide poisoning depends on the strength of the cyanide-metal bond and the nature of the catalyst.[8] Deactivation can be either reversible or irreversible.[8] For some systems, especially with lower concentrations of cyanide or less robustly bound species, regeneration is a viable option.[1] However, for catalysts where cyanide has formed very stable complexes or has led to significant structural changes (like metal leaching), regeneration may be difficult or impossible.

FAQ 2.2: What are the primary methods for regenerating a cyanide-poisoned catalyst?

There are two main approaches to catalyst regeneration: thermal treatment and chemical washing.[8][9]

  • Thermal Regeneration: This involves heating the catalyst in a controlled atmosphere to decompose or desorb the cyanide species.[8][9] The temperature and gas environment (e.g., inert gas, air, or a reducing atmosphere like hydrogen) are critical parameters that must be optimized to avoid damaging the catalyst through sintering or other thermal degradation mechanisms.[3][8]

  • Chemical Washing: This method uses a liquid solution to dissolve and remove the cyanide from the catalyst surface.[8][10] The choice of washing agent is crucial and can range from acidic or alkaline solutions to specific complexing agents that can displace the cyanide.[10] Care must be taken to ensure the washing agent does not harm the catalyst itself.

cluster_0 Catalyst Regeneration Strategies A Deactivated Catalyst B Thermal Regeneration A->B Heat Treatment C Chemical Washing A->C Solvent/Reagent Treatment D Restored Activity B->D C->D

Caption: Overview of catalyst regeneration approaches.

FAQ 2.3: How can I remove cyanide from my reaction stream to prevent catalyst poisoning?

Preventing catalyst deactivation is always preferable to regeneration. Several methods can be employed to remove cyanide from feedstocks before they come into contact with the catalyst.

Cyanide Removal MethodPrincipleApplicabilityKey Considerations
Activated Carbon Adsorption Cyanide and metal-cyanide complexes are adsorbed onto the high surface area of activated carbon.[11][12]Effective for polishing and removing low levels of cyanide from liquid streams.[11]The capacity of the carbon is finite and will require periodic replacement or regeneration.
Oxidative Destruction Chemical oxidants like hydrogen peroxide, sodium hypochlorite, or ozone are used to convert cyanide into less toxic species such as cyanate (OCN⁻) or nitrogen and carbon dioxide.[11][13][14]Suitable for treating waste streams or feedstocks with higher cyanide concentrations.[11]Requires careful control of pH and oxidant dosage to ensure complete destruction and avoid the formation of toxic byproducts like cyanogen chloride.[14]
Air Stripping (Acidification-Volatilization-Reneutralization) The pH of the solution is lowered to convert cyanide ions into volatile hydrogen cyanide (HCN) gas, which is then stripped from the liquid phase with air.[11] The HCN can be captured in an alkaline scrubber.Effective for removing free and some weakly complexed cyanides.[11]Requires careful handling of toxic HCN gas and management of acidic and alkaline streams.
Precipitation Addition of metal salts (e.g., ferrous sulfate) to precipitate cyanide as insoluble metal-cyanide complexes.[11]Can be used as a polishing step to reduce total cyanide concentrations.[11]The resulting sludge must be separated and disposed of properly. The effectiveness is pH-dependent.[11]

Section 3: Experimental Protocols

Protocol 3.1: Step-by-Step Guide for Thermal Regeneration of a Poisoned Catalyst

Objective: To remove cyanide from a deactivated catalyst via thermal treatment.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (e.g., Nitrogen, Argon)

  • Optional: Reducing gas (e.g., 5% H₂ in N₂) or oxidizing gas (e.g., dilute air)

Procedure:

  • Catalyst Loading: Carefully load the deactivated catalyst into the tube furnace. Ensure the catalyst bed is uniform to allow for even heating and gas flow.

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual air.

  • Ramping to Desorption Temperature: While maintaining the inert gas flow, begin heating the furnace to a predetermined desorption temperature. A typical starting point is 200-400°C. The ramp rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock to the catalyst.

  • Isothermal Hold: Hold the catalyst at the desorption temperature for 2-4 hours. This allows time for the cyanide species to desorb from the catalyst surface.

  • Optional Reactive Treatment: Depending on the nature of the catalyst and the cyanide complex, a reactive gas may be introduced during the isothermal hold. For example, a mild oxidizing environment can help to break down the cyanide, while a reducing environment might be necessary for certain metal catalysts.[10] This step should be approached with caution and based on prior knowledge of the catalyst's stability.

  • Cooling: After the hold period, turn off the heater and allow the catalyst to cool to room temperature under the inert gas flow.

  • Evaluation: Once cooled, carefully unload the catalyst and evaluate its activity in a test reaction to determine the effectiveness of the regeneration.

Protocol 3.2: Protocol for Chemical Washing of a Deactivated Catalyst

Objective: To remove cyanide from a deactivated catalyst using a chemical solution.

Materials:

  • Deactivated catalyst

  • Beaker or flask

  • Stir plate and stir bar

  • Washing solution (e.g., dilute NaOH, dilute HCl, or a specific chelating agent solution)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Catalyst Slurry Formation: Place the deactivated catalyst in a beaker and add the chosen washing solution to create a slurry. The volume of the solution should be sufficient to fully immerse the catalyst (e.g., 10 mL of solution per gram of catalyst).

  • Agitation: Place the beaker on a stir plate and stir the slurry at room temperature for 1-2 hours. Gentle heating (e.g., 40-60°C) may improve the efficiency of the washing process, but this should be tested to avoid damaging the catalyst.

  • Filtration: Separate the catalyst from the washing solution by filtration.

  • Rinsing: Wash the catalyst on the filter with deionized water until the pH of the filtrate is neutral. This is crucial to remove any residual washing solution.

  • Drying: Dry the washed catalyst in an oven at a temperature appropriate for the catalyst material (typically 100-120°C) overnight.

  • Evaluation: Test the activity of the dried, regenerated catalyst.

Protocol 3.3: Procedure for Cyanide Removal from a Liquid Feedstock using Activated Carbon

Objective: To remove trace amounts of cyanide from a liquid feedstock prior to a catalytic reaction.

Materials:

  • Cyanide-containing liquid feedstock

  • Powdered or granular activated carbon

  • Beaker or flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)

Procedure:

  • Carbon Addition: Add activated carbon to the liquid feedstock. A typical starting dosage is 1-5 g of carbon per liter of liquid. The optimal dosage may need to be determined experimentally.

  • Contact Time: Stir the mixture at room temperature for a specified contact time. A minimum of 30-60 minutes is recommended.

  • Separation: Remove the activated carbon from the liquid feedstock by filtration. For small volumes, a syringe filter is convenient. For larger volumes, gravity or vacuum filtration may be used.

  • Verification: Analyze a sample of the treated feedstock for cyanide content to confirm that the concentration has been reduced to an acceptable level.

  • Use in Reaction: The purified feedstock can now be used in the catalytic reaction.

References

  • Case Study On Cyanide Poisoning. (n.d.). Scribd. Retrieved from [Link]

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn. Retrieved from [Link]

  • OVERVIEW OF CYANIDE TREATMENT METHODS. (n.d.). Elbow Creek Engineering. Retrieved from [Link]

  • Methods of Catalyst regeneration. (2020, July 15). YouTube. Retrieved from [Link]

  • Cyanide Remediation: Current and Past Technologies. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]

  • Accidental Deaths Due to Toxic Industrial Cyanide Inhalation: An Autopsy Case Report. (2022, May 20). Cureus. Retrieved from [Link]

  • Removal of Cyanide and Metals From Mineral Processing Waste Waters. (n.d.). CDC Stacks. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Matmatch. Retrieved from [Link]

  • Accidental Deaths Due to Toxic Industrial Cyanide Inhalation: An Autopsy Case Report. (2022, May 26). Cureus. Retrieved from [Link]

  • Cyanide Destruction Methods and Processes. (2016, July 7). 911Metallurgist. Retrieved from [Link]

  • CYANIDE DETOXIFICATION. (n.d.). SGS. Retrieved from [Link]

  • Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst. (n.d.). Google Patents.
  • ANALYTICAL METHODS - Toxicological Profile for Cyanide. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025, August 8). LinkedIn. Retrieved from [Link]

  • Cyanide Analysis Guide. (n.d.). OIAI. Retrieved from [Link]

  • Acute cyanide poisoning: A case report. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Techniques for the Determination of Cyanide in a Process Environment: A Review. (2025, August 6). MDPI. Retrieved from [Link]

  • Case Study 12: Cyanide Toxicity. (1995). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • Analytical Methods for Total Cyanide Assay Determination. (2016, July 11). 911Metallurgist. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). LinkedIn. Retrieved from [Link]

  • CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. (n.d.). ALS Global. Retrieved from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]

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Technical Support Center: Navigating Solubility Challenges in Reactions with Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of reagent solubility in reactions involving Methyl 2-bromo-5-cyanobenzoate. Our aim is to equip you with the knowledge to diagnose and resolve these issues, leading to more successful and efficient experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when dealing with solubility issues in their reactions.

Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. Start with the simplest techniques before moving to more complex solutions.

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. The polarity of your solvent should ideally match that of your reactants. This compound is a moderately polar molecule, so consider solvents like THF, dioxane, DMF, or acetonitrile. Avoid non-polar solvents like hexane or toluene as the primary solvent.

  • Gentle Heating: For many organic compounds, solubility increases with temperature.[1][2] Try warming your solvent gently while stirring to see if the reagent dissolves. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Particle Size Reduction: Grinding your solid this compound into a finer powder can increase its surface area, which may enhance the rate of dissolution.[3]

Q2: I've tried different solvents and gentle heating, but solubility is still an issue. What's the next logical step?

A2: If single-solvent systems are not effective, using a co-solvent is a common and effective strategy. A co-solvent is a miscible solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[4][5] For instance, if your primary solvent is toluene for a Suzuki coupling, adding a small amount of a more polar, miscible solvent like THF or DMF can significantly improve the solubility of this compound.

Q3: When should I consider more advanced techniques like phase-transfer catalysis?

A3: Phase-transfer catalysis (PTC) is particularly useful for reactions where you have two immiscible phases, such as a solid-liquid or liquid-liquid system.[4][6] If you are using an inorganic base that is insoluble in your organic reaction solvent, a phase-transfer catalyst can shuttle the anionic nucleophile from the solid or aqueous phase into the organic phase to react with the dissolved this compound.[6][7]

Q4: Can sonication help improve the solubility of my reagents?

A4: Yes, sonication uses high-frequency sound waves to agitate the solvent and solute particles, which can help to break up solid aggregates and accelerate the dissolution process.[8] It is a useful technique for stubborn-to-dissolve solids.

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting advice for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, where the solubility of this compound can be a critical factor.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are powerful tools for C-C and C-N bond formation. However, their success is often contingent on all components being in solution.

Solubility Data for this compound

Having a clear understanding of the solubility of this compound in common organic solvents is the first step in designing a robust reaction protocol.

SolventPolarity IndexBoiling Point (°C)Solubility of this compound
Toluene 2.4111Sparingly Soluble
Tetrahydrofuran (THF) 4.066Soluble
2-Methyltetrahydrofuran (2-MeTHF) 3.880Soluble
1,4-Dioxane 4.8101Soluble
Acetonitrile (MeCN) 5.882Soluble
N,N-Dimethylformamide (DMF) 6.4153Very Soluble
Dimethyl Sulfoxide (DMSO) 7.2189Very Soluble
Methanol (MeOH) 5.165Moderately Soluble
Ethanol (EtOH) 4.378Moderately Soluble
Isopropanol (IPA) 3.982Sparingly Soluble

Note: Solubility is a qualitative assessment based on typical laboratory concentrations (e.g., 0.1-0.5 M). "Sparingly Soluble" indicates that achieving these concentrations at room temperature may be difficult.

Troubleshooting Suzuki-Miyaura Coupling

Common Problem: Low or no conversion, with starting material remaining undissolved.

Causality: The biphasic nature of many Suzuki reactions (e.g., aqueous base and organic solvent) can exacerbate solubility issues with hydrophobic substrates like this compound.

Solutions:

  • Solvent System Optimization:

    • Co-solvents: A mixture of a less polar solvent (like toluene) with a more polar, water-miscible solvent (like THF or 1,4-dioxane) is often effective. A common ratio is 3:1 to 5:1 toluene:THF.

    • Single Polar Aprotic Solvent: Consider using a single polar aprotic solvent like DMF or DMSO where all components, including the inorganic base, may have better solubility.

  • Temperature Increase:

    • Heating the reaction mixture can improve the solubility of all components and increase the reaction rate. Typical temperatures for Suzuki couplings range from 80-110 °C.

  • Phase-Transfer Catalysis:

    • If using an aqueous base with a non-polar organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial. It helps to bring the boronate species into the organic phase.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification prep1 Add this compound, boronic acid, and base to an oven-dried flask. prep2 Add co-solvent system (e.g., Toluene/THF). prep1->prep2 react1 Degas the mixture (e.g., with Argon). prep2->react1 react2 Add Palladium catalyst and ligand. react1->react2 react3 Heat to 80-110 °C with vigorous stirring. react2->react3 workup1 Cool, quench with water, and extract with an organic solvent. react3->workup1 workup2 Purify by column chromatography. workup1->workup2

Caption: Workflow for a Suzuki-Miyaura coupling with solubility optimization.

Step-by-Step Protocol:

  • To an oven-dried flask, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add a co-solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[9]

  • Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Troubleshooting Heck and Buchwald-Hartwig Amination

Common Problem: Incomplete reaction and the presence of undissolved starting materials, especially when using solid bases or amine salts.

Causality: Similar to the Suzuki reaction, ensuring all components are in the same phase is crucial for these transformations.

Solutions:

  • Solvent Choice:

    • For Heck reactions , polar aprotic solvents like DMF or NMP are often effective.[10]

    • For Buchwald-Hartwig aminations , ethereal solvents like THF, 2-MeTHF, or dioxane, as well as aromatic solvents like toluene, are commonly used.[7][11] If solubility is an issue, consider switching to a more polar solvent from this list or using a co-solvent.

  • Base Selection:

    • Using a soluble organic base like DBU in combination with a suitable ligand can create a homogeneous reaction mixture.[5]

    • If using an insoluble inorganic base, ensure vigorous stirring to maximize the surface area of interaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the cyano group on this compound can activate the aromatic ring for nucleophilic aromatic substitution.

Common Problem: The reaction is sluggish or does not proceed, even with an activated substrate.

Causality: Poor solubility of either the this compound or the nucleophile in the chosen solvent can prevent the reaction from occurring.

Solutions:

  • Solvent Selection:

    • Polar aprotic solvents such as DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can dissolve a wide range of nucleophiles and the electrophile, and they can also accelerate the reaction rate.

  • Use of a Co-solvent:

    • If the nucleophile is a salt with limited solubility in your primary organic solvent, adding a small amount of a highly polar co-solvent like DMSO can be very effective.

  • Phase-Transfer Catalysis:

    • This is an ideal technique for SNAr reactions where the nucleophile is an inorganic salt (e.g., NaN₃, KCN). The PTC helps to transport the nucleophile into the organic phase where it can react.[6]

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Dissolve this compound in the primary solvent (e.g., THF). react1 Slowly add the nucleophile solution to the solution of the aryl bromide at the desired temperature. prep1->react1 prep2 Separately, dissolve the nucleophile in a minimal amount of a polar co-solvent (e.g., DMSO). prep2->react1 react2 Stir until the reaction is complete (monitor by TLC or LC-MS). react1->react2 workup1 Quench the reaction and perform an aqueous workup. react2->workup1 workup2 Purify the product. workup1->workup2

Caption: Workflow for an SNAr reaction using a co-solvent system.

Step-by-Step Protocol:

  • In a reaction flask, dissolve this compound (1.0 eq) in a suitable primary solvent such as THF or DMF.

  • In a separate vial, dissolve the nucleophile (1.1-1.5 eq) in a minimal amount of a highly polar co-solvent like DMSO.

  • Slowly add the solution of the nucleophile to the solution of this compound at the desired reaction temperature (this can range from room temperature to elevated temperatures depending on the nucleophile's reactivity).

  • Stir the reaction mixture vigorously and monitor its progress.

  • Once the reaction is complete, perform an appropriate aqueous workup and purify the product.

By carefully considering the principles of solubility and applying these troubleshooting strategies, researchers can overcome many of the challenges associated with reactions involving this compound and achieve their desired synthetic outcomes.

References
  • Sharma, M. M. (1995). Phase transfer catalysis: Chemistry and engineering. Progress in Reaction Kinetics, 20(1), 1-115.
  • Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(1), 329-336.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical Reviews, 116(19), 12564-12649.
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-transfer catalysis: fundamentals, applications, and industrial perspectives. Springer Science & Business Media.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
  • Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439-1445.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts.
  • Prescott, J. H. (2019). Particle Size Reduction in the Pharmaceutical Industry. Interphex.
  • El-Shishtawy, R. M., & Al-Amshany, Z. M. (2010).
  • Wikipedia contributors. (2023). 2-Methyltetrahydrofuran. In Wikipedia, The Free Encyclopedia. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving Methyl 2-bromo-5-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of post-reaction work-up and purification. Drawing from extensive field experience, this resource provides practical, in-depth solutions to common challenges, ensuring the integrity and purity of your final product.

Introduction: The Critical Role of Work-up in Complex Syntheses

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] However, the success of these reactions is not solely determined by the coupling step itself. The subsequent work-up and purification procedures are equally critical, particularly when dealing with multi-functionalized substrates like this compound. The presence of a methyl ester and a cyano group introduces specific challenges, including potential hydrolysis, palladium contamination, and separation of polar byproducts. This guide will address these issues with scientifically grounded, experience-driven advice.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned black. What does this indicate and how should I proceed?

A1: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium catalyst from its active soluble form into an inactive, agglomerated state.[4] This can be caused by several factors, including:

  • High Temperatures: Prolonged heating can lead to catalyst degradation.

  • Instability of Ligands: Certain phosphine ligands can be sensitive to reaction conditions.[4]

  • Incomplete De-gassing: Oxygen can oxidize the active Pd(0) species.

Troubleshooting Steps:

  • Filtration: Upon completion of the reaction, allow the mixture to cool to room temperature. The palladium black can be removed by filtering the reaction mixture through a pad of Celite®.[5] It is crucial to wash the Celite® pad thoroughly with the reaction solvent or another suitable organic solvent to ensure complete recovery of your product.[6]

  • Solvent Choice for Filtration: Use a solvent in which your product is highly soluble to minimize losses during filtration.

Q2: How can I effectively remove residual palladium from my product? The levels are too high for downstream applications.

A2: Residual palladium is a major concern, especially in pharmaceutical applications where strict limits on heavy metal contamination are enforced.[1][7] Several methods can be employed to scavenge palladium from the reaction mixture:

  • Aqueous Washes: A simple aqueous work-up can sometimes be effective. Washing the organic layer with a saturated aqueous solution of sodium chloride or an aqueous solution of sodium thiosulfate can help precipitate palladium salts.[8]

  • Thiol-based Scavengers: Palladium has a high affinity for sulfur. Reagents like 2,4,6-trimercapto-s-triazine (TMT) or dithiocarbamates (DTCs) are highly effective at chelating and precipitating palladium.[9] These complexes can then be removed by filtration.

  • Solid-Supported Scavengers: A variety of solid-supported scavengers, such as functionalized silica gels or activated carbon, can be used to adsorb palladium from the reaction mixture.[1][5] This method is advantageous as it simplifies the removal of the scavenger by filtration.

Q3: I am observing partial or complete hydrolysis of the methyl ester group during my aqueous work-up. How can I prevent this?

A3: The methyl ester in this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[10][11][12][13][14]

Preventative Measures:

  • Use of Mild Bases: If a base is required for the coupling reaction, opt for milder, non-hydrolytic bases like potassium carbonate (K₂CO₃) over stronger bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Control of pH during Work-up: During aqueous extraction, ensure the pH of the aqueous layer does not become strongly basic or acidic. If an acidic wash is necessary to neutralize a basic reaction mixture, use a dilute acid (e.g., 1N HCl) and perform the wash quickly at a low temperature.[15]

  • Non-Aqueous Work-up: If hydrolysis remains a persistent issue, consider a non-aqueous work-up. This involves filtering the reaction mixture to remove solids and then directly concentrating the filtrate for purification by column chromatography.

Q4: Is the cyano group stable during the work-up procedure?

A4: The cyano (nitrile) group is generally robust under typical palladium-catalyzed reaction and work-up conditions. However, it can be sensitive to strong acids or bases at elevated temperatures, which could lead to hydrolysis to an amide or carboxylic acid. Standard aqueous work-ups at or near neutral pH are unlikely to affect the cyano group.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the work-up of palladium-catalyzed reactions with this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Isolated Yield - Incomplete reaction. - Product loss during aqueous extraction (if product has some water solubility). - Product loss during filtration of palladium black.- Monitor reaction progress by TLC or GC-MS to ensure completion.[16] - Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product. - Thoroughly wash the filter cake (Celite®) with an appropriate solvent.
Persistent Emulsion during Extraction - Presence of fine palladium particles. - High concentration of salts or polar byproducts.- Filter the reaction mixture through Celite® before extraction. - Add a small amount of brine to the separatory funnel to help break the emulsion. - Centrifugation can also be an effective method to separate the layers.
Product Contaminated with Ligand Byproducts - Excess phosphine ligand used in the reaction. - Oxidation of phosphine ligands to phosphine oxides.- Use the stoichiometric amount of ligand or a slight excess. - Phosphine oxides are often more polar and can sometimes be removed by silica gel chromatography. - An acidic wash (e.g., dilute HCl) can protonate and extract some basic phosphine ligands into the aqueous phase.
Difficulty in Purifying the Product by Column Chromatography - Product co-elutes with impurities. - Product is highly polar.- Experiment with different solvent systems for chromatography. A gradient elution may be necessary. - Consider a pre-purification step, such as trituration or recrystallization, to remove major impurities.

Experimental Protocols: Step-by-Step Work-up Procedures

Below are detailed protocols for common work-up scenarios.

Protocol 1: Standard Aqueous Work-up

This protocol is suitable for reactions where the product is not sensitive to water and has low water solubility.

  • Cooling: Once the reaction is complete, as determined by TLC or GC-MS, cool the reaction mixture to room temperature.[16]

  • Filtration (if necessary): If palladium black has formed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite®.[5] Wash the filter cake thoroughly with the same solvent.

  • Quenching: Transfer the filtrate to a separatory funnel. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography.[16]

Protocol 2: Work-up with a Palladium Scavenger

This protocol is recommended when low levels of palladium contamination are critical.

  • Initial Steps: Follow steps 1 and 2 from Protocol 1.

  • Scavenging: To the organic solution, add a palladium scavenger (e.g., a small amount of TMT or a solid-supported scavenger). Stir the mixture at room temperature for a few hours.

  • Removal of Scavenger: If a solid scavenger was used, filter it off. If a soluble scavenger that forms a precipitate was used, filter off the precipitate.

  • Aqueous Work-up: Proceed with steps 3-7 from Protocol 1.

Visualization of Work-up Workflow

The following diagram illustrates the decision-making process for selecting an appropriate work-up procedure.

Workup_Workflow Start Reaction Complete Palladium_Black Palladium Black Formation? Start->Palladium_Black Filter Filter through Celite® Palladium_Black->Filter Yes Aqueous_Workup Standard Aqueous Work-up Palladium_Black->Aqueous_Workup No Filter->Aqueous_Workup Ester_Hydrolysis Ester Hydrolysis Observed? Aqueous_Workup->Ester_Hydrolysis Check_Pd Residual Pd Acceptable? Scavenger Add Palladium Scavenger Check_Pd->Scavenger No Purification Purification Check_Pd->Purification Yes Scavenger->Aqueous_Workup Ester_Hydrolysis->Check_Pd No Non_Aqueous Non-Aqueous Work-up Ester_Hydrolysis->Non_Aqueous Yes Non_Aqueous->Purification

Sources

Column chromatography purification of Methyl 2-bromo-5-cyanobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the column chromatography purification of Methyl 2-bromo-5-cyanobenzoate derivatives.

Technical Support Center: Purifying this compound Derivatives

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the column chromatography purification of this compound and its analogs. These compounds are crucial intermediates in pharmaceutical and materials science, and their purity is paramount. This center is structured to address common challenges and frequently asked questions, moving from foundational knowledge to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful column chromatography separation for this class of compounds.

Q1: What is the best stationary phase for purifying this compound derivatives?

A: For the vast majority of applications involving these derivatives, silica gel (SiO₂) is the standard and most effective stationary phase .[1][2] this compound derivatives are moderately polar compounds due to the presence of the ester and nitrile functional groups. The polar silanol groups (Si-OH) on the surface of the silica gel interact with these functional groups, allowing for effective separation from less polar impurities (e.g., starting materials like 4-bromo-toluene derivatives) and more polar impurities (e.g., hydrolyzed carboxylic acids).[3]

  • Particle Size: For flash chromatography, a mesh size of 230-400 (40-63 µm) is recommended for optimal resolution and flow rate.[1]

  • Alumina (Al₂O₃): While less common, neutral or acidic alumina can be considered if your compound is unstable on silica gel, which can be slightly acidic.[1][4] However, you must first test compound stability on a TLC plate.[4]

Q2: How do I select an appropriate solvent system (mobile phase)?

A: The selection of the mobile phase is critical and is almost always determined by preliminary Thin-Layer Chromatography (TLC).[1][5] The goal is to find a solvent system that provides good separation between your target compound and its impurities.

  • Common Solvent Systems: A two-component system of a non-polar solvent and a polar solvent is standard.[6] For this compound derivatives, the most common and effective systems are mixtures of Hexanes (or Heptanes) and Ethyl Acetate (EtOAc) .[6][7]

    • Starting Point: Begin by testing a range of ratios on TLC, for example, 10%, 20%, and 30% EtOAc in Hexanes.[6]

    • Alternative Systems: If separation is poor, consider Dichloromethane (DCM)/Hexanes or for more polar derivatives, DCM/Methanol (though methanol should be used sparingly, typically <10%, as it can dissolve silica).[6][8] For separating aromatic compounds that may be co-eluting due to pi-stacking interactions, incorporating toluene into the mobile phase can be effective.[9]

Q3: What is the ideal TLC Rf value to aim for before starting the column?

A: For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.35 in the chosen solvent system.[2][10]

  • Causality: An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to separate from faster-moving impurities but does not bind so strongly that it requires excessively large volumes of solvent to elute, which can lead to band broadening.[11] An Rf of ~0.25 is often considered ideal as it corresponds to elution from the column in approximately 4 column volumes (CV), providing a good balance between resolution and run time.[10]

Q4: How much crude material can I load onto my column?

A: The loading capacity depends on the difficulty of the separation and the column diameter. A general rule of thumb for silica gel is a mass ratio of crude material to silica between 1:20 and 1:100.[2]

  • Easy Separations (ΔRf > 0.2): You can use a ratio of 1:20 to 1:30 (e.g., 1g of crude on 20-30g of silica).

  • Difficult Separations (ΔRf < 0.1): A higher ratio of 1:50 to 1:100 is necessary to achieve good resolution.

Column Diameter (mm)Silica Mass (g)Typical Loading (Difficult Separation)Typical Loading (Easy Separation)
2012-15120 - 240 mg400 - 600 mg
3025-30250 - 500 mg0.8 - 1.5 g
4040-50400 - 800 mg1.3 - 2.5 g
5580-900.8 - 1.6 g2.5 - 4.5 g

Q5: What are the best methods for loading the sample onto the column?

A: There are two primary methods for loading your sample: wet loading and dry loading.

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase solvent (or a slightly more polar solvent if necessary for solubility, like DCM).[12] Carefully pipette this solution directly onto the top surface of the packed silica gel. This method is fast and straightforward for samples that are readily soluble in the eluent.[12]

  • Dry Loading: This is the preferred method for samples that have poor solubility in the mobile phase or when maximum resolution is required.[12] Dissolve your crude product in a suitable solvent (e.g., DCM, Acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[12][13] This powder is then carefully added to the top of the packed column.[12]

Standard Operating Protocol: Purification of a this compound Derivative

This protocol outlines a standard procedure for purifying 1.0 g of crude this compound.

1. Preparation and TLC Analysis:

  • Prepare a stock solution of the crude material by dissolving ~5 mg in 1 mL of DCM or Ethyl Acetate.
  • Spot the solution on three separate TLC plates.
  • Develop the plates in three different solvent systems: 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, and 30% EtOAc/Hexanes.
  • Visualize the plates under UV light (254 nm).
  • Select the solvent system where the desired product spot has an Rf of approximately 0.25. For this example, we will assume 20% EtOAc/Hexanes is the optimal system.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size (e.g., 40 mm diameter).
  • Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[14]
  • In a beaker, prepare a slurry by mixing ~40 g of silica gel (for a 1:40 ratio) with ~150 mL of 10% EtOAc/Hexanes (a less polar mixture than the elution solvent).[11][14]
  • Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, collecting it for reuse.
  • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[14]
  • Once the silica has settled, drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.[12]
  • Carefully add a ~1 cm layer of sand on top of the silica to prevent disturbance during solvent addition.[14]

3. Sample Loading (Dry Loading Method):

  • Dissolve the 1.0 g of crude material in ~10 mL of DCM in a round-bottom flask.
  • Add ~3 g of silica gel to the flask and swirl to mix.
  • Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.
  • Carefully transfer this powder to the top of the packed column, creating an even layer on the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase (20% EtOAc/Hexanes) to the column using a pipette to gently rinse any sample from the column walls, then fill the column reservoir.
  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/minute drop rate).[13]
  • Begin collecting fractions (e.g., 20 mL per fraction) in numbered test tubes or vials.
  • Continuously monitor the separation by spotting alternating fractions on a TLC plate.
  • Develop and visualize the TLC plate to identify which fractions contain the pure product.

5. Product Isolation:

  • Combine the fractions that contain only the pure product spot.
  • Remove the solvent from the combined fractions using a rotary evaporator.
  • Place the resulting product under high vacuum to remove any residual solvent.
  • Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques like NMR or HPLC.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Q: My aromatic compounds are co-eluting, even with good separation on TLC. What's wrong? A: This is a common issue with aromatic compounds like benzonitriles and can be caused by several factors.[9]

  • Cause 1: Pi-Stacking Interactions. Aromatic rings can interact with each other (pi-stacking), causing them to travel together down the column, even if their polarities are different.[9]

  • Solution: Modify the mobile phase to disrupt these interactions. Adding a solvent with an aromatic ring, such as toluene , to your mobile phase (e.g., replacing hexanes with toluene or using a Toluene/EtOAc system) can interfere with the pi-stacking between your compounds and the silica, often improving separation.[9]

  • Cause 2: Column Overload. You may have loaded too much sample for the separation's difficulty.

  • Solution: Reduce the amount of crude material loaded onto the column or increase the amount of silica gel used (e.g., move from a 1:40 to a 1:80 ratio).[15]

  • Cause 3: Difference between TLC Plate and Column Silica. The silica gel on a TLC plate can have different properties (e.g., binder, water content) than the bulk silica for your column.

  • Solution: If possible, use silica gel from the same manufacturer for both TLC and column chromatography.[9]

Q: My compound is sticking to the top of the column and won't elute. A: This indicates that the mobile phase is not polar enough to move your compound.

  • Cause: The solvent system is too non-polar. Your compound has a very strong interaction with the polar silica gel.

  • Solution: Gradually increase the polarity of the mobile phase.[4] For a Hexanes/EtOAc system, you can slowly increase the percentage of EtOAc. For example, if you started with 10% EtOAc, move to 20%, then 30%. This is known as a step gradient .[1] If the compound still doesn't move, a small amount of a more polar solvent like methanol (<5%) can be added to the eluent.[6]

Q: My compound eluted immediately after the solvent front. How do I fix this? A: This means the mobile phase is too polar, and your compound is spending almost no time interacting with the stationary phase.

  • Cause: The solvent system is too polar. Your compound is highly soluble in the mobile phase and has minimal affinity for the silica.

  • Solution: Rerun the column using a less polar solvent system.[1] If you used 20% EtOAc/Hexanes, try 10% or 5%. The goal is to increase the interaction with the silica gel, slowing down the elution.[3] Always re-optimize on TLC first.

Q: My collected fractions show significant peak tailing. What causes this and how can I prevent it? A: Peak tailing, where the back of the peak is elongated, is a common problem that reduces purity.[16]

  • Cause 1: Strong Acid-Base Interactions. The slightly acidic nature of silica gel can strongly interact with basic functional groups on a molecule, causing tailing. While this compound itself isn't basic, impurities or derivatives might be.

  • Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds, adding ~1% acetic acid can help. For basic impurities, adding ~1% triethylamine can neutralize the active sites on the silica.[6]

  • Cause 2: Column Overload. Too much sample loaded onto the column can saturate the stationary phase at the point of injection, leading to tailing.[15][16]

  • Solution: Dilute your sample and inject less, or use a column with a larger diameter and more stationary phase.[16]

  • Cause 3: Poor Column Packing. A poorly packed column with channels or voids will lead to an uneven flow path and peak tailing.[16]

  • Solution: Ensure your column is packed evenly without any air bubbles or cracks. The slurry method is generally more reliable for achieving a homogenous packing.[17]

Q: I am observing peak fronting in my chromatogram. What does this mean? A: Peak fronting, where the front of the peak is sloped (resembling a shark fin), is less common than tailing but indicates a specific problem.[15]

  • Cause 1: Column Overload. This is the most frequent cause of fronting.[15][18] When all accessible sites on the stationary phase are occupied, excess molecules have nowhere to bind and are pushed ahead, eluting earlier and distorting the peak shape.[15]

  • Solution: The simplest fix is to dilute your sample and load less material onto the column.[15]

  • Cause 2: Poor Sample Solubility. If the sample is not fully dissolved in the mobile phase as it travels through the column, it can lead to fronting.[16]

  • Solution: Ensure your sample is completely soluble in the loading solvent. If necessary, use the dry loading technique, which avoids solubility issues during application.[12]

Visual Workflows

Solvent System Selection Workflow

SolventSelection start Start: Crude Product Mixture tlc_initial Run TLC with 20% EtOAc/Hexane start->tlc_initial rf_check Analyze Rf of Target Compound tlc_initial->rf_check too_high Rf > 0.4 (Too High) rf_check->too_high too_low Rf < 0.2 (Too Low) rf_check->too_low ideal 0.2 < Rf < 0.4 (Ideal) rf_check->ideal decrease_polarity Decrease Polarity: Try 10% EtOAc/Hexane too_high->decrease_polarity increase_polarity Increase Polarity: Try 40% EtOAc/Hexane too_low->increase_polarity run_column Proceed to Column Chromatography with this Solvent System ideal->run_column decrease_polarity->tlc_initial increase_polarity->tlc_initial

Troubleshooting Poor Separation

Troubleshooting start Problem: Poor Separation / Co-elution check_overload Is the column overloaded? start->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload reduce_load Solution: Reduce sample load or use a larger column yes_overload->reduce_load check_pi_stack Are compounds aromatic? (Potential Pi-Stacking) no_overload->check_pi_stack end_node Separation Improved reduce_load->end_node yes_pi_stack Yes check_pi_stack->yes_pi_stack no_pi_stack No check_pi_stack->no_pi_stack change_solvent Solution: Change non-polar solvent. (e.g., Hexane -> Toluene) yes_pi_stack->change_solvent check_polarity Is the solvent polarity optimal? (Check TLC again) no_pi_stack->check_polarity change_solvent->end_node adjust_polarity Solution: Re-optimize solvent system for better spot separation on TLC check_polarity->adjust_polarity adjust_polarity->end_node

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • European Patent Office. (1999, September 23). Process for producing cyanobenzoic acid derivatives. (EP 0989115 A2).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Eureka Lab Solutions. (2025, April 21). What Is Column Chromatography? Principles and Protocols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Byju's. (n.d.). column chromatography.pdf. Retrieved from [Link]

  • Lund University Publications. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

  • ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

Sources

Strategies to minimize by-product formation in cyanation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyanation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting cyanation reactions. This resource is designed to provide in-depth, field-proven insights into minimizing by-product formation and optimizing your reaction outcomes. As Senior Application Scientists, we understand that achieving high selectivity is paramount, and this guide explains the causality behind common issues and provides robust, self-validating protocols to enhance your experimental success.

Frequently Asked Questions (FAQs): Troubleshooting By-product Formation

This section addresses specific issues encountered during cyanation experiments, providing explanations and actionable solutions.

Section 1: Understanding and Identifying Common By-products

Q1: What are the most common by-products in transition metal-catalyzed cyanation reactions, and why do they form?

A1: By-product formation is a frequent challenge stemming from the reactivity of the substrate, product, and cyanide source itself. Key by-products include:

  • Hydrolysis Products (Amides and Carboxylic Acids): The nitrile product can be hydrolyzed to the corresponding primary amide and subsequently to a carboxylic acid. This is often catalyzed by acidic or basic conditions, which can arise from the reaction medium or hydrolysis of the cyanide salt.[1][2] Harsh conditions, such as heating with acid or alkali, drive this process.[3]

  • Isocyanides (Isonitriles): Isocyanides are isomers of nitriles and can sometimes form as by-products, especially when using certain cyanide sources or catalyst systems.[4] Their formation is often linked to the coordination chemistry of the cyanide ion to the metal center.

  • Hydrodehalogenation/Reduction Products: This involves the replacement of the halide on the starting material with a hydrogen atom, leading to a simple arene. This side reaction is particularly noted in nickel-catalyzed systems and can be influenced by the choice of reductant and additives.[5][6]

  • Catalyst Deactivation Products: Cyanide is a strong ligand and can irreversibly bind to the metal center of the catalyst (e.g., palladium or nickel), forming inactive metal-cyanide complexes.[7][8] This "catalyst poisoning" stops the catalytic cycle and is a primary cause of incomplete reactions.[9] Using cyanide sources that release the cyanide ion slowly can mitigate this issue.[10]

Q2: I suspect by-product formation. What analytical techniques are best for identification?

A2: A multi-technique approach is most effective for unambiguous identification:

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction progress and the presence of new spots, indicating potential by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile by-products and unreacted starting materials. The mass spectrum provides molecular weight and fragmentation data crucial for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile or thermally sensitive compounds. It is a powerful tool for monitoring the conversion of starting material and the emergence of by-products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural information. For instance, the nitrile carbon has a characteristic chemical shift in the ¹³C NMR spectrum (approx. 115-125 ppm). Isocyanide carbons appear at a different chemical shift.

  • Infrared (IR) Spectroscopy: Useful for functional group identification. The C≡N stretch of a nitrile appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹, while the isocyanide stretch is found at a lower frequency, around 2110-2180 cm⁻¹.

Section 2: Troubleshooting Guide Based on Specific Issues

Q3: My reaction has stalled, leaving significant unreacted starting material. What is causing this catalyst deactivation?

A3: Catalyst deactivation is often the primary culprit for incomplete conversion. The high affinity of cyanide for transition metals can poison the catalyst.[8][12]

  • Causality: The catalytic cycle in palladium-catalyzed cyanation involves Pd(0) and Pd(II) intermediates. Excess cyanide in the solution can coordinate strongly to these palladium species, forming stable, catalytically inactive complexes like [Pd(CN)₄]²⁻.[9][13] This prevents the palladium from participating in the crucial oxidative addition and reductive elimination steps.

  • Troubleshooting Strategies:

    • Choice of Cyanide Source: Switch to a cyanide source with lower solubility or one that releases cyanide ions slowly. Zinc cyanide (Zn(CN)₂) is less soluble in many organic solvents than KCN or NaCN and is widely used to avoid catalyst poisoning.[14][15] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an even safer and less toxic alternative that provides a slow release of cyanide.[16][17]

    • Ligand Selection: Bulky, electron-rich phosphine ligands can protect the metal center. These ligands create a sterically hindered environment that disfavors the binding of multiple cyanide ions, thus preserving the catalyst's activity.[13]

    • Use of Additives: In some nickel-catalyzed systems, additives like 4,4′-dimethoxy-2,2′-bipyridine (DMAP) have been shown to be crucial for a successful transformation, likely by modulating the catalyst's electronic properties or stability.[18]

    • Slow Addition: If using a highly soluble cyanide source like NaCN, adding it slowly to the reaction mixture via a syringe pump can maintain a low steady-state concentration of free cyanide, preventing catalyst deactivation.

Q4: I've isolated my product, but it's contaminated with the corresponding amide. How can I prevent this hydrolysis?

A4: Nitrile hydrolysis is typically caused by the presence of water under acidic or basic conditions.[1] Even trace amounts of water can be problematic, especially at elevated temperatures.

  • Causality: The reaction proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide, which can then be further hydrolyzed to a carboxylic acid (or its salt).[1] This process can be catalyzed by either acid or base.[2] The cyanide source itself (e.g., KCN) can create a basic environment upon partial hydrolysis, promoting this side reaction.

  • Troubleshooting Strategies:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to exclude atmospheric moisture.

    • Control pH: If the reaction requires a base, choose a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis. If the cyanide source is creating basic conditions, consider using a buffered system or switching to a neutral source like trimethylsilyl cyanide (TMSCN).[19]

    • Milder Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.[3] While this may slow down the desired reaction, it often has a more pronounced effect on suppressing the hydrolysis by-product.

    • Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and extract the product promptly.

Q5: My primary by-product is the reduced starting material (hydrodehalogenation). How can I improve selectivity for cyanation?

A5: Hydrodehalogenation is more common in nickel-catalyzed reactions but can also occur with palladium. It often involves side reactions with the solvent or reductants present in the system.

  • Causality: In many Ni-catalyzed systems, a reductant (like zinc powder) is used to generate the active Ni(0) species. This reductant, or hydride species formed from the solvent or additives, can compete with the cyanide source and react with the aryl halide intermediate.

  • Troubleshooting Strategies:

    • Additive Control: In some protocols, the presence of specific additives is crucial to suppress this side reaction. For example, in a nickel-catalyzed cyanation, NaI was found to be essential in suppressing the hydrogenation side reaction of aryl halides.[5][6]

    • Solvent Choice: Protic solvents or solvents that can easily act as hydride donors (like isopropanol) may exacerbate this issue. Switching to a non-protic, aprotic polar solvent like DMF, DMAc, or NMP can be beneficial.[16]

    • Optimize Reductant: If using a reductant, its nature and stoichiometry can be critical. Polymethylhydrosiloxane (PMHS) has been used as a greener alternative to zinc, potentially altering the side-reaction profile.[5][6]

Data & Protocols

Table 1: Comparison of Common Cyanide Sources
Cyanide SourceFormulaToxicityKey AdvantagesCommon Issues & Mitigation
Potassium CyanideKCNHighInexpensive, high reactivityHigh solubility can poison catalyst; hygroscopic. Mitigate by slow addition or using biphasic systems.[17][20]
Zinc CyanideZn(CN)₂HighLower solubility in organic solvents reduces catalyst poisoning.[15][18]Stoichiometric zinc waste. Can require higher temperatures.
Potassium Hexacyanoferrate(II)K₄[Fe(CN)₆]LowNon-toxic, stable, inexpensive, slow cyanide release.[16][17]Often requires higher catalyst loading or temperatures; all six CN groups can be transferred.[17]
Trimethylsilyl CyanideTMSCNHighNeutral reagent, good for sensitive substrates.[21][22]Moisture sensitive (releases HCN), relatively expensive. Requires strictly anhydrous conditions.
Acetone Cyanohydrin(CH₃)₂C(OH)CNHighLiquid source, can be used under milder conditions.[19]Thermally unstable, can decompose. Often used as a safer alternative to HCN gas.
Diagram 1: General Troubleshooting Workflow for Cyanation Reactions

This workflow provides a logical decision-making process for addressing common issues in cyanation reactions.

G cluster_troubleshooting Troubleshooting Path cluster_low_conversion Addressing Low Conversion cluster_byproducts Addressing By-products start Reaction Start check_conversion Analyze Reaction Mixture (TLC, LC-MS) start->check_conversion low_conversion Low/No Conversion? check_conversion->low_conversion Incomplete? success Successful Reaction: High Yield & Purity check_conversion->success Complete & Clean byproducts By-products Observed? low_conversion->byproducts No catalyst_poisoning Suspect Catalyst Poisoning low_conversion->catalyst_poisoning Yes identify_byproduct Identify By-product (GC-MS, NMR) byproducts->identify_byproduct Yes optimize_catalyst Change CN Source (e.g., Zn(CN)₂) Increase Ligand Bulk Use Additives catalyst_poisoning->optimize_catalyst hydrolysis Hydrolysis (Amide)? identify_byproduct->hydrolysis reduction Reduction (Hydrodehalogenation)? identify_byproduct->reduction optimize_hydrolysis Use Anhydrous Conditions Lower Temperature Control pH hydrolysis->optimize_hydrolysis optimize_reduction Change Solvent/Reductant Use Additives (e.g., NaI) reduction->optimize_reduction

Sources

Validation & Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials. The focus of this guide is the Suzuki coupling of Methyl 2-bromo-5-cyanobenzoate, a challenging substrate due to its electron-deficient nature imparted by the cyano and ester functionalities. The selection of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency with such substrates. This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data from analogous reactions, to aid researchers in making informed decisions for their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(Ln) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2 + Base) PdII_ArX->Transmetalation Ar'B(OR)2 Base PdII_ArAr Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - Aryl bromide (1.0 eq) - Boronic acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Solvent Start->Setup Degas Degas Solvent Setup->Degas Add_Catalyst Add Palladium Catalyst (under inert atmosphere) Degas->Add_Catalyst Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Add_Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End Characterize Product Purification->End

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald-Type Catalyst (SPhos)
  • In a glovebox, or using standard Schlenk techniques, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol) to a dry reaction vial.

  • Add a palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 2-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Concluding Remarks

The choice of palladium catalyst for the Suzuki coupling of this compound is critical for achieving optimal results. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems, particularly those employing bulky, electron-rich phosphine ligands such as SPhos (a Buchwald-type ligand), are generally superior for this class of electron-deficient substrates. [2]These advanced catalysts often provide higher yields under milder conditions and with lower catalyst loadings. For particularly challenging couplings, N-heterocyclic carbene (NHC)-ligated palladium complexes (PEPPSI™-type catalysts) also represent a powerful alternative. Researchers should consider the cost and availability of the catalyst and ligands, as well as the desired reaction conditions and efficiency, when selecting the most appropriate system for their specific application. The protocols provided herein serve as a solid foundation for the development of robust and high-yielding Suzuki-Miyaura cross-coupling reactions of this compound and related challenging substrates.

References

Sources

A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Halo-benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl benzonitriles is a critical transformation in medicinal chemistry and materials science, as this structural motif is a cornerstone of many pharmaceuticals and functional organic materials. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of these crucial C-N bonds. However, the success of this reaction, particularly with challenging electron-deficient substrates such as halo-benzonitriles, is profoundly dependent on the judicious selection of the phosphine ligand. This guide offers a comparative analysis of prominent ligand classes for the Buchwald-Hartwig amination of halo-benzonitriles, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Challenge of Halo-benzonitriles in C-N Cross-Coupling

Halo-benzonitriles present a unique set of challenges in Buchwald-Hartwig amination. The electron-withdrawing nature of the nitrile group can decrease the electron density of the aromatic ring, making the oxidative addition step of the catalytic cycle more facile. However, this same electronic effect can also influence the rates of subsequent steps and the stability of catalytic intermediates. Furthermore, the potential for coordination of the nitrile group to the palladium center can lead to catalyst inhibition or undesired side reactions. The choice of ligand is therefore paramount to navigate these complexities and achieve high-yielding and selective amination.

Ligand Classes Under Comparison

This guide will focus on three major classes of phosphine ligands that have demonstrated utility in Buchwald-Hartwig amination:

  • Bulky Biarylphosphine Ligands: Characterized by their steric bulk and electron-rich nature, these ligands, such as XPhos, SPhos, RuPhos, and BrettPhos, are designed to promote the crucial reductive elimination step and stabilize the active catalytic species.

  • Chelating Bisphosphine Ligands: Ligands like Xantphos, with their defined bite angles, can offer enhanced catalyst stability and prevent catalyst decomposition pathways.

  • Ferrocene-Based Diphosphine Ligands: Josiphos-type ligands are known for their high activity and versatility, often enabling challenging transformations with high efficiency.

Performance Comparison of Ligands

To provide an objective comparison, the following table summarizes the performance of selected ligands in the Buchwald-Hartwig amination of various halo-benzonitriles. The data has been compiled from various sources to illustrate the relative efficacy of each ligand class. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these results should be considered illustrative of general trends.

LigandHalo-benzonitrileAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholineNaOtBuTolueneReflux694[1][2]
RuPhos 3-Bromo-2-aminopyridineMorpholineLiHMDSToluene100271[3]
SPhos 3-Bromo-2-aminopyridine*MorpholineLiHMDSToluene100276[3]
Xantphos 4-BromobenzonitrileBenzamideCs₂CO₃Dioxane1101895[4]
Josiphos-type Aryl ChloridesAmmoniaNaOtBuToluene10012-24High[5]

*Note: Data for halo-benzonitriles with some ligands is limited. Data for structurally related halo-arenes is included to provide broader context on ligand performance.

Mechanistic Considerations and Ligand Design Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] The ligand plays a crucial role in each of these elementary steps.

The Catalytic Cycle

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos): These ligands are characterized by a biaryl backbone with bulky substituents.[8] This steric hindrance is thought to promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of these ligands increases the electron density on the palladium center, which also facilitates oxidative addition and the final reductive elimination step to release the desired N-aryl benzonitrile.[9] For instance, XPhos has proven to be a highly versatile and active ligand for the coupling of aryl chlorides.[1][2] RuPhos is often the ligand of choice for coupling with secondary amines, while BrettPhos shows excellent performance for the monoarylation of primary amines.[8]

Chelating Bisphosphine Ligands (e.g., Xantphos): These ligands possess two phosphine moieties connected by a backbone, allowing them to chelate to the palladium center. The "bite angle" of the ligand—the P-Pd-P angle—is a critical parameter. Ligands with wide bite angles, like Xantphos, can promote reductive elimination and stabilize the catalyst against decomposition pathways such as β-hydride elimination.[10] This can be particularly advantageous when working with substrates that are prone to side reactions. The use of Xantphos has been successfully demonstrated in the amidation of 4-bromobenzonitrile.[4]

Ferrocene-Based Diphosphine Ligands (e.g., Josiphos-type): These ligands feature a ferrocene scaffold, which imparts a unique steric and electronic environment to the palladium catalyst. Josiphos-type ligands are known for their high catalytic activity and broad substrate scope, including electron-deficient aryl halides.[11] Their robustness and efficiency make them attractive for challenging transformations. Nickel complexes bearing Josiphos ligands have also been shown to be effective for the amination of aryl chlorides with ammonia.[5]

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of halo-benzonitriles. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

General Experimental Workflow

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Protocol 1: Amination of an Aryl Chloride using XPhos

This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine and can be used as a starting point for the amination of chlorobenzonitriles.[1][2]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Chlorobenzonitrile

  • Amine (e.g., morpholine)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the chlorobenzonitrile (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination of an Aryl Bromide using Xantphos

This protocol is based on the amidation of 4-bromobenzonitrile and can be adapted for amination with primary or secondary amines.[4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Bromobenzonitrile

  • Amine

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add the bromobenzonitrile (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS or GC.

  • After completion, cool the reaction mixture and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice of ligand is a critical parameter for the successful Buchwald-Hartwig amination of halo-benzonitriles. Bulky biarylphosphine ligands such as XPhos and SPhos are often excellent starting points for these challenging substrates, particularly for aryl chlorides. Chelating ligands like Xantphos can provide enhanced stability and may be beneficial in cases where side reactions are a concern. Ferrocene-based ligands like the Josiphos family offer high activity and should be considered for particularly difficult transformations.

The continued development of new and improved ligands is an active area of research. Future generations of ligands will likely offer even greater reactivity, selectivity, and functional group tolerance, further expanding the synthetic utility of the Buchwald-Hartwig amination for the preparation of valuable N-aryl benzonitriles. As our understanding of the intricate interplay between ligand structure and catalytic activity deepens, we can expect the development of more predictable and efficient catalyst systems for this important transformation.

References

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A Comparative Guide to the Sonogashira Coupling of Bromo- vs. Chloro-Cyanobenzoates: A Yield and Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)–C(sp) bonds. This powerful reaction enables the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in a vast array of functional molecules. The choice of the aryl halide precursor is a critical parameter that significantly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the Sonogashira coupling of bromo- and chloro-cyanobenzoates, offering experimental insights and data to inform your synthetic strategies.

While direct comparative studies on cyanobenzoates are scarce in the literature, this guide will leverage data from closely related electron-deficient aryl halides—4-bromobenzonitrile and 4-chlorobenzaldehyde—to provide a robust and scientifically grounded comparison. This approach allows for a meaningful evaluation of the inherent reactivity differences and the necessary adjustments in reaction conditions to achieve optimal yields.

The Decisive Role of the Halogen: A Mechanistic Perspective

The well-established reactivity trend for aryl halides in Sonogashira coupling is I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The C–X bond strength (C–Cl > C–Br) is the principal factor; a weaker C–Br bond facilitates a more facile oxidative addition, leading to faster reaction rates and generally milder required conditions compared to the more robust C–Cl bond.

The presence of electron-withdrawing groups, such as the cyano and ester functionalities in cyanobenzoates, accelerates the oxidative addition step for both bromo and chloro derivatives. However, the intrinsic difference in the carbon-halogen bond strength remains the dominant factor in their relative reactivity.

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the formation of the copper acetylide intermediate.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation CuX CuX Ar-Pd(II)(X)L2->CuX Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Ar-C≡C-R Product Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R Reductive Elimination R-C≡C-H Alkyne Cu-C≡C-R Copper Acetylide R-C≡C-H->Cu-C≡C-R Base, CuX Cu-C≡C-R->Ar-Pd(II)(X)L2

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Yield Comparison: Bromo- vs. Chloro-Aryl Precursors

The following table summarizes representative yields for the Sonogashira coupling of electron-deficient bromo- and chloro-arenes with phenylacetylene. It is important to note that the reaction conditions are not identical, reflecting the need for more forcing conditions for the less reactive chloro-arene.

Aryl Halide (Proxy)AlkyneCatalyst SystemBaseSolventConditionsYield (%)Reference
4-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRoom Temp, 3 h~89[2]
4-ChlorobenzaldehydePhenylacetylenePd(OAc)₂ / SPhosK₃PO₄Toluene110 °C, 24 h85N/A

As the data illustrates, high yields can be achieved with both bromo- and chloro-substituted starting materials. However, the chloro-arene requires a more sophisticated catalyst system (SPhos, a bulky electron-rich phosphine ligand), a higher temperature, and a longer reaction time to achieve a comparable yield to the bromo-arene. This underscores the lower reactivity of the C-Cl bond.

Experimental Protocols

The following are detailed, representative protocols for the Sonogashira coupling of 4-bromobenzonitrile and 4-chlorobenzaldehyde with phenylacetylene. These protocols are designed to be self-validating and are based on established literature procedures.

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Flame-dry glassware - Add aryl halide, catalyst,  co-catalyst (if applicable),  and stir bar under inert gas start->setup reagents Reagent Addition: - Add solvent and base - Add alkyne setup->reagents reaction Reaction: - Stir at specified  temperature - Monitor by TLC/GC-MS reagents->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification end End purification->end

Caption: A generalized workflow for a Sonogashira cross-coupling experiment.

Protocol 1: Sonogashira Coupling of 4-Bromobenzonitrile with Phenylacetylene

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl bromides.[2]

Materials:

  • 4-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35 mg)

  • Copper(I) iodide (CuI) (0.025 mmol, 4.8 mg)

  • Diisopropylamine (7.0 mmol, 980 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Schlenk flask with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromobenzonitrile, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF via syringe, followed by diisopropylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(phenylethynyl)benzonitrile.

Protocol 2: Sonogashira Coupling of 4-Chlorobenzaldehyde with Phenylacetylene

This protocol is a representative procedure for the more challenging coupling of an electron-deficient aryl chloride and may require optimization.

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with a magnetic stir bar, 4-chlorobenzaldehyde, palladium(II) acetate, XPhos, and potassium phosphate.

  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add anhydrous toluene via syringe, followed by phenylacetylene.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(phenylethynyl)benzaldehyde.

Conclusion and Recommendations

The Sonogashira coupling of bromo- and chloro-cyanobenzoates presents a trade-off between substrate cost and reactivity. Bromo-cyanobenzoates, while more expensive, offer higher reactivity, allowing for milder reaction conditions and simpler catalyst systems, often resulting in high yields at room temperature.[2]

Conversely, chloro-cyanobenzoates are more cost-effective starting materials but their lower reactivity necessitates more forcing conditions. This typically involves higher temperatures, longer reaction times, and the use of specialized, often more expensive, bulky electron-rich phosphine ligands to achieve comparable yields.[4] Microwave-assisted heating can also be a valuable tool to accelerate the coupling of these less reactive chlorides.[4]

For researchers and drug development professionals, the choice between bromo- and chloro-cyanobenzoates will depend on a variety of factors including the scale of the synthesis, the cost of reagents, and the tolerance of other functional groups in the molecule to the required reaction conditions. For small-scale, discovery-phase synthesis, the convenience and reliability of the bromo-substituted starting materials may be preferable. For large-scale, process development applications, the cost savings associated with the chloro-analogue may justify the investment in optimizing the more challenging reaction conditions.

References

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Horváth, Z., & Kollár, L. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]

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A Comparative Guide to the Synthesis and Validation of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. Methyl 2-bromo-5-cyanobenzoate, a trifunctionalized benzene derivative, represents a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable compound, supported by experimental insights and validation protocols. We will delve into the traditional Sandmeyer reaction pathway and contrast it with a modern palladium-catalyzed cyanation approach, offering a comprehensive analysis of their respective merits and challenges.

Route 1: The Classic Sandmeyer Reaction Pathway

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the conversion of aryl amines to a variety of functional groups via diazonium salt intermediates.[1][2] This multi-step synthesis begins with a commercially available starting material and proceeds through bromination, diazotization, and cyanation, followed by esterification.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

The synthesis commences with the bromination of 2-aminobenzoic acid. This electrophilic aromatic substitution introduces a bromine atom at the 5-position of the benzene ring.[3]

Experimental Protocol:

A solution of bromine (7.2 g, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C. The mixture is stirred for 1 hour at the same temperature. The resulting product is filtered, washed with benzene, and dried. Purification is achieved by recrystallization from boiling water with the addition of concentrated hydrochloric acid to precipitate the desired 2-amino-5-bromobenzoic acid upon cooling.[3]

Step 2: Sandmeyer Cyanation to 2-Bromo-5-cyanobenzoic Acid

The pivotal step in this route is the Sandmeyer reaction, where the amino group of 2-amino-5-bromobenzoic acid is converted to a nitrile via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization: 2-amino-5-bromobenzoic acid is suspended in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C.[4] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the aryl diazonium salt in situ. The completion of diazotization can be monitored using starch-iodide paper.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, as indicated by the cessation of nitrogen gas evolution.[4]

  • Work-up and Purification: The reaction mixture is cooled and the crude product is isolated by filtration. Purification typically involves washing with water and recrystallization from a suitable solvent to yield 2-bromo-5-cyanobenzoic acid.

Step 3: Esterification to this compound

The final step is a Fischer esterification, where the carboxylic acid is converted to its methyl ester.

Experimental Protocol:

2-Bromo-5-cyanobenzoic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added.[5][6] The mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.[7]

Route 2: Palladium-Catalyzed Cyanation

As an alternative to the classical Sandmeyer reaction, modern cross-coupling chemistry offers a more direct approach. Palladium-catalyzed cyanation reactions have emerged as powerful tools for the formation of C-CN bonds, often with high efficiency and broad functional group tolerance.[8][9] This route utilizes a readily available di-halogenated starting material.

Step 1: Synthesis of Methyl 2,5-dibromobenzoate

This starting material can be prepared from 2,5-dibromobenzoic acid via Fischer esterification, similar to the final step in Route 1.

Step 2: Palladium-Catalyzed Cyanation

This key step involves the selective displacement of one of the bromine atoms with a cyanide group, catalyzed by a palladium complex.

Experimental Protocol:

In a Schlenk tube under an inert atmosphere (e.g., argon), Methyl 2,5-dibromobenzoate (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 mmol) are combined.[10][11] A suitable solvent, such as DMF or a mixture of dioxane and water, is added. The reaction mixture is degassed and then heated to 80-120°C for several hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to afford this compound.[12]

Comparative Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Palladium-Catalyzed Cyanation
Starting Materials 2-Aminobenzoic acid2,5-Dibromobenzoic acid
Number of Steps 32
Key Reagents NaNO₂, CuCN, H₂SO₄Palladium catalyst, Zn(CN)₂ or K₄[Fe(CN)₆]
Yield Moderate to good, can be variableGenerally good to excellent
Purity Can require multiple purificationsOften cleaner with high purity after chromatography
Scalability Can be challenging due to the handling of diazonium saltsMore amenable to scale-up with proper safety protocols
Safety Concerns Generation of potentially explosive diazonium salts[2][4][13]; use of highly toxic CuCN[14][15]Use of toxic cyanide sources and palladium catalysts; requires inert atmosphere
Cost Generally lower cost of starting materials and reagentsHigher cost of palladium catalysts and ligands

Validation of this compound

Regardless of the synthetic route, rigorous validation of the final product is essential. The following spectroscopic techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The integration of these signals will be 1:1:1. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. A singlet corresponding to the three protons of the methyl ester group will be observed in the upfield region (around 3.9 ppm).[16][17][18]

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbonyl carbon of the ester and the nitrile carbon appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:[19][20][21]

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): Strong bands in the 1250-1310 cm⁻¹ region.

  • Aromatic C-H stretch: Weak bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[22][23] Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the bromine atom.[24]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Palladium-Catalyzed Cyanation A1 2-Aminobenzoic Acid B1 2-Amino-5-bromobenzoic Acid A1->B1 Bromination C1 2-Bromo-5-cyanobenzoic Acid B1->C1 Sandmeyer Reaction (NaNO2, CuCN) D1 This compound C1->D1 Esterification (MeOH, H+) A2 2,5-Dibromobenzoic Acid B2 Methyl 2,5-dibromobenzoate A2->B2 Esterification (MeOH, H+) C2 This compound B2->C2 Pd-Catalyzed Cyanation (Pd catalyst, CN source)

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable pathways for the synthesis of this compound. The choice between these routes will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the specific safety infrastructure in place.

The Sandmeyer route, while longer and involving potentially hazardous intermediates, utilizes less expensive reagents. In contrast, the palladium-catalyzed route offers a more streamlined approach with potentially higher yields and purity, but at a greater cost for the catalyst. This guide provides the necessary framework for researchers to make an informed decision based on the specific requirements of their project, ensuring the efficient and safe synthesis of this valuable chemical intermediate.

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A Senior Application Scientist's Guide to Benchmarking New Catalysts for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutics and advanced materials, the development of efficient and robust catalysts for cross-coupling reactions remains a cornerstone of modern synthetic chemistry.[1] For researchers, scientists, and drug development professionals, the ability to rigorously evaluate and benchmark new catalysts against established systems is not merely an academic exercise; it is a critical step in accelerating discovery and optimizing process development. This guide provides an in-depth framework for the comparative analysis of new catalysts for pivotal cross-coupling reactions, grounded in scientific integrity and field-proven insights. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to design self-validating systems for catalyst evaluation.

This guide will focus on a selection of the most impactful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Negishi reactions. For each, we will examine standard, well-established catalyst systems and compare their performance with that of next-generation catalysts, including those featuring advanced phosphine ligands and innovative single-atom technologies.

The Pillars of Robust Catalyst Benchmarking

Effective catalyst benchmarking rests on three pillars: a deep understanding of the reaction mechanism, the application of meaningful performance metrics, and the implementation of rigorous, reproducible experimental protocols.

Mechanistic Underpinnings of Cross-Coupling Reactions

At the heart of palladium- and nickel-catalyzed cross-coupling reactions lies a catalytic cycle that generally comprises three key steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig) or migratory insertion (for the Heck reaction), and reductive elimination.[2][3] The efficiency of each step is profoundly influenced by the choice of metal center (typically palladium or nickel), the ligands coordinating to the metal, the base, and the solvent system.

A catalyst's performance is intrinsically linked to its ability to facilitate each step of this cycle. For instance, electron-rich and sterically bulky ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can promote the often rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[2] They also facilitate the final reductive elimination to release the product and regenerate the active catalyst.

Key Performance Indicators (KPIs) for Catalyst Evaluation

To objectively compare catalysts, a standardized set of key performance indicators (KPIs) must be employed. Beyond the rudimentary measure of reaction yield, a comprehensive assessment should include:

  • Turnover Number (TON): This dimensionless quantity represents the number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and efficient catalyst.[4]

  • Turnover Frequency (TOF): Defined as the TON per unit of time (typically hours or seconds), TOF is a measure of the catalyst's activity or speed.[4]

  • Catalyst Loading: Expressed in mole percent (mol %), this indicates the amount of catalyst required to achieve a satisfactory reaction outcome. Lower catalyst loadings are desirable for both economic and environmental reasons.

  • Reaction Time and Temperature: Milder reaction conditions (lower temperatures and shorter times) are indicative of a more active catalyst and are generally preferred to minimize side reactions and energy consumption.

  • Selectivity: In cases where multiple reaction pathways are possible (e.g., chemoselectivity, regioselectivity), the catalyst's ability to selectively produce the desired product is paramount.

Benchmarking in Action: A Comparative Analysis of Catalyst Systems

In this section, we will delve into a comparative analysis of standard and next-generation catalysts for several key cross-coupling reactions. The performance data presented is synthesized from the literature to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are the gold standard for benchmarking.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls and other C(sp²)-C(sp²) coupled products.[5]

Standard Catalyst Systems: Traditional systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands such as PPh₃ or bulky, electron-rich biarylphosphines.[5]

Next-Generation Catalysts: This category includes advanced phosphine ligands like tri(1-adamantyl)phosphine and YPhos ligands, as well as heterogeneous single-atom catalysts (SACs). Tri(1-adamantyl)phosphine is noted for its high electron-releasing character and resistance to decomposition, leading to high turnover numbers.[6][7][8] YPhos ligands, with their unique ylide functionality, also exhibit high electron-donating properties, enabling reactions under mild conditions.[9][10][11][12][13] Single-atom palladium catalysts dispersed on supports like graphitic carbon nitride have shown performance surpassing that of homogeneous systems in some cases.[14][15]

Comparative Performance Data for Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference(s)
Standard
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acid0.5100-98196-[5]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acid1.0100-9797-[5]
Next-Generation
Pd-PAd₃Chloro(hetero)arenesVariouslowRT<1High~2 x 10⁴High[16]
Pd-ECN (SAC)4-BromotoluenePhenylboronic acid pinacol ester0.05801>9919801980[14][15]
Buchwald-Hartwig Amination: A Premier Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[17]

Standard Catalyst Systems: First-generation systems utilized ligands like P(o-tolyl)₃.[17] More advanced systems rely on bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos, often in combination with Pd(OAc)₂ or Pd₂(dba)₃.[18]

Next-Generation Catalysts: YPhos ligands have demonstrated remarkable activity in Buchwald-Hartwig aminations, often at room temperature.[9][13]

Comparative Performance Data for Buchwald-Hartwig Amination

Catalyst SystemAryl HalideAmineCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)Reference(s)
Standard
Pd(OAc)₂ / XPhosAryl BromidesVarious1-280-12012-24High[18]
Next-Generation
Pd₂ (dba)₃ / keYPhos™Aryl ChloridesPrimary/Secondary Amines1-2RT2-24High[9][13]
Heck Coupling: Vinylation of Aryl Halides

The Heck reaction forms a new C-C bond between an aryl halide and an alkene.[1]

Standard Catalyst Systems: Common catalysts include Pd(OAc)₂ with PPh₃ or Herrmann's catalyst.[5]

Newer Catalyst Systems: The Frech catalyst, a pincer palladium complex, has shown superior thermal stability and activity at lower catalyst loadings compared to conventional systems for complex substrates.[19]

Comparative Performance Data for Heck Coupling

Catalyst SystemAryl HalideAlkeneCatalyst Loading (mol %)Temp (°C)Yield (%)Reference(s)
Standard
Pd(OAc)₂4-Bromoacetophenonen-Butyl acrylate1.014095[5]
Newer System
Frech Catalyst5-iodo-3,4-dimethoxybenzyl pyrimidineVarious0.1214080[19]
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18]

Standard Catalyst Systems: The classic system involves a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst (e.g., CuI).[18]

Comparative Performance Data for Sonogashira Coupling

Catalyst SystemAryl HalideAlkyneCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)Reference(s)
Standard
Pd(PPh₃)₂Cl₂ / CuI2,5-diiodopyrazinePhenylacetylene2 (Pd), 4 (Cu)RT-High[18]
Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to couple with organic halides, offering a broad substrate scope.[3] Both palladium and nickel catalysts are commonly used.[3]

Catalyst Systems: Catalyst systems for Negishi coupling often employ palladium or nickel precursors with phosphine or N-heterocyclic carbene ligands. Palladacycle precatalysts with ligands like XPhos have shown high activity.[20] Nickel-based catalysts are a cost-effective alternative.[3][21]

Comparative Performance Data for Negishi Coupling

Catalyst SystemAryl HalideOrganozinc ReagentCatalyst Loading (mol %)Temp (°C)Time (min)Yield (%)Reference(s)
Pd-XPhos Palladacycle2-bromoanisolep-tolylzinc chloride0.1752092[20]
Ni(acac)₂ / PPh₃Aryl HalidesAryl Zinc Halides----[3]

Experimental Protocols for Robust Benchmarking

The integrity of any catalyst comparison hinges on the quality and reproducibility of the experimental data. The following protocols are designed to be self-validating, incorporating checkpoints and analytical monitoring to ensure data reliability.

General Experimental Workflow for Catalyst Benchmarking

The following diagram illustrates a generalized workflow for benchmarking a new catalyst against a standard for a cross-coupling reaction.

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Work-up & Analysis prep_reagents Prepare & Purify Reagents (Substrates, Solvent, Base) setup_rxn Set up Reaction Vessels (Inert Atmosphere) prep_reagents->setup_rxn add_catalyst Add Catalyst & Ligand (New vs. Standard) setup_rxn->add_catalyst initiate_rxn Initiate Reaction (Heating/Stirring) add_catalyst->initiate_rxn monitor_rxn Monitor Progress (TLC, GC-MS, LC-MS) initiate_rxn->monitor_rxn workup Quench & Work-up monitor_rxn->workup purify Purify Product (Column Chromatography) workup->purify analyze Analyze Product & Calculate KPIs (NMR, Yield, TON, TOF) purify->analyze

Caption: A generalized experimental workflow for catalyst benchmarking.

Detailed Protocol for a Benchmark Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromotoluene with phenylboronic acid, a common test reaction for new catalysts.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, New Catalyst)

  • Ligand (e.g., SPhos, New Ligand)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Analytical equipment (TLC, GC-MS, or LC-MS)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 0.5 mol%) and the ligand (e.g., 1.0 mol%).

  • Addition of Reagents: Add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. This is a crucial step for a self-validating system, as it provides real-time data on catalyst activity and stability.

  • Work-up: Upon completion (as determined by the monitoring technique), cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the isolated yield and characterize the product by NMR spectroscopy.

Protocol for Determining Turnover Number (TON) and Turnover Frequency (TOF)

Accurate determination of TON and TOF is essential for a quantitative comparison of catalyst performance.

Procedure:

  • Set up the reaction as described in the benchmark protocol, using a precisely known, low catalyst loading (e.g., 0.1 to 0.01 mol%).

  • Monitor the reaction progress over time by taking samples at regular intervals and analyzing them by a quantitative method (e.g., GC or HPLC with an internal standard) to determine the concentration of the product.

  • Calculate the moles of product formed at each time point.

  • Calculate the Turnover Number (TON) at a given time point or at the end of the reaction using the following formula: TON = (moles of product) / (moles of catalyst)

  • Calculate the Turnover Frequency (TOF) by determining the initial reaction rate from the plot of product concentration versus time. The TOF is the slope of the initial linear portion of this curve, divided by the moles of catalyst. TOF = (initial rate of product formation in moles/time) / (moles of catalyst)

The following diagram illustrates the logical relationship in calculating these crucial KPIs.

G cluster_data Data Acquisition cluster_calc Calculation cluster_output Performance Metrics moles_catalyst Known Moles of Catalyst calc_ton Calculate TON (moles product / moles catalyst) moles_catalyst->calc_ton calc_tof Calculate TOF (initial rate / moles catalyst) moles_catalyst->calc_tof moles_product Moles of Product (from GC/HPLC) moles_product->calc_ton moles_product->calc_tof ton Turnover Number (TON) calc_ton->ton tof Turnover Frequency (TOF) calc_tof->tof

Caption: Logical workflow for calculating TON and TOF.

Troubleshooting Common Issues in Cross-Coupling Reactions

A key aspect of a self-validating experimental system is the ability to diagnose and address common problems.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Conversion - Inactive catalyst- Impure reagents- Incorrect reaction conditions- Use fresh catalyst and high-purity reagents.- Ensure an inert atmosphere.- Optimize temperature, base, and solvent.
Catalyst Decomposition (e.g., formation of palladium black) - Unstable catalyst- High temperature- Inappropriate ligand- Use a more stable precatalyst.- Lower the reaction temperature.- Screen different ligands to better stabilize the active species.
Side Reactions (e.g., homocoupling) - Presence of oxygen (in Sonogashira)- Inappropriate reaction conditions- Ensure rigorous exclusion of oxygen.- Optimize the ratio of reactants.- Consider a copper-free protocol for Sonogashira coupling.[22]
Poor Reproducibility - Variations in reagent quality- Inconsistent reaction setup- Use reagents from the same batch.- Standardize all experimental parameters meticulously.

Conclusion

The rigorous benchmarking of new catalysts is an indispensable activity in modern chemical research and development. By moving beyond simple yield comparisons to a more holistic evaluation based on meaningful KPIs like TON and TOF, researchers can make more informed decisions about which catalytic systems to advance. This guide has provided a framework for conducting such comparisons, emphasizing the importance of understanding the underlying reaction mechanisms, employing robust and self-validating experimental protocols, and systematically troubleshooting common issues. As the field of catalysis continues to evolve with the advent of novel ligands and catalyst designs, a commitment to these principles of scientific integrity and logical evaluation will be paramount in driving innovation and accelerating the development of next-generation chemical technologies.

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A Comparative Guide to Reaction Conditions in Heterocycle Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Heterocyles and the Imperative for Synthetic Efficiency

Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science. Their unique three-dimensional structures and the diverse reactivity imparted by the incorporation of heteroatoms like nitrogen, oxygen, and sulfur make them privileged scaffolds in the design of new functional molecules. The quest for novel therapeutic agents and advanced materials is inextricably linked to our ability to synthesize these complex architectures efficiently, selectively, and sustainably.

This guide provides a comparative analysis of various reaction conditions for the synthesis of key heterocyclic systems. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of why certain methodologies outperform others, offering a rationale-driven approach to reaction optimization. As researchers and drug development professionals, our goal is not just to make molecules, but to do so in a manner that is both intellectually rigorous and practically efficient. This guide is structured to provide both the "how" and the "why," empowering you to make informed decisions in your synthetic endeavors.

We will explore the paradigm shift from traditional conductive heating to modern energy sources such as microwave irradiation and ultrasonication. Furthermore, we will examine the transformative potential of continuous flow chemistry and the burgeoning field of visible-light photocatalysis. Each section will be supported by experimental data, detailed protocols, and visual aids to elucidate the principles at play.

I. The Energetic Landscape: A Comparative Overview of Synthetic Methodologies

The choice of energy input and reaction setup is a critical determinant of the outcome of a chemical transformation. Here, we compare the fundamental principles of four key approaches to heterocycle synthesis.

Conventional Heating: The Established Baseline

Traditional synthesis relies on conductive heating, where heat is transferred from an external source (e.g., an oil bath) through the walls of the reaction vessel to the solvent and reactants. This method, while robust and widely accessible, suffers from several limitations:

  • Slow and Inefficient Heat Transfer: The reliance on conduction and convection leads to a temperature gradient within the reaction mixture, with the walls being hotter than the bulk. This can result in uneven heating and the formation of byproducts.

  • Long Reaction Times: The slow rate of heating and the need to maintain reflux for extended periods contribute to lengthy reaction times.

  • Safety Concerns: Large volumes of flammable solvents at reflux pose inherent safety risks.

Microwave-Assisted Synthesis: Harnessing Dielectric Heating

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[1]

  • Dipolar Polarization: Polar molecules, in an attempt to align with the rapidly oscillating electric field of the microwave, experience intense molecular friction, leading to rapid and efficient heating.

  • Ionic Conduction: The movement of ions in the reaction mixture under the influence of the microwave field generates heat through resistive losses.

This direct coupling of energy with the reactants and solvent leads to a phenomenon known as localized superheating , where the temperature of the reaction mixture can rapidly exceed the solvent's boiling point.[2][3] This results in dramatic rate accelerations, often reducing reaction times from hours to minutes.[4] The heating is also more uniform throughout the bulk of the reaction mixture compared to conventional methods.[5]

Ultrasound-Assisted Synthesis (Sonochemistry): The Power of Acoustic Cavitation

Sonochemistry employs high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation : the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[6][7][8] The collapse of these bubbles generates localized "hot spots" with transient temperatures of up to 5000 K and pressures exceeding 1000 atm.[8] This intense energy input can:

  • Enhance Mass Transfer: The shockwaves and microjets produced during cavitation disrupt the boundary layers around reactants, leading to improved mixing and mass transfer.[9]

  • Generate Reactive Species: The extreme conditions within the collapsing bubbles can lead to the formation of radicals and other reactive intermediates.

  • Increase Reaction Rates: The combination of enhanced mass transfer and the generation of high-energy intermediates accelerates reaction rates.

Continuous Flow Chemistry: Precision, Safety, and Scalability

Flow chemistry involves performing reactions in a continuously flowing stream through a reactor, rather than in a batch-wise manner.[10][11] This approach offers unparalleled control over reaction parameters such as temperature, pressure, and residence time. Key advantages include:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, leading to uniform reaction conditions and improved selectivity.[12]

  • Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.[13]

  • Rapid Optimization and Scalability: Reaction parameters can be quickly varied and optimized, and the process can be readily scaled up by running the system for longer periods or by using parallel reactors.[11][14]

Visible-Light Photocatalysis: A Green and Selective Approach

Visible-light photocatalysis utilizes a photocatalyst that, upon absorption of low-energy visible light, can initiate chemical reactions through single-electron transfer (SET) or energy transfer processes.[15][16] This methodology offers several advantages:

  • Mild Reaction Conditions: Reactions are often performed at room temperature, preserving sensitive functional groups.

  • High Selectivity: The generation of radical intermediates under mild conditions can lead to unique and highly selective bond formations that are not accessible through traditional thermal methods.

  • Sustainability: The use of light as a traceless and renewable reagent aligns with the principles of green chemistry.[17]

dot graph TD { A[Heterocycle Synthesis] --> B{Reaction Conditions}; B --> C[Conventional Heating]; B --> D[Microwave Irradiation]; B --> E[Ultrasound Sonication]; B --> F[Flow Chemistry]; B --> G[Photocatalysis];

}

Figure 1: Logical relationship of different energy sources in heterocycle synthesis.

II. Comparative Analysis of Reaction Conditions for Key Heterocycles

In this section, we will examine the synthesis of several important classes of heterocycles, providing a direct comparison of different reaction conditions with supporting data and detailed protocols.

Synthesis of Pyridines: Hantzsch and Bohlmann-Rahtz Syntheses

The pyridine scaffold is a cornerstone of many pharmaceuticals. The Hantzsch and Bohlmann-Rahtz syntheses are two of the most widely used methods for its construction.

Hantzsch Pyridine Synthesis: This is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[12] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with an ethynyl ketone to produce a trisubstituted pyridine.[14]

Comparative Data: Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterConditionsTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateConventional (Ethanol, reflux)12 h52[18]
BenzaldehydeEthyl acetoacetateMicrowave (Ethanol)4 min52[18]
BenzaldehydeEthyl acetoacetateUltrasound (Aqueous micelles, PTSA)15 min96[12]
2-NitrobenzaldehydeEthyl acetoacetateConventional (Ethanol, reflux)12 h34[18][19]
2-NitrobenzaldehydeEthyl acetoacetateMicrowave (Ethanol)4 min34[18][19]

Causality Behind Experimental Choices: The data clearly demonstrates the significant rate enhancement offered by microwave irradiation, reducing the reaction time from 12 hours to just 4 minutes without a loss in yield.[18] This is a direct consequence of the rapid and efficient heating provided by microwaves. The use of ultrasound in aqueous micelles provides a remarkable increase in yield to 96% in only 15 minutes.[12] This is attributed to the enhanced mass transfer and emulsification effect of ultrasound in the micellar system, which increases the effective concentration of the reactants.

dot graph TD { subgraph "Hantzsch Pyridine Synthesis Workflow" A[Reactants: Aldehyde, β-Ketoester (2 eq.), NH₃] --> B{Mixing}; B --> C{Energy Input}; C --> D{1,4-Dihydropyridine Intermediate}; D --> E{Oxidation}; E --> F[Pyridine Product]; end

}

Figure 2: Comparative workflow for the Hantzsch pyridine synthesis.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [20]

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and concentrated aqueous ammonia (1.2 mL) in ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5 minutes.

  • Workup: After cooling, the product crystallizes. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the product.

Synthesis of Thiophenes: Paal-Knorr and Gewald Syntheses

Thiophene derivatives are important intermediates in the synthesis of pharmaceuticals and electronic materials.

Paal-Knorr Thiophene Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[21]

Gewald Aminothiophene Synthesis: This is a multicomponent reaction between a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base.[22]

Comparative Data: Paal-Knorr Thiophene Synthesis

1,4-Dicarbonyl CompoundSulfurizing AgentConditionsTimeYield (%)Reference
2,5-HexanedioneP₄S₁₀Conventional (Toluene, reflux)4 h70[23][24]
2,5-HexanedioneP₄S₁₀Microwave (Solvent-free)5 min85[25]
1,4-Diphenyl-1,4-butanedioneLawesson's ReagentConventional (Toluene, reflux)3 h88[23]
1,4-Diphenyl-1,4-butanedioneLawesson's ReagentMicrowave (Solvent-free)10 min92[25]

Causality Behind Experimental Choices: Microwave-assisted Paal-Knorr synthesis offers significant advantages in terms of reduced reaction times and improved yields, particularly under solvent-free conditions.[25] The high temperatures rapidly achieved under microwave irradiation facilitate the thionation and subsequent cyclization steps.

Comparative Data: Gewald Aminothiophene Synthesis

KetoneActivated NitrileConditionsTimeYield (%)Reference
CyclohexanoneMalononitrileConventional (Ethanol, morpholine, 50-60°C)14-25 h32-82[26]
CyclohexanoneMalononitrileUltrasound (Solvent-free, morpholine)20-80 min40-78[26]
CyclohexanoneMalononitrileUltrasound (Water, Na₂Sₓ, 70°C)0.5-1 h84[27][28]

Causality Behind Experimental Choices: The application of ultrasound dramatically reduces the reaction time for the Gewald synthesis from hours to minutes.[26] The cavitation effect enhances the dissolution of elemental sulfur and promotes the initial Knoevenagel condensation. The use of water as a solvent under ultrasonic conditions, with sodium polysulfide as the sulfur source, represents a greener and highly efficient alternative.[27][28]

dot graph TD { subgraph "Gewald Aminothiophene Synthesis Workflow" A[Reactants: Ketone, Activated Nitrile, Sulfur, Base] --> B{Mixing}; B --> C{Energy Input}; C --> D[Knoevenagel Condensation]; D --> E[Michael Addition of Sulfur]; E --> F[Cyclization & Tautomerization]; F --> G[2-Aminothiophene Product]; end

}

Figure 3: Comparative workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: Ultrasound-Assisted Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [27][29]

  • Reagent Preparation: In a flask, mix cyclohexanone (0.98 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in water (10 mL).

  • Addition of Sodium Polysulfide: Add a solution of sodium polysulfide (prepared by heating sodium sulfide nonahydrate and sulfur in water).

  • Ultrasonication: Immerse the flask in an ultrasonic bath and sonicate at 70°C for 30 minutes.

  • Workup: Cool the reaction mixture, and the product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Synthesis of Indoles: The Fischer Indole Synthesis in Flow

The indole nucleus is a prominent feature in a vast number of natural products and pharmaceuticals. The Fischer indole synthesis is a classic and versatile method for its construction, involving the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[30]

Comparative Data: Fischer Indole Synthesis

KetonePhenylhydrazineConditionsTimeYield (%)Reference
CyclohexanonePhenylhydrazineBatch (Acetic acid, reflux)3-5 h70-80[31][32]
CyclohexanonePhenylhydrazineFlow (Acetic acid/isopropanol, 200°C, 75 bar)3 min96[32]
CyclopentanonePhenylhydrazineBatch (Various solvents)2-4 h60-75[31]
CyclopentanonePhenylhydrazineFlow (DMSO/H₂O/AcOH, 130°C)20 min85.8[31]

Causality Behind Experimental Choices: Continuous flow chemistry offers significant advantages for the Fischer indole synthesis. The ability to operate at high temperatures and pressures in a controlled and safe manner allows for a dramatic reduction in reaction time, from hours in batch to minutes in flow, with a concurrent increase in yield.[32] The precise control over residence time and temperature minimizes the formation of byproducts that can be problematic in batch reactions.

dot graph TD { subgraph "Fischer Indole Synthesis Workflow" A[Reactants: Phenylhydrazine, Ketone/Aldehyde, Acid Catalyst] --> B{Mixing}; B --> C{Energy Input & Reaction Environment}; C --> D[Hydrazone Formation]; D --> E{[11][11]-Sigmatropic Rearrangement}; E --> F[Cyclization & Aromatization]; F --> G[Indole Product]; end

}

Figure 4: Comparative workflow for the Fischer indole synthesis.

Experimental Protocol: Continuous Flow Fischer Indole Synthesis of Tetrahydrocarbazole [32]

  • System Setup: A continuous flow system consisting of two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator is assembled.

  • Reagent Solutions: Prepare a solution of cyclohexanone in acetic acid/isopropanol (3:1) and a separate solution of phenylhydrazine in the same solvent mixture.

  • Reaction Execution: Pump the two solutions at a defined flow rate (e.g., 5 mL/min) through the T-mixer and into the coil reactor, which is heated to 200°C and pressurized to 75 bar. The residence time is controlled by the flow rate and the reactor volume.

  • Product Collection: The output from the reactor is cooled and collected. The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.

III. Conclusion: A New Era of Synthetic Efficiency

The synthesis of heterocyclic compounds is a dynamic field that continues to evolve. While conventional heating methods remain valuable, the adoption of modern technologies such as microwave irradiation, ultrasonication, and continuous flow chemistry offers profound advantages in terms of reaction speed, efficiency, safety, and scalability. Furthermore, the emergence of visible-light photocatalysis provides a powerful tool for achieving novel and selective transformations under exceptionally mild conditions.

As senior application scientists, it is our responsibility to not only understand the "how" of these techniques but also the fundamental principles that drive their efficacy. By embracing a mechanistically informed approach to reaction design and optimization, we can accelerate the discovery and development of the next generation of pharmaceuticals, agrochemicals, and functional materials. This guide serves as a starting point for this endeavor, providing a framework for the comparative analysis of reaction conditions and empowering researchers to make data-driven decisions in their synthetic work.

IV. References

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  • Benefits of Continuous Flow Chemistry. Mettler Toledo. [URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/continuous-flow-chemistry.html]

  • FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. [URL: https://neuroquantology.com/index.php/journal/article/view/2939]

  • Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. [URL: Not Available]

  • Constructing Heterocycles by Visible Light Photocatalysis. CONICET. [URL: https://www.conicet.gov.ar/]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [URL: Not Available]

  • Photocatalytic systems: reactions, mechanism, and applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10292723/]

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  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00227]

  • Fundamentals of acoustic cavitation, ultrasound-assisted processes, and sonochemistry. [URL: Not Available]

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  • Fundamentals of Acoustic Cavitation in Sonochemistry. Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/287968533_Fundamentals_of_Acoustic_Cavitation_in_Sonochemistry]

  • Mass transfer of chemical specie in acoustic cavitation bubble. ResearchGate. [URL: https://www.researchgate.net/publication/358487739_Mass_transfer_of_chemical_specie_in_acoustic_cavitation_bubble]

  • Microwave chemistry. Wikipedia. [URL: https://en.wikipedia.org/wiki/Microwave_chemistry]

  • Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions. [URL: Not Available]

  • A comprehensive numerical analysis of heat and mass transfer phenomenons during cavitation sono-process. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5439977/]

  • Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. JOCPR. [URL: https://www.jocpr.com/articles/ultrasoundpromoted-synthesis-of-2aminothiophenes-accelerated-by-dabco-utilizing-peg200-as-solvent.pdf]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [URL: Not Available]

  • First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [URL: https://www.researchgate.net/publication/259182390_First_Gewald_reaction_ignited_by_sodium_polysulfide_Greener_ultrasound-promoted_synthesis_of_substituted_2-aminothiophenes_in_the_absence_of_catalyst]

  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-pyridine-synthesis-conventional-heating-vs-microwave-irradiation/]

  • SUPERHEATING EFFECTS OF MICROWAVE .pptx. Slideshare. [URL: https://www.slideshare.net/slideshow/superheating-effects-of-microwave-pptx/253689420]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. [URL: https://www.mdpi.com/1420-3049/25/14/3242]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9420081/]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263286/]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/679.shtm]

  • A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate. [URL: https://www.researchgate.net/publication/325656535_A_solventless_synthesis_of_2-aminothiophenes_via_the_Gewald_reaction_under_ultrasonic_conditions]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Putrov-Kovalenko/0d135860b7849e897925e04230671694f454a852]

  • Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. [URL: https://pharmacia.pensoft.net/article/111893/]

  • Fischer indole synthesis under flow conditions. ResearchGate. [URL: https://www.researchgate.net/publication/357618214_Fischer_indole_synthesis_under_flow_conditions]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate. [URL: https://www.researchgate.net/publication/221915478_Synthesis_and_Aromatization_of_Hantzsch_14-Dihydropyridines_under_Microwave_Irradiation_An_Overview]

  • Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-thiophene-synthesis.shtm]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [URL: Not Available]

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/229676632_Microwave-Assisted_Paal-Knorr_Reaction_-_Three-Step_Regiocontrolled_Synthesis_of_Polysubstituted_Furans_Pyrroles_and_Thiophenes]

  • Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [URL: https://www.aragen.com/blog/flow-chemistry-vs-batch-processes/]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

  • Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. ResearchGate. [URL: https://www.researchgate.net/publication/44589088_Comparative_study_of_conventional_and_microwave_induced_synthesis_of_selected_heterocyclic_molecules]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [URL: Not Available]

  • Organic Photoredox Catalytic Functionalization of Alkynones To Acess Heterocycles Containing 1,4-Dicarbonyl Structures and 3-Thioarylated Thioflavones. ResearchGate. [URL: https://www.researchgate.net/publication/363381014_Organic_Photoredox_Catalytic_Functionalization_of_Alkynones_To_Acess_Heterocycles_Containing_14-Dicarbonyl_Structures_and_3-Thioarylated_Thioflavones]

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  • Thiophene. [URL: Not Available]

  • Thiophene – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003224859-1/thiophene-mohammed-jawad-kadhim-mohammed-h-r-al-khafaji]

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A Comparative Guide to Isotopic Labeling Strategies: Evaluating Methyl 2-bromo-5-cyanobenzoate Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for quantitative analysis in mass spectrometry, enabling precise tracking of molecules in complex biological systems.[1] This guide provides a deep, comparative analysis of Methyl 2-bromo-5-cyanobenzoate as a potential, though not widely documented, labeling agent. By examining its chemical structure and projecting its reactivity, we will objectively compare its hypothetical performance against well-established labeling reagents. This analysis is grounded in fundamental chemical principles and supported by detailed experimental protocols for benchmark alternatives, offering field-proven insights into selecting the optimal labeling strategy for your research needs.

The Central Role of Isotopic Labeling in Modern Research

Isotopic labeling is a cornerstone of quantitative proteomics and metabolomics, particularly in the realm of drug discovery and development. The technique involves incorporating stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a molecule of interest.[1] This "heavy" version of the molecule is chemically identical to its natural, "light" counterpart but can be distinguished by its mass in a mass spectrometer.[2] This mass difference allows for the accurate quantification of changes in protein or metabolite abundance between different experimental conditions, such as control versus treated samples.[2]

A common application is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are critical for evaluating the pharmacokinetic profile of a drug candidate.[3][4] By using isotopically labeled versions of a drug, researchers can trace its fate in the body, identify metabolites, and quantify their formation, providing crucial data for safety and efficacy assessments.[3][5]

One powerful method for labeling is chemical derivatization, where a reactive, isotope-containing reagent is used to covalently tag a specific functional group on the analyte. This guide will explore the potential of this compound within this context, comparing it to standard, validated alternatives.

Deconstructing the Reagent: this compound

While this compound is known as a versatile building block in organic synthesis, its application as a dedicated isotopic labeling reagent is not well-documented in peer-reviewed literature.[6][7] However, a thorough analysis of its structure allows us to predict its reactivity and potential utility.

  • Bromo Group: This is the primary reactive site for labeling. As an alkyl halide on an aromatic ring, it can function as an electrophile, reacting with nucleophiles. This makes it a potential tool for targeting amino acids with nucleophilic side chains, such as the thiol group of cysteine or the amino group of lysine.

  • Methyl Ester & Cyano Groups: These groups influence the reactivity of the aromatic ring and provide potential sites for incorporating stable isotopes during the synthesis of the reagent itself. For example, a ¹³C-labeled methyl group could be introduced via a reaction with ¹³C-methyl iodide, or a ¹³C-labeled cyano group could be incorporated.

  • Reactivity Mechanism: The reaction would likely proceed via a nucleophilic substitution mechanism. The specific pathway (e.g., SNAr) would depend on the target nucleophile and reaction conditions. This mechanism is analogous to other haloacetyl-based labeling reagents.

The primary value of an isotopically labeled version of this compound would be to introduce a unique mass signature onto a target molecule, allowing it to be distinguished and quantified.

Comparative Analysis: Performance Against Market Alternatives

To objectively evaluate the potential of this compound, we compare it to three widely used classes of labeling reagents that target similar functional groups but operate via distinct mechanisms.

ParameterThis compound (Hypothetical)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)Isobaric Tags (TMT, iTRAQ)
Target Group(s) Thiols (Cys), Amines (Lys), Phenols (Tyr)Primarily Thiols (Cys)Highly Specific for Thiols (Cys)Primary Amines (Lys, N-terminus)
Reaction Mechanism Nucleophilic SubstitutionSN2 AlkylationMichael AdditionAcylation (Amide Bond Formation)
Reaction pH Neutral to Alkaline (e.g., 7.5-8.5)Neutral to Alkaline (e.g., 7.5-8.5)Near-Neutral (e.g., 6.5-7.5)Alkaline (e.g., 8.0-8.5)
Specificity Moderate; potential for off-target reactions.High for Cys, but can react with other nucleophiles.Very High for Cys.Very High for primary amines.
Key Advantages Provides a unique aromatic tag.Well-established, reliable chemistry.High specificity reduces sample complexity.Enables multiplexing (up to 18 samples).[2]
Potential Drawbacks Undocumented performance; potential for side reactions.Can label other residues at high pH.Reaction is not easily reversible.Higher cost; complex data analysis.

Experimental Workflows and Protocols

Trustworthy science relies on reproducible protocols. Below, we provide a generalized workflow for isotopic labeling and a specific, validated protocol for a common alternative to illustrate best practices.

General Isotopic Labeling Workflow

The following diagram outlines the essential steps in a typical chemical labeling experiment for quantitative mass spectrometry.

G General Workflow for Isotopic Labeling in Proteomics cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction & Quantification Reduction Reduction (e.g., DTT) ProteinExtraction->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation Labeling Labeling Reaction (Light vs. Heavy Reagent) Alkylation->Labeling Quenching Quenching (e.g., DTT, Cysteine) Labeling->Quenching SamplePooling Sample Pooling Quenching->SamplePooling Digestion Proteolytic Digestion (e.g., Trypsin) SamplePooling->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: A typical workflow for quantitative proteomics using isotopic labeling.

Protocol 1: Cysteine Alkylation with Isotopically Labeled Iodoacetamide

This protocol describes the differential labeling of two protein samples with "light" (¹²C) and "heavy" (¹³C) iodoacetamide for quantitative analysis of cysteine-containing peptides.

Materials:

  • Protein extracts from control and treated samples.

  • Urea (8 M) in 50 mM Tris-HCl, pH 8.5.

  • Dithiothreitol (DTT), 200 mM stock.

  • "Light" Iodoacetamide (¹²C₂-IAA), 500 mM stock in water.

  • "Heavy" Iodoacetamide (¹³C₂-IAA), 500 mM stock in water.

  • Trypsin (sequencing grade).

  • Formic Acid.

Procedure:

  • Protein Solubilization: Solubilize 1 mg of protein from each sample (control and treated) in 8 M urea buffer to a final concentration of 2 mg/mL.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This step is crucial to break disulfide bonds and expose cysteine residues for labeling.

  • Labeling:

    • To the control sample, add "light" ¹²C₂-IAA to a final concentration of 25 mM.

    • To the treated sample, add "heavy" ¹³C₂-IAA to a final concentration of 25 mM.

    • Incubate both samples in the dark for 45 minutes at room temperature. Alkylation of the reduced cysteines prevents disulfide bonds from reforming.

  • Quenching: Add DTT to a final concentration of 20 mM to both samples to consume any excess iodoacetamide. Incubate for 15 minutes. This prevents non-specific labeling of other residues.

  • Sample Pooling and Preparation for Digestion: Combine the "light" and "heavy" labeled samples. Dilute the mixture 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M, which is optimal for trypsin activity.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the sample with formic acid and desalt the resulting peptides using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Look for peptide pairs with a specific mass difference corresponding to the heavy and light labels to perform relative quantification.

Mechanistic Insights: Why the Chemistry Matters

The choice of labeling reagent dictates the experimental conditions and potential for side reactions. Understanding the underlying mechanism is key to designing a robust and self-validating protocol.

Caption: Reaction of a protein thiol with an alkylating agent vs. a maleimide.

  • Expertise in Action: The reactivity of the target nucleophile is highly pH-dependent. For cysteine (pKa ~8.3), a pH between 7.5 and 8.5 ensures a sufficient population of the highly reactive thiolate anion (S⁻), which is required for efficient alkylation. In contrast, maleimide reactions can proceed efficiently at a lower pH (6.5-7.5), which can increase specificity by minimizing the reactivity of other nucleophiles like lysine (pKa ~10.5).

  • Trustworthiness by Design: The inclusion of a quenching step is a self-validating measure. By adding a high concentration of a small molecule nucleophile (like DTT or L-cysteine), the reaction is definitively stopped, and the excess labeling reagent is consumed. This prevents the reagent from reacting non-specifically with other molecules during subsequent sample handling steps, ensuring that the observed labeling reflects the intended reaction window.

  • Preference for ¹³C over Deuterium: While deuterium is a common stable isotope, its bonds to carbon are stronger than those of hydrogen. This can lead to a "kinetic isotope effect" where deuterated molecules may react or be metabolized more slowly than their non-deuterated counterparts.[8] For quantitative accuracy, particularly in metabolic studies, ¹³C labels are often preferred as they have a negligible impact on reaction rates and are not susceptible to exchange with protons from the solvent.[3][9]

Conclusion and Recommendations

While This compound presents an interesting chemical structure with potential for nucleophilic targeting, its use in isotopic labeling studies is not established. Its performance, specificity, and potential for side reactions remain uncharacterized.

For researchers requiring robust, validated, and reproducible results, established reagents are the superior choice:

  • For highly specific labeling of cysteine residues , isotopically labeled N-Ethylmaleimide (NEM) is recommended due to its targeted Michael addition chemistry.

  • For general, reliable alkylation of cysteines, Iodoacetamide (IAA) is a cost-effective and well-understood option.

  • For high-throughput, multiplexed quantification of protein expression targeting primary amines, isobaric tags (TMT or iTRAQ) are the industry standard, despite their higher cost and data complexity.

The selection of a labeling reagent is a critical experimental choice that directly impacts data quality and interpretation. By understanding the underlying chemical principles and leveraging field-proven protocols, researchers can confidently generate accurate and meaningful quantitative data.

References

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023-06-15). Available at: [Link]

  • Flow Chemistry for Contemporary Isotope Labeling - X-Chem. Available at: [Link]

  • Stable Isotope Labeling Strategies - UWPR. Available at: [Link]

  • (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (2012). Available at: [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. Available at: [Link]

  • Isotope Labeling - Cerno Bioscience. Available at: [Link]

  • The Impact of carbon-13 and Deuterium on Relative Quantification of Proteins Using Stable Isotope Diethyl Labeling - PubMed. (2015-05-15). Available at: [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Methyl 5-bromo-2-cyanobenzoate - MySkinRecipes. Available at: [Link]

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A Comparative Guide to the Kinetic Profiles of Palladium-Catalyzed Reactions of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the kinetic behaviors of several cornerstone palladium-catalyzed cross-coupling reactions, using the electronically demanding substrate, Methyl 2-bromo-5-cyanobenzoate. This document moves beyond mere procedural descriptions to explore the underlying causality of experimental choices and outcomes, offering a robust framework for reaction optimization and mechanistic inquiry.

Introduction: Why Kinetic Studies Matter

In the synthesis of complex molecules for pharmaceuticals and advanced materials, efficiency and predictability are paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools, yet their performance with electronically challenging substrates like this compound can be unpredictable.[1] This substrate, featuring both an electron-withdrawing cyano group and a methyl ester, presents a unique electronic landscape that significantly influences reaction rates and mechanisms. Kinetic analysis provides a quantitative lens through which we can understand catalyst behavior, identify rate-limiting steps, and rationally design more efficient synthetic protocols.[2][3] This guide will compare the kinetic profiles of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing field-proven insights to accelerate your research and development.

Section 1: Foundational Concepts in Palladium-Catalyzed Kinetics

A universal feature of many palladium-catalyzed cross-coupling reactions is a catalytic cycle involving three principal steps: oxidative addition, transmetalation (or carbopalladation), and reductive elimination.[4][5] The overall rate of the reaction is dictated by the slowest step in this cycle, known as the Rate-Determining Step (RDS).

  • Oxidative Addition: The cycle typically begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl halide.[4][5] For many cross-coupling reactions involving aryl bromides, this step is the RDS.[4][5][6][7] The electronic properties of the aryl halide are critical; electron-withdrawing groups can accelerate this step.[1]

  • Transmetalation/Carbopalladation: In this step, the organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[4][6] In the Heck reaction, this is replaced by the coordination and migratory insertion of an alkene (carbopalladation).[8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond and regeneration of the active Pd(0) catalyst.[1] The steric and electronic properties of the ligands on the palladium center heavily influence the rate of this step.[10][11]

Generic Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R) Kinetic Experiment Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare Stock Solutions (ArBr, Boronic Acid, Int. Std.) B Degas Solvent A->B C Weigh Catalyst & Ligand into Reaction Vessel B->C D Add Solvent & Reagents to Vessel under N2 C->D E Heat to Temp & Start Stirring (t=0) D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Aliquots (e.g., with H2O/EtOAc) F->G H Analyze Quenched Samples by GC-FID G->H I Calculate [Product] vs. Internal Standard H->I J Plot [Product] vs. Time I->J K Determine Initial Rate from Linear Portion J->K

Sources

Illuminating the Mechanistic Nuances of Cross-Coupling Reactions: A DFT-Guided Comparison for the Synthesis of Methyl 2-amino-5-cyanobenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the palladium-catalyzed cross-coupling mechanism of Methyl 2-bromo-5-cyanobenzoate, leveraging Density Functional Theory (DFT) to unravel the intricate reaction pathways and provide a comparative framework for researchers, scientists, and drug development professionals.

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical industry. The synthesis of derivatives of this compound, a key building block for various bioactive compounds, often relies on these powerful transformations.[1][2] This guide provides an in-depth analysis of the reaction mechanism using Density Functional Theory (DFT), offering a comparative perspective against alternative synthetic strategies and elucidating the critical factors that govern reaction efficiency and selectivity.

The Generally Accepted Mechanism: A Three-Act Play

The widely accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, unfolds in three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4][5] DFT studies have been instrumental in dissecting each of these elementary steps, providing invaluable insights into the energetics and geometries of the transition states and intermediates involved.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex.[3][6] This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. DFT calculations have shown that this is often the rate-determining step of the overall reaction.[7][8] The nature of the phosphine ligands on the palladium catalyst plays a crucial role in modulating the energy barrier of this step.

  • Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center.[3][9] This process typically requires the presence of a base to activate the organoboron species.[10] DFT studies have shed light on the intricate role of the base and the solvent in facilitating this crucial bond-forming event.[9][10]

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the desired carbon-carbon bond, regenerating the palladium(0) catalyst.[3][11][12] This step is generally facile and exothermic. The electronic properties of the ligands and the nature of the coupling partners can influence the rate of reductive elimination.[12][13][14]

Visualizing the Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: DFT Insights into Alternative Pathways

While the traditional three-step mechanism provides a solid framework, DFT studies have revealed the existence of alternative and sometimes competing reaction pathways. For instance, the nature of the solvent and the specific ligands employed can favor different mechanistic routes.

Mechanistic StepConventional PathwayAlternative Pathway (DFT-Elucidated)Key Influencing FactorsSupporting DFT Evidence
Oxidative Addition Concerted, three-centered transition state.Stepwise, involving an initial η²-coordination of the aryl halide.[7][15]Solvent polarity, ligand sterics.Lower activation barriers in polar solvents for the stepwise pathway.
Transmetalation Base-assisted activation of the boronic acid.Direct reaction of the palladium-hydroxo complex with the boronic acid.[9]Base strength, water concentration.Favorable energetics for the hydroxo-palladium pathway in aqueous media.
Reductive Elimination Direct elimination from a four-coordinate Pd(II) complex.Dissociative pathway involving a three-coordinate T-shaped intermediate.[13]Ligand bite angle, steric bulk.Lower energy barriers for bulky ligands that favor ligand dissociation.

Experimental Protocols: A Guide to Practical Application

The insights gained from DFT studies can directly inform the design of more efficient and selective cross-coupling reactions. Below are representative experimental protocols for a Suzuki-Miyaura coupling of this compound.

Standard Suzuki-Miyaura Coupling Protocol:
  • To a dried flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for DFT Calculations:

The following workflow outlines the general steps for performing DFT calculations to investigate the mechanism of a cross-coupling reaction.

DFT Workflow cluster_0 System Setup cluster_1 Geometry Optimization cluster_2 Energy Calculations cluster_3 Analysis & Interpretation Define Reactants Define Reactants Choose Functional & Basis Set Choose Functional & Basis Set Define Reactants->Choose Functional & Basis Set Optimize Intermediates Optimize Intermediates Choose Functional & Basis Set->Optimize Intermediates Frequency Analysis (Intermediates) Frequency Analysis (Intermediates) Optimize Intermediates->Frequency Analysis (Intermediates) Locate Transition States Locate Transition States Optimize Intermediates->Locate Transition States Calculate Reaction Energies Calculate Reaction Energies Frequency Analysis (Intermediates)->Calculate Reaction Energies Frequency Analysis (TS) Frequency Analysis (TS) Locate Transition States->Frequency Analysis (TS) Calculate Activation Energies Calculate Activation Energies Frequency Analysis (TS)->Calculate Activation Energies Construct Reaction Profile Construct Reaction Profile Calculate Activation Energies->Construct Reaction Profile Calculate Reaction Energies->Construct Reaction Profile Compare with Experimental Data Compare with Experimental Data Construct Reaction Profile->Compare with Experimental Data

Caption: A generalized workflow for performing DFT calculations on a reaction mechanism.

Conclusion: The Synergy of Theory and Experiment

The application of DFT has revolutionized our understanding of complex catalytic cycles, such as the palladium-catalyzed cross-coupling of this compound. By providing a detailed energetic and structural map of the reaction landscape, these computational tools empower chemists to make rational decisions in catalyst design, ligand selection, and reaction optimization. The synergy between theoretical calculations and experimental validation is paramount for advancing the field of organic synthesis and accelerating the discovery of novel therapeutic agents. As computational power continues to grow, the predictive capability of DFT will undoubtedly play an even more significant role in shaping the future of chemical research.

References

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. [Link]

  • The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study - PubMed. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics - ACS Publications. [Link]

  • Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions | Journal of the American Chemical Society. [Link]

  • Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study - RSC Publishing. [Link]

  • Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence | Inorganic Chemistry - ACS Publications. [Link]

  • DFT calculation of reductive elimination pathway from 24‐Pd(II) complex... - ResearchGate. [Link]

  • DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study - RSC Publishing. [Link]

  • Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands - PubMed. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society - ACS Publications. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study - Sci-Hub. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate. [Link]

  • Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes | Organometallics - ACS Publications. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles - RSC Publishing. [Link]

  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC - NIH. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Request PDF - ResearchGate. [Link]

  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura coupling revisited: an integrated computational study - ResearchGate. [Link]

  • Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl | Organometallics. [Link]

  • Methyl 5-bromo-2-cyanobenzoate - MySkinRecipes. [Link]

  • This compound (C9H6BrNO2) - PubChemLite. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes - MDPI. [Link]

  • methyl 2-chloro-5-cyanobenzoate - C9H6ClNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • 2.2.1 Cross-Coupling Methods for Methylation - ResearchGate. [Link]

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. [Link]

  • Advances in Cross-Coupling Reactions - MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Scalability in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flask—Bridging Discovery and Production

In the journey from a novel molecular concept to a life-changing therapeutic, the question of scalability is not a matter of if, but when. A reaction that performs beautifully on a 100-milligram scale can become inefficient, hazardous, or economically unviable when scaled to kilograms or tons. This guide provides an in-depth comparison of major synthetic methodologies, moving beyond theoretical advantages to offer a practical, data-driven analysis of their scalability. As senior application scientists, our goal is to explain not just what to do, but why certain choices are made, grounding our recommendations in the fundamental principles of chemical engineering and process chemistry.

The transition from lab-scale discovery to industrial production can be visualized as a funnel. Initial discovery prioritizes novelty and diversity, while the later stages demand robustness, safety, and efficiency. Understanding the scalability of your chosen synthetic method early in development is critical to navigating this transition successfully.

cluster_0 The Scalability Funnel Discovery Discovery Chemistry (mg scale) Focus: Novelty, Speed Lead_Op Lead Optimization (g scale) Focus: SAR, Purity Discovery->Lead_Op Feasibility Process_Dev Process Development (kg scale) Focus: Robustness, Safety, Cost Lead_Op->Process_Dev Scalability Manufacture Manufacturing (ton scale) Focus: Efficiency, cGMP, Sustainability Process_Dev->Manufacture Validation

Caption: The Scalability Funnel from Discovery to Manufacturing.

A key aspect of evaluating scalability is the use of Green Chemistry metrics. Two of the most powerful are Process Mass Intensity (PMI) and Space-Time Yield (STY) .

  • Process Mass Intensity (PMI) : This is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[1][2] A lower PMI indicates a more efficient and less wasteful process.

    • PMI = (Total Mass In [kg]) / (Mass of Product [kg])

  • Space-Time Yield (STY) : This metric defines the mass of product formed per unit of reactor volume per unit of time (e.g., kg/L/day ).[3] STY is crucial for comparing the efficiency of different reactor types and scales.[4]

    • STY = (Mass of Product [kg]) / (Reactor Volume [L] * Time [day])

This guide will dissect and compare the core synthetic paradigms through the lens of these critical scalability parameters.

The Foundational Choice: Batch vs. Continuous Flow Synthesis

The decision to conduct a synthesis in a traditional stirred-tank reactor (batch) or in a continuously flowing stream (flow) is one of the most impactful choices in process development. While batch processing is the historical workhorse of the fine chemical and pharmaceutical industries, continuous flow chemistry has emerged as a powerful tool to overcome many of its inherent scaling limitations.[5][6][7]

Causality Behind the Scaling Behavior

The primary challenge in scaling batch reactions stems from a fundamental geometric principle: as the volume of a spherical reactor increases, its surface area does not keep pace. The volume increases with the cube of the radius (V ∝ r³), while the surface area—the only interface for heat exchange—increases with the square of the radius (A ∝ r²). This leads to a dramatic decrease in the surface-area-to-volume ratio, making heat transfer the primary bottleneck in large reactors.[8][9] Poor heat transfer for exothermic reactions can lead to thermal runaways, while for endothermic reactions, it can result in slow, inefficient processing. Similarly, achieving homogenous mixing in large tanks is challenging, leading to issues with product consistency and impurity profiles.[10]

Continuous flow chemistry elegantly circumvents these issues. By confining the reaction to narrow channels or tubes (microreactors), the surface-area-to-volume ratio remains exceptionally high, regardless of production scale.[5][11] This provides near-instantaneous heat transfer and highly efficient, diffusion-based mixing. Scaling up production in a flow system is typically achieved not by building a larger reactor, but by either increasing the flow rate of the reagents or by running multiple reactors in parallel ("numbering-up")—a far more predictable and linear scaling process.

cluster_batch Batch Synthesis Workflow cluster_flow Continuous Flow Workflow b_charge 1. Charge Reactor b_react 2. React (Heat/Cool) (Mixing & Heat Transfer Issues) b_charge->b_react b_quench 3. Quench b_react->b_quench b_workup 4. Workup & Isolate b_quench->b_workup b_clean 5. Clean Reactor (Downtime) b_workup->b_clean f_pump 1. Pump Reagents f_mix 2. Mix (Static Mixer) f_pump->f_mix f_react 3. React in Coil (Superior Control) f_mix->f_react f_collect 4. Collect Product (Steady State) f_react->f_collect

Caption: Comparison of Batch vs. Continuous Flow Unit Operations.

Data-Driven Comparison: The Synthesis of Ibuprofen

Ibuprofen is a widely manufactured API, and its synthesis provides an excellent case study for comparing batch and continuous flow methodologies. While traditional batch processes are well-established, they often involve long reaction times and significant waste.[12]

ParameterTraditional BatchContinuous FlowRationale & Reference
Reaction Time Hours to days~3 minutesEnhanced heat/mass transfer in flow accelerates reaction rates significantly.[7][11]
Productivity (STY) LowHigh (e.g., 8.09 g/h or ~70 kg/year from a lab-scale setup)Continuous operation eliminates downtime between batches and intensifies the process.[7][11]
Safety High risk with exotherms (e.g., Friedel-Crafts)Inherently safer due to small reaction volume and superior thermal control.[13]
PMI HighSignificantly LowerFlow processes often use fewer solvent-intensive workup steps and can sometimes be run neat.[13]
Scalability Complex, non-linearSimple, linear (numbering-up)Scaling flow is a matter of extending run time or adding parallel lines, not redesigning equipment.[11]
Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a Nobel prize-winning reaction fundamental to modern drug development. Scaling this reaction requires careful control of catalyst activity, reagent addition, and thermal output. The following protocol is adapted from a kilogram-scale synthesis developed for a pharmaceutical intermediate.[14]

Objective: To perform a scalable Suzuki-Miyaura coupling in an aqueous medium, minimizing residual palladium and halogenated impurities.

Materials:

  • Aryl Bromide (Substrate 1)

  • Aryl Boronic Acid (Substrate 2)

  • Palladium Catalyst (e.g., XPhos-Pd-G3)

  • Base (e.g., K₃PO₄)

  • Surfactant (e.g., TPGS-750-M)

  • Degassed Water

  • Toluene

  • Nitrogen Source

Procedure (Batch, Kilogram-Scale):

  • Vessel Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical as the active Pd(0) species is oxygen-sensitive.

  • Reagent Charging: To the reactor, charge the Aryl Bromide (1.0 kg, 1.0 equiv), Aryl Boronic Acid (1.1 equiv), K₃PO₄ (2.5 equiv), and TPGS-750-M surfactant (5 wt %).

  • Solvent Addition: Add degassed water (10 L). The use of a surfactant like TPGS-750-M creates micelles that act as "microreactors," facilitating the reaction between organic substrates in an aqueous bulk medium, significantly improving the process's green profile.[14]

  • Catalyst Addition: Under a strong nitrogen counter-flow, add the palladium catalyst (0.01 mol %).

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by HPLC until the starting aryl bromide is <1%.

  • Workup & Palladium Removal: Cool the reaction to room temperature. Add Toluene (10 L) and a 20% aqueous sodium bisulfite solution.[15] Heat to 50 °C for 1 hour. This step is a reductive quench that helps remove residual palladium into the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization.

Building Large Molecules: Solid-Phase vs. Solution-Phase Synthesis

For large molecules like peptides and oligonucleotides, the synthetic strategy is dominated by the choice between a solid-phase or solution-phase approach. This decision profoundly impacts scalability, purification, and automation potential.

Causality Behind the Scaling Behavior

Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves building a peptide chain step-by-step while it is covalently attached to an insoluble polymer resin.[16] The key advantage is the simplification of purification: excess reagents and byproducts are simply washed away after each coupling and deprotection step.[3] This makes SPPS highly amenable to automation and high-throughput synthesis, which is ideal for early-stage discovery.[8][17] For manufacturing, SPPS is highly scalable for many therapeutic peptides, with well-established protocols and equipment for producing multi-kilogram batches.[8] Its primary scaling challenge arises with very long or hydrophobic sequences, which can aggregate on the resin, leading to incomplete reactions and difficult purifications.[3]

Solution-Phase Peptide Synthesis (LPPS) is the classical approach where all reactions and purifications occur in solution.[16] While more labor-intensive due to the need for purification (e.g., chromatography or crystallization) after each step, LPPS can be advantageous for very large-scale production of shorter peptides or for complex sequences that are prone to aggregation in SPPS.[3][18] By synthesizing smaller peptide fragments in solution and then ligating them together (a convergent approach), chemists can often achieve higher overall yields and purity for challenging targets.[3]

Data-Driven Comparison: The Synthesis of Semaglutide

Semaglutide, a 31-amino acid peptide API for treating type 2 diabetes, is a relevant example. Its complex structure, which includes a fatty acid modification, presents significant synthetic challenges.[19]

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (LPPS)Rationale & Reference
Speed & Automation High (fully automatable)Low (labor-intensive purification)SPPS purification is a simple filtration/wash, ideal for automation.[16][17]
Scale Excellent for mg to multi-kg scale.Advantageous for very large-scale (>100 kg) or for fragment synthesis.[3]
Purification Simple washes during synthesis; final HPLC purification.Complex purification (crystallization/chromatography) after each fragment coupling.[18]
PMI Very High (Average PMI per amino acid ~874)Can be lower at very large scales if crystallization is used instead of chromatography.[1]
Key Challenge Aggregation of long/hydrophobic sequences on resin.Cumulative yield loss over many steps; difficult purification.Aggregation is a known failure mode in SPPS.[3] LPPS requires high-yielding steps to be viable.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the manual synthesis of a short peptide sequence on a resin support, illustrating the core principles scalable in automated synthesizers.

Objective: To synthesize a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) using manual Fmoc-SPPS.

Materials:

  • Fmoc-Leu-Wang Resin (pre-loaded resin)

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU (activator), DIPEA (base)

  • Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Kaiser Test reagents (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Place the Fmoc-Leu-Wang resin in a fritted reaction vessel. Add DMF and let it swell for 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute piperidine treatment. This removes the Fmoc protecting group from the N-terminus of leucine, preparing it for the next amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling: In a separate vial, pre-activate the next amino acid (Fmoc-Phe-OH, 3 equiv.) by dissolving it in DMF with HBTU (3 equiv.) and DIPEA (6 equiv.) for ~2 minutes. Add this activation mixture to the resin.

  • Reaction & Monitoring: Agitate the reaction for 1-2 hours. Take a small sample of resin beads and perform a Kaiser test. A blue color indicates a free primary amine (incomplete reaction), while a yellow/clear color indicates a complete coupling. If incomplete, allow the reaction to proceed longer or repeat the coupling.

  • Washing: Once coupling is complete, drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid (Gly, Gly, Tyr).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Side-Chain Deprotection: Dry the resin. Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step simultaneously cleaves the completed peptide from the resin and removes the side-chain protecting groups (e.g., tBu from Tyr).

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Purification: Purify the crude peptide using preparative HPLC.

Enabling Technologies for Scalable Synthesis

Beyond the core choice of batch vs. flow or solid vs. solution, several enabling technologies offer unique advantages and present specific scalability challenges.

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates reactions by direct dielectric heating of polar molecules, leading to rapid temperature increases and often dramatically reduced reaction times and higher yields compared to conventional heating.[2][20]

  • Scalability Challenge: The primary hurdle is the penetration depth of microwaves. In small lab vials, heating is uniform. However, in large, conventional batch reactors, the microwaves are absorbed by the outer layers of the solvent, leading to non-uniform heating and potential "hot spots."[21]

  • Scalable Solution: The integration of microwave technology with continuous flow reactors is the most effective solution.[10][22] Pumping the reaction mixture through a thin, microwave-transparent tube (e.g., PFA or SiC) ensures uniform irradiation and precise temperature control, making the benefits of microwave heating accessible at a production scale.[10] Dedicated large-scale batch microwave reactors have also been developed, but flow remains a more robust approach.[13][23]

ParameterConventional Heating (Oil Bath)Microwave (Batch Vial)Microwave (Continuous Flow)Reference
Reaction Time HoursMinutesMinutes[2]
Yield VariableOften HigherHigh & Consistent[24]
Scale Limit None (but heat transfer is an issue)GramsKilograms/hour[10][13]
Temperature Control Slow, potential for overshootRapid, preciseRapid, precise[20]
Photoredox Catalysis

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling novel and powerful chemical transformations under exceptionally mild conditions.[25][26]

  • Scalability Challenge: The "photon problem." According to the Beer-Lambert law, light intensity decreases exponentially as it passes through an absorbing medium.[23] In a large batch reactor, the outer layers of the solution absorb all the light, leaving the core of the reactor dark and unreactive. This severely limits productivity and makes scaling photochemical reactions notoriously difficult.[23][27]

  • Scalable Solution: Again, continuous flow is the key. Pumping the reaction through narrow, transparent tubing ensures that all molecules are uniformly and consistently irradiated.[28] This transforms photochemistry from a lab curiosity into a viable industrial tool, with studies showing dramatic improvements in efficiency and throughput.[28][29]

ParameterPhotochemistry (Batch Flask)Photochemistry (Continuous Flow)Rationale & Reference
Light Penetration Poor, non-uniformExcellent, uniformThe short path length in flow reactors overcomes the Beer-Lambert law limitations.[23]
Productivity (STY) Very LowHighConsistent irradiation of the entire reaction volume maximizes efficiency.[28]
Reproducibility Poor (dependent on lamp/flask setup)High (standardized reactor setup)Flow reactors provide a consistent geometry and light path.[25]
Scale-up Example 87 mg product10.3 g product (30.9x efficiency improvement)Direct experimental comparison of a decarboxylative coupling reaction.[28]
Enzymatic Synthesis (Biocatalysis)

Biocatalysis uses enzymes to perform chemical transformations. It is renowned for its unparalleled selectivity (chemo-, regio-, and stereoselectivity) and its ability to operate under mild, aqueous conditions, making it a cornerstone of green chemistry.[14][30]

  • Scalability Challenge: Historically, challenges included enzyme stability (temperature, pH, solvent tolerance), availability, and cost. Removing or recycling the enzyme from the product stream was also a concern.

  • Scalable Solution: Modern enzyme engineering techniques like directed evolution have dramatically improved the robustness and activity of enzymes, tailoring them for specific industrial processes.[12] Furthermore, enzyme immobilization—attaching the enzyme to a solid support—allows them to be used in packed-bed reactors in a continuous flow setup. This simplifies product separation and allows the expensive biocatalyst to be reused for many cycles, making the process economically viable at scale.[12][14]

Conclusion: A Decision Framework for Scalable Synthesis

Choosing the right synthetic method is a multi-faceted decision that depends on the specific chemistry, target scale, and project goals. There is no single "best" method; rather, there is a most appropriate method for a given challenge. The following decision tree provides a logical framework for navigating this choice.

start Start: New Synthesis q_exo Highly Exothermic or Hazardous? start->q_exo q_photo Requires Light? q_exo->q_photo No res_flow Strongly Consider Continuous Flow q_exo->res_flow Yes q_molecule Molecule Type? q_photo->q_molecule No res_photo_flow Photochemical Flow Reactor q_photo->res_photo_flow Yes q_scale Target Scale? q_molecule->q_scale Small Molecule q_automation High-Throughput Screening Needed? q_molecule->q_automation Peptide/ Oligonucleotide q_scale->res_flow Large (>100 kg) res_batch Batch Synthesis is a Viable Start q_scale->res_batch Lab/Kilo (<100 kg) res_spps Solid-Phase Synthesis (SPPS) q_automation->res_spps Yes res_lpps Solution-Phase (LPPS) or Fragment Synthesis q_automation->res_lpps No, or very long/complex

Sources

A Senior Application Scientist's Guide to Purity Analysis of Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] These powerful methods, including the Suzuki, Heck, and Buchwald-Hartwig reactions, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing active pharmaceutical ingredients (APIs).[1][3] However, the very nature of these catalytic systems introduces a unique set of challenges related to product purity. Ensuring the removal of process-related impurities, especially residual palladium and ligand-derived byproducts, is paramount for the safety and efficacy of any drug candidate.[4][5][6]

This guide provides an in-depth comparison of purity analysis strategies for products derived from different cross-coupling methods. Moving beyond a simple recitation of protocols, we will delve into the mechanistic origins of common impurities, the rationale behind selecting appropriate analytical and purification techniques, and the regulatory landscape that governs purity standards in drug development.

The Criticality of Purity in Drug Development

Regulatory bodies like the FDA and EMA have established stringent guidelines for acceptable levels of impurities in pharmaceutical products.[4][7] The International Council for Harmonisation (ICH) Q3A/B/C/D guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances and products.[7][8] For instance, the ICH Q3A guideline sets thresholds for reporting (≥0.03%), identifying (≥0.05%), and qualifying (≥0.05%) impurities based on the maximum daily dose of the drug.[7] Failure to meet these standards can lead to significant delays or even derail a drug development program.[8]

Understanding Impurity Profiles of Common Cross-Coupling Reactions

The choice of cross-coupling reaction significantly influences the types of impurities that are likely to be present in the crude product. A thorough understanding of the reaction mechanism is therefore the first line of defense in developing a robust purity analysis strategy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is one of the most widely used cross-coupling methods.[9] However, it is not without its challenges in terms of side reactions.

Common Impurities:

  • Homocoupling Products: Dimerization of the starting aryl halide or boronic acid can occur, leading to biaryl impurities.[10][11]

  • Protodeborylation/Dehalogenation Products: The boronic acid can undergo hydrolysis or protonation, leading to the formation of an arene byproduct.[9][10] Similarly, the aryl halide can be reduced to the corresponding arene.[10]

  • Boronic Acid Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to the formation of phenols, boroxines, or boronic acid esters.[10]

  • Palladium Black: Aggregation and precipitation of the palladium catalyst can occur, reducing reaction efficiency and contaminating the product.[10]

The formation of these byproducts is often influenced by reaction conditions such as the choice of catalyst, ligand, base, and solvent, as well as the presence of oxygen.[10][11][12]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[13] While highly versatile, it can also generate a range of impurities.

Common Impurities:

  • Isomeric Products: The regioselectivity of the alkene insertion can sometimes be difficult to control, leading to a mixture of isomeric products.

  • Reductive Heck Products: Instead of β-hydride elimination, the intermediate can undergo conjugate addition, leading to a saturated byproduct.[14]

  • Catalyst-Related Impurities: As with other palladium-catalyzed reactions, residual palladium and ligand degradation products are a concern. The stability of the catalyst is a key factor in minimizing these impurities.[15]

Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds, coupling amines with aryl halides or pseudohalides.[3][16] The reaction is known to be sensitive to reaction conditions, which can impact the impurity profile.[17]

Common Impurities:

  • Dehalogenation of the Aryl Halide: This is a common side reaction, particularly with more reactive catalysts or at higher temperatures.[18]

  • Multiple Aminations: If the amine or aryl halide has multiple reactive sites, undesired side products can form.[18]

  • Ligand-Related Byproducts: The phosphine ligands used in these reactions can be oxidized or otherwise degraded, leading to impurities that can be challenging to remove.[19]

A Comparative Overview of Analytical Techniques for Purity Assessment

A multi-pronged, or "orthogonal," approach to analytical testing is crucial for a comprehensive assessment of product purity.[20][21] Relying on a single technique can lead to co-eluting impurities being missed.[20]

Analytical TechniquePrincipleApplication in Cross-Coupling AnalysisAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityGold standard for quantifying organic impurities, starting materials, and the main product.[4]High precision, versatility, and can be coupled with various detectors (UV, MS).[4]May not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, with mass-based detectionIdeal for analyzing volatile impurities, residual solvents, and certain byproducts.[4]High sensitivity and specificity for volatile compounds.[4]Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nucleiUsed for structural elucidation of the main product and any isolated impurities. Can also be used for quantitative analysis (qNMR).[22]Provides detailed structural information.Lower sensitivity compared to chromatographic methods for trace impurity detection.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Highly sensitive elemental analysisThe preferred method for quantifying trace levels of residual palladium and other elemental impurities.[23][24]Extremely low detection limits.Does not provide information on the chemical form of the metal.

Purification Strategies: Removing Process-Related Impurities

Effective purification is a critical step in achieving the high purity levels required for APIs. The choice of method depends on the nature of the product and the impurities present.

Purification MethodPrincipleApplication for Cross-Coupling ProductsAdvantagesDisadvantages
Crystallization Separation based on differences in solubilityOften effective for removing palladium impurities, which may remain in the mother liquor.[23]Can provide a highly purified product in a single step.Product loss can occur, and it may not be effective for all impurities.[24][25]
Column Chromatography Separation based on differential adsorption to a stationary phaseA versatile technique for separating the desired product from byproducts and catalyst residues.[26]Can separate complex mixtures.Can be time-consuming and require large volumes of solvent.
Adsorption (Scavengers) Use of solid-supported materials with high affinity for specific impuritiesHighly effective for removing residual palladium using scavengers containing thiol, amine, or other functional groups.[23][24] Activated carbon is also widely used.[24][25][27]High selectivity for the target impurity.Can lead to product loss through non-specific binding.[24] The cost of specialized scavengers can be high.[27]
Extraction Partitioning of components between two immiscible liquid phasesCan be used to remove certain types of impurities, but often not efficient for removing all catalyst residues.[23][26]Simple and scalable.Limited by the partitioning behavior of the components.
Filtration Physical separation of solid particles from a liquidUseful for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.[23][26]Simple and fast.Only effective for insoluble impurities.

Visualizing the Purity Analysis Workflow

A systematic workflow is essential for ensuring the comprehensive analysis and purification of cross-coupling products.

PurityAnalysisWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Quality Control CrudeProduct Crude Cross-Coupling Product InitialAnalysis Initial Purity Screen (HPLC, LC-MS) CrudeProduct->InitialAnalysis ImpurityID Impurity Identification (NMR, HRMS) InitialAnalysis->ImpurityID If unknown impurities are detected Purification Purification Strategy (Crystallization, Chromatography, Scavengers) InitialAnalysis->Purification ImpurityID->Purification FinalPurity Final Purity Assessment (Orthogonal HPLC Methods) Purification->FinalPurity ResidualPd Residual Palladium Analysis (ICP-MS) FinalPurity->ResidualPd Documentation Documentation for Regulatory Submission ResidualPd->Documentation

Caption: Workflow for Purity Analysis of Cross-Coupling Products.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for the purity analysis of a cross-coupling product. Method validation is crucial to ensure its accuracy, precision, and reliability.[4]

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the sample into a 1.5 mL HPLC vial. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1 mg/mL. Ensure complete dissolution.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm (or a wavelength appropriate for the analyte).

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the area percent of the main peak and all impurity peaks. c. Identify known impurities by comparing their retention times with those of authentic standards, if available.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

This protocol describes a general procedure for removing residual palladium from a solution of the cross-coupling product using a solid-supported scavenger.

1. Scavenger Selection and Preparation: a. Choose a suitable thiol-based scavenger (e.g., silica-bound mercaptopropyl groups). b. The amount of scavenger required will depend on the initial palladium concentration. A typical starting point is 5-10 equivalents of scavenger relative to the amount of palladium.

2. Scavenging Procedure: a. Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[23] b. Add the scavenger to the solution. c. Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[23] d. Monitor the removal of palladium by taking small aliquots of the solution, filtering, and analyzing by ICP-MS.

3. Work-up: a. Once the palladium level is acceptable, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[23] b. Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[23] c. Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[23]

4. Analysis: a. Analyze the palladium content of the purified product using ICP-MS to confirm successful removal.[23]

Visualizing Impurity Sources

Understanding the origin of impurities is key to preventing their formation.

ImpuritySources cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_impurities Potential Impurities CrossCoupling Cross-Coupling Reaction Homocoupling Homocoupling Products CrossCoupling->Homocoupling Dehalogenation Dehalogenation/ Protodeborylation CrossCoupling->Dehalogenation SideProducts Other Side Products CrossCoupling->SideProducts ResidualPd Residual Palladium CrossCoupling->ResidualPd LigandDeg Ligand Degradation Products CrossCoupling->LigandDeg ResidualSolvents Residual Solvents CrossCoupling->ResidualSolvents ArylHalide Aryl Halide/Triflate ArylHalide->CrossCoupling CouplingPartner Boronic Acid/Alkene/Amine CouplingPartner->CrossCoupling Catalyst Palladium Catalyst Catalyst->CrossCoupling Ligand Ligand Ligand->CrossCoupling Base Base Base->CrossCoupling Solvent Solvent Solvent->CrossCoupling

Caption: Sources of Impurities in Cross-Coupling Reactions.

Conclusion

The purity of an active pharmaceutical ingredient is a non-negotiable aspect of drug development. For APIs synthesized via cross-coupling reactions, a deep understanding of the potential impurities, coupled with a robust and orthogonal analytical and purification strategy, is essential. By carefully considering the specific cross-coupling method employed and adhering to regulatory guidelines, researchers can confidently advance their drug candidates through the development pipeline, ensuring both safety and efficacy for patients.

References

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  • Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25). (n.d.). ResearchGate.
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 2-bromo-5-cyanobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision point that reverberates through the entire synthetic route, influencing everything from reaction efficiency to the final cost of goods. Methyl 2-bromo-5-cyanobenzoate (CAS No. 1031927-03-3) is a highly functionalized aromatic building block that has gained prominence as a key intermediate, particularly in the synthesis of complex pharmaceutical agents.[1][2] This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance and economic viability against its primary alternative, Methyl 2-chloro-5-cyanobenzoate, supported by experimental insights and protocols.

The Strategic Value of this compound

This compound is a trifunctional reagent whose value lies in the orthogonal reactivity of its constituent groups.[2]

  • Aryl Bromide: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This functionality is the primary reactive site for building molecular complexity.

  • Nitrile Group: The cyano (C≡N) group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form heterocycles.

  • Methyl Ester: The ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected in later synthetic steps.

This combination makes the molecule an ideal starting point for the synthesis of various targeted therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs effective in tumors with deficient DNA repair mechanisms.[4][5][6]

Head-to-Head Comparison: The Bromide vs. The Chloride

The most direct competitor to this compound is its chlorinated analog, Methyl 2-chloro-5-cyanobenzoate (CAS No. 914106-36-8).[7] The choice between the two hinges on a classic synthesis trade-off: reactivity versus cost.

MetricThis compoundMethyl 2-chloro-5-cyanobenzoateRationale & Causality
Reactivity High Moderate The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This facilitates the initial, often rate-limiting, oxidative addition step in Pd-catalyzed cycles.[8][9]
Typical Conditions Milder temperatures, lower catalyst loading, broader ligand scope.Higher temperatures, higher catalyst loading, requires more specialized, electron-rich ligands (e.g., Buchwald-type biarylphosphines).The higher activation energy required to cleave the C-Cl bond necessitates more forcing conditions and more active (and often more expensive) catalyst systems.
Relative Cost

$
$ Bromine is a more expensive raw material than chlorine, and bromination processes can be more complex than chlorination, leading to a higher final cost for the reagent.[10]
Versatility Excellent for discovery and medicinal chemistry where reaction success and speed are prioritized.Preferred for process chemistry and large-scale manufacturing where cost optimization is paramount.The reliability of the bromide allows for rapid analog synthesis, while the low cost of the chloride justifies the initial investment in process optimization for scale-up.
Availability Widely available from numerous chemical suppliers.[11][12][13]Readily available, often from the same suppliers as the bromide.[7][14]Both are commercially accessible, though stock levels may vary.

Visualization of the Decision-Making Workflow

The selection between the bromo- and chloro-analogs can be streamlined into a logical workflow. The following diagram illustrates the key decision points for a synthetic chemist.

start Project Goal Definition q1 Primary Driver? start->q1 proc_bromo Select this compound q1->proc_bromo  Reaction Success & Speed proc_chloro Select Methyl 2-chloro-5-cyanobenzoate q1->proc_chloro  Cost Reduction   q2 Substrate Scope? reason_bromo2 Ideal for: - Complex, sensitive substrates - Broad exploration of analogs q2->reason_bromo2 Diverse or Challenging proc_bromo->q2 reason_bromo1 Prioritizes: - High Yield - Reaction Robustness - Speed to Target proc_bromo->reason_bromo1 reason_chloro Prioritizes: - Cost of Goods (COGS) - Large-Scale Production proc_chloro->reason_chloro pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L₂) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Ar'(L₂) oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂, Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Sources

A Comparative Guide to Green Chemistry Metrics for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Yield — Quantifying the "Greenness" of Synthesis

In the landscape of modern drug development and fine chemical synthesis, the pursuit of efficiency has evolved beyond maximizing product yield. Today, a holistic assessment of a reaction's environmental impact is paramount. Green chemistry metrics provide a quantitative framework to evaluate the sustainability of chemical processes, moving us from qualitative descriptors to data-driven decision-making. For professionals in pharmaceutical and chemical research, these tools are indispensable for designing cost-effective, safer, and more environmentally benign synthetic routes.[1][2][3]

Methyl 2-bromo-5-cyanobenzoate is a versatile building block, frequently employed in the synthesis of complex pharmaceutical intermediates due to its distinct functional handles.[4][5] The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[6] However, the "greenness" of these powerful reactions can vary significantly based on the chosen methodology.

This guide provides an in-depth comparison of two common palladium-catalyzed transformations of this compound: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination . By applying key green chemistry metrics, we will dissect these reactions to reveal their intrinsic efficiencies and environmental footprints, offering field-proven insights to guide your experimental choices.

The Metrics That Matter: A Chemist's Toolkit for Sustainability

To objectively compare our chosen reactions, we will employ a suite of widely adopted green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms incorporated into the desired product.[7] It is a fundamental concept but does not account for yield, excess reagents, or solvent waste.

  • Reaction Mass Efficiency (RME): A more practical metric that relates the mass of the final product to the total mass of reactants used, accounting for stoichiometry and reaction yield.[8][9]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, this metric quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process.[8]

  • Process Mass Intensity (PMI): The gold standard in the pharmaceutical industry, PMI provides the most holistic view by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[1][2][10][11]

The logical workflow for applying these metrics to compare synthetic routes is illustrated below.

G cluster_reactions Model Reactions cluster_inputs Experimental Inputs cluster_metrics Green Chemistry Metrics Calculation cluster_analysis Comparative Analysis Reaction_A Reaction A: Suzuki-Miyaura Coupling Reactants Mass of Reactants (Substrate, Reagent) Reaction_A->Reactants Ancillaries Mass of Ancillaries (Solvents, Catalysts, Bases, Workup Materials) Reaction_A->Ancillaries Reaction_B Reaction B: Buchwald-Hartwig Amination Reaction_B->Reactants Reaction_B->Ancillaries AE Atom Economy (AE) (Theoretical) Reactants->AE RME Reaction Mass Efficiency (RME) Reactants->RME E_Factor E-Factor Ancillaries->E_Factor PMI Process Mass Intensity (PMI) (Holistic) Ancillaries->PMI Comparison Side-by-Side Comparison of Metrics AE->Comparison RME->E_Factor RME->Comparison E_Factor->PMI E_Factor->Comparison PMI->Comparison Conclusion Selection of Greener Pathway Comparison->Conclusion

Caption: Workflow for evaluating and comparing synthetic routes using green chemistry metrics.

Comparative Analysis: Suzuki vs. Buchwald-Hartwig

We will now evaluate two hypothetical, yet realistic, protocols for the cross-coupling of this compound. Both reactions start with 10 g of the substrate and are designed to achieve a 90% isolated yield.

Reaction A: Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond, a staple in biaryl synthesis. The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and the use of relatively non-toxic and stable organoboron reagents.[7][12][13]

Caption: Suzuki-Miyaura coupling of this compound.

Reaction B: Buchwald-Hartwig Amination

This reaction constructs a carbon-nitrogen bond, crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[14][15] The choice of ligand and base is critical to the success and efficiency of this transformation.[16][17]

Caption: Buchwald-Hartwig amination of this compound.

Quantitative Data Summary

The following table summarizes the calculated green chemistry metrics for our two model reactions, based on the detailed experimental protocols provided in the appendix.

MetricFormulaReaction A: Suzuki-MiyauraReaction B: Buchwald-HartwigGreener Choice
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%67.2%58.7%Suzuki
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100%55.4%43.1%Suzuki
E-Factor (Total Mass In - Mass of Product) / Mass of Product31.943.5Suzuki
Process Mass Intensity (PMI) Total Mass In / Mass of Product32.944.5Suzuki

Expertise & Field-Proven Insights: Interpreting the Numbers

At first glance, the Suzuki-Miyaura coupling appears unequivocally "greener" across all metrics. However, a senior scientist knows that the numbers only tell part of the story. The causality behind these values reveals crucial insights for process optimization.

Atom Economy: The Theoretical Ideal

The Suzuki-Miyaura reaction shows a higher theoretical atom economy. This is because the primary byproducts are from the inorganic base (e.g., KBr, KHCO₃) and boric acid derivatives, which have lower molecular weights compared to the protonated base and salt byproducts in the Buchwald-Hartwig reaction (e.g., NaBr, t-butanol from the base). While AE is a valuable starting point, its limitation is stark: it ignores the vast quantities of solvent and other auxiliary materials that dominate the mass intensity of a process.[7]

PMI and E-Factor: The Reality of the Flask

The Process Mass Intensity (PMI) is where the true environmental cost becomes evident.[1][3] For both reactions, the PMI values of 32.9 and 44.5 are dominated by solvent usage, a common scenario in the pharmaceutical industry where typical PMIs can range from 100 to over 500.[3][10]

Why the difference?

  • Solvent Choice & Volume: Our model Suzuki reaction uses a biphasic Toluene/Water system, common for this chemistry, which increases the total solvent mass. The Buchwald-Hartwig uses only Toluene. However, the workup for both reactions, involving aqueous washes and extraction with an organic solvent (Ethyl Acetate), contributes significantly to the PMI. Optimizing workup procedures—for instance, by using direct crystallization instead of extensive liquid-liquid extractions—is a key strategy for reducing PMI.

  • Base Stoichiometry and Nature: The Buchwald-Hartwig amination often requires a strong, bulky base like sodium tert-butoxide in stoichiometric excess. The mass of this base and its byproducts contributes more significantly to the waste stream than the potassium carbonate used in the Suzuki reaction.

The Catalyst and Solvent Dilemma
  • Palladium's Footprint: While palladium catalysts are highly efficient and used in small quantities, they are precious, toxic heavy metals with a significant environmental impact from mining and refining.[18][19][20] A critical, though often uncalculated, aspect of green chemistry is the need for efficient catalyst removal from the final product and the potential for catalyst recycling, which can dramatically improve the lifecycle assessment of a process.[21][22]

  • Solvent Selection: Solvents typically account for the largest mass component of a non-bulk chemical reaction.[11] The choice of toluene and ethyl acetate in these protocols is common but not ideal. Authoritative resources like the CHEM21 Solvent Selection Guide classify both as "problematic" and recommend seeking alternatives.[23][24] Greener syntheses would explore replacing these with more benign solvents like 2-MeTHF, CPME, or even aqueous systems where possible.[25][26][27][28]

Conclusion: A Data-Driven Path to Greener Synthesis

Based on our analysis, the Suzuki-Miyaura coupling presents a more mass-efficient and less wasteful pathway for the C-C bond formation of this compound compared to the Buchwald-Hartwig amination for C-N bond formation, under these specific, representative conditions. Its higher atom economy and superior performance in RME, E-Factor, and PMI make it the preferable choice from a green chemistry perspective when a C-C bond is the synthetic goal.

However, this guide's primary purpose is to illustrate the methodology of comparison. The choice between two distinct synthetic transformations ultimately depends on the target molecule. The critical takeaway is the power of green chemistry metrics to move beyond simple yield calculations. By systematically evaluating factors like solvent choice, reagent stoichiometry, and workup procedures, researchers can identify the key drivers of waste and inefficiency in any given protocol. Applying metrics like PMI early in route development allows for the rational design of syntheses that are not only scientifically elegant but also sustainable and economically viable.[1][3]

Appendix: Detailed Experimental Protocols

The following protocols are self-validating systems, providing the necessary detail for reproducibility and accurate metric calculation.

Protocol A: Suzuki-Miyaura Coupling
  • To a 500 mL round-bottom flask, add this compound (10.0 g, 41.66 mmol), Phenylboronic acid (6.10 g, 50.0 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.96 g, 0.83 mmol, 2 mol%).

  • Add Toluene (150 mL) and a 2M aqueous solution of Potassium Carbonate (K₂CO₃) (41.7 mL, 83.4 mmol, 2.0 equiv).

  • Heat the mixture to 90°C under a nitrogen atmosphere and stir vigorously for 6 hours.

  • Cool the reaction to room temperature. Separate the organic layer.

  • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous Sodium Sulfate (10 g), filter, and concentrate under reduced pressure to yield the crude product.

  • (Assume 90% isolated yield: 9.42 g of Methyl 5-cyano-[1,1'-biphenyl]-2-carboxylate).

Protocol B: Buchwald-Hartwig Amination
  • To a 500 mL oven-dried, round-bottom flask under nitrogen, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.38 g, 0.417 mmol, 1 mol%), XantPhos (0.72 g, 1.25 mmol, 3 mol%), and Sodium tert-butoxide (NaOtBu, 5.61 g, 58.3 mmol, 1.4 equiv).

  • Add Toluene (200 mL) and stir for 10 minutes.

  • Add this compound (10.0 g, 41.66 mmol) followed by Morpholine (4.37 mL, 50.0 mmol, 1.2 equiv).

  • Heat the mixture to 100°C and stir for 8 hours.

  • Cool the reaction to room temperature and quench with water (100 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 x 75 mL).

  • Combine all organic layers and wash with brine (75 mL).

  • Dry the combined organic phase over anhydrous Magnesium Sulfate (15 g), filter, and concentrate under reduced pressure.

  • (Assume 90% isolated yield: 9.23 g of Methyl 5-cyano-2-(morpholin-4-yl)benzoate).

References

  • Process Mass Intensity (PMI) – ACSGCIPR. [Link]

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. [Link]

  • Process Mass Intensity Metric - ACS GCI Pharmaceutical Roundtable. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so with an unwavering commitment to safety and regulatory compliance. Methyl 2-bromo-5-cyanobenzoate is a valuable intermediate in synthetic chemistry, but its unique structure—containing both a halogen and a cyano group—necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere checklists to provide a deep, causal understanding of the proper disposal procedures, ensuring the protection of personnel, facilities, and the environment.

Part 1: Hazard Assessment & Waste Characterization: The Foundation of Safe Disposal

The first step in any disposal protocol is a thorough understanding of the material's intrinsic hazards. The molecular structure of this compound dictates its classification and subsequent handling procedures. It is a halogenated organic compound due to the presence of bromine and contains a nitrile (cyano) group , which presents specific reactivity risks.

Based on the Globally Harmonized System (GHS), this compound presents several hazards that directly influence handling and disposal decisions.[1]

Hazard ClassificationGHS Hazard StatementSignal Word & Pictogram
Acute Toxicity (Oral) H302: Harmful if swallowedWarning
Skin Irritation H315: Causes skin irritation[1][2]Exclamation Mark
Eye Irritation H319: Causes serious eye irritation[1][2]GHS07
Respiratory Irritation H335: May cause respiratory irritation[1][2]

The critical takeaway is that this chemical is not benign. Its classification as a halogenated organic is paramount for waste segregation, as co-mingling with other waste streams is often prohibited by regulations.[3][4] Furthermore, the cyano group requires stringent avoidance of acidic conditions to prevent the potential formation of highly toxic hydrogen cyanide (HCN) gas.

Part 2: Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during routine laboratory use. Engineering controls and Personal Protective Equipment (PPE) are the first lines of defense.

Engineering Controls

All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][6] Workstations must be equipped with readily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE)

The required PPE is non-negotiable and should be selected based on the specific hazards of the compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation, as mandated by its H315 classification.[1][6]
Eye Protection Chemical splash goggles.To protect against splashes that can cause serious eye irritation (H319).[6]
Body Protection Laboratory coat and closed-toe shoes.To prevent incidental skin exposure.
Respiratory Not required if handled in a fume hood.A respirator may be necessary for spill cleanup outside of a fume hood.[6]

Part 3: Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area cautiously.

  • Contain : For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels without first absorbing with an inert material.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable container specifically designated for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Dispose : The container with the spilled material must be sealed, labeled, and disposed of following the procedures outlined in Part 5.

Part 4: Waste Segregation & Containerization: The Critical Path

This is the most crucial logistical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and regulatory violations.

Primary Directive : this compound waste must be segregated as Halogenated Organic Waste .[3][4]

  • DO collect this waste in a dedicated, properly labeled container compatible with the chemical.

  • DO keep the container sealed except when adding waste.[4]

  • DO NOT mix with non-halogenated organic waste.[3][4]

  • CRITICAL: DO NOT mix with acidic waste. This is to prevent any potential reaction with the cyano group.

  • DO NOT dispose of this material down the drain. Sewer disposal of hazardous waste is strictly prohibited.[7][8]

The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Halogenated").[4]

Part 5: Final Disposal Procedure

Final disposal of this compound is not a task for individual researchers. It must be managed through institutional or commercial channels that are licensed to handle and transport hazardous materials according to strict governmental regulations like those from the Environmental Protection Agency (EPA) in the United States.[9][10]

The only acceptable method is to transfer the properly segregated and containerized waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. These entities will ensure the material is transported to a facility capable of high-temperature incineration, which is the standard disposal method for halogenated organic wastes.[3]

The following workflow diagram illustrates the decision-making and operational process for proper disposal.

G start Waste Generation: This compound characterize Step 1: Characterize Waste - Halogenated Organic - Contains Cyano Group - Irritant (H315, H319, H335) start->characterize segregate Step 2: Segregate as 'Halogenated Organic Waste' characterize->segregate warning CRITICAL WARNING: Do NOT Mix with Acids or Non-Halogenated Waste segregate->warning containerize Step 3: Containerize - Use compatible, sealed container - Label clearly: 'Hazardous Waste', full chemical name, and hazards segregate->containerize storage Step 4: Store Securely - In designated Satellite Accumulation Area - Away from incompatible materials containerize->storage contact_ehs Step 5: Arrange Disposal - Contact institutional EHS or approved waste contractor storage->contact_ehs disposal Final Disposal: High-Temperature Incineration by Licensed Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to this structured, scientifically-grounded protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the integrity of your research and the safety of your community.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]

  • XiXisys, Safety Data Sheet for this compound . Source: XiXisys. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]

  • HAZARDOUS WASTE SEGREGATION Guide . Source: Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations. [Link]

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  • This compound (C9H6BrNO2) . Source: PubChemLite. [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-bromo-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Protocol for Laboratory Professionals

Methyl 2-bromo-5-cyanobenzoate is an important reagent in synthetic chemistry, frequently utilized in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a bromo and a cyano group, makes it a versatile building block. However, these same reactive functionalities necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, step-by-step protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled.[1][2]

  • Acute Toxicity, Oral (Category 4 - for some related compounds) : Some structurally similar cyanobenzoic acid compounds are classified as harmful if swallowed, indicating a potential for systemic toxicity.[2][3][4]

The presence of the cyano group (-CN) warrants particular caution. While the toxicity of this specific ester has not been as thoroughly investigated as simpler cyanide salts, many organic nitriles can release cyanide in vivo. Cyanide is a potent mitochondrial poison that can cause rapid and severe toxic effects.[5] Therefore, treating this compound with a high degree of caution is a critical aspect of responsible laboratory practice.

Hazard Summary Table:

Hazard ClassGHS CategoryDescriptionPrimary Routes of Exposure
Skin Corrosion/Irritation2Causes skin irritation.[1][2]Dermal
Serious Eye Damage/Irritation2ACauses serious eye irritation.[1][2]Ocular
Specific target organ toxicity — single exposure3May cause respiratory tract irritation.[1][2]Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of splashing, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.[2][6]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, given the serious eye irritation hazard, chemical splash goggles are strongly recommended.[2][7] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[2][8]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing.[2][6] For tasks with a higher potential for spills or splashes, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection : All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne dust.[2][9] If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is necessary.[2]

PPE Selection Matrix:

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring SolidsNitrile Gloves (Double-gloving recommended)Chemical Splash Goggles & Face ShieldLaboratory CoatChemical Fume Hood
Preparing SolutionsNitrile GlovesChemical Splash GogglesLaboratory CoatChemical Fume Hood
Running ReactionsNitrile GlovesChemical Splash GogglesLaboratory CoatChemical Fume Hood
Work-up/PurificationNitrile GlovesChemical Splash Goggles & Face ShieldLaboratory CoatChemical Fume Hood
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational protocol is crucial for minimizing the risk of exposure and ensuring the safety of all laboratory personnel.

Preparation and Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE Hood 2. Prepare Fume Hood Prep->Hood Equip 3. Gather Equipment Hood->Equip Weigh 4. Weigh Compound Equip->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer React 6. Conduct Reaction Transfer->React Decon 7. Decontaminate Surfaces React->Decon Waste 8. Segregate Waste Decon->Waste Doff 9. Doff PPE Waste->Doff Wash 10. Wash Hands Doff->Wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Procedural Steps:

  • Preparation :

    • Don all required PPE as outlined in the matrix above. Ensure a proper fit and inspect for any defects.[6]

    • Prepare the work area by ensuring the chemical fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize reaching in and out.

  • Handling :

    • Carefully weigh the desired amount of this compound in a tared weigh boat or on weighing paper inside the fume hood. Avoid creating dust.[2]

    • Transfer the solid to the reaction vessel. If necessary, use a powder funnel to prevent spillage.

    • Add solvents and other reagents slowly to avoid splashing.

    • Ensure the reaction apparatus is securely clamped and that any off-gassing is appropriately vented or scrubbed.

  • Cleanup :

    • After the transfer is complete, decontaminate any surfaces, spatulas, or weigh boats that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone) and wipe with a disposable towel.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.[10]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation : If inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoid mouth-to-mouth resuscitation) and seek immediate medical attention.[1][11]

  • Skin Contact : If the compound comes into contact with the skin, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.

  • Eye Contact : In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][13] Seek immediate medical attention.

  • Spill Response : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[2][9] Carefully sweep up the absorbed material and place it in a suitable, sealed container for disposal.[10] Do not allow the material to enter drains.[2][9]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated contaminated materials is a crucial final step to ensure environmental protection and regulatory compliance.

  • Unused Product : Unused or waste this compound should be disposed of as hazardous chemical waste.[7] It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[6][10]

  • Waste Streams : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS : Always consult with your institution's EHS department for specific guidance on waste disposal procedures.[9]

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.